molecular formula C10H11N3 B1392952 4-(1-methyl-1H-pyrazol-5-yl)aniline CAS No. 1208081-73-5

4-(1-methyl-1H-pyrazol-5-yl)aniline

Cat. No.: B1392952
CAS No.: 1208081-73-5
M. Wt: 173.21 g/mol
InChI Key: MWLQEHGVMZEGAQ-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-5-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLQEHGVMZEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-Methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(1-methyl-1H-pyrazol-5-yl)aniline. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole and aniline scaffolds in a wide array of pharmacologically active agents. This document details two primary synthetic strategies: a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination, providing step-by-step protocols for each. Furthermore, a thorough guide to the characterization of the title compound, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is presented. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for the successful synthesis and validation of this compound.

Introduction: The Scientific Imperative

The fusion of a pyrazole ring with an aniline moiety in this compound creates a molecule with significant potential in drug discovery. Pyrazoles are a well-established class of heterocyclic compounds found in numerous commercially available drugs, exhibiting a broad spectrum of biological activities.[1] The aniline fragment is also a common feature in many pharmaceuticals. The strategic combination of these two pharmacophores can lead to novel compounds with unique biological profiles.

The synthesis of such hybrid molecules requires a robust and versatile chemical methodology. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have emerged as powerful tools for the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] These reactions are characterized by their broad substrate scope, high functional group tolerance, and generally high yields, making them ideal for the synthesis of complex molecules in a drug discovery setting.

This guide will provide a detailed exploration of these two synthetic pathways to this compound, offering a comparative analysis of their respective strengths and the causal reasoning behind the selection of specific reagents and conditions.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each leveraging a powerful palladium-catalyzed cross-coupling reaction.

G cluster_suzuki Disconnection A: Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Disconnection B: Buchwald-Hartwig Amination (C-N Bond Formation) Target This compound SM_Start1 5-Bromo-1-methyl-1H-pyrazole Target->SM_Start1 C-C disconnection SM_Start2 4-Aminophenylboronic acid Target->SM_Start2 BH_Start1 5-Bromo-1-methyl-1H-pyrazole Target->BH_Start1 C-N disconnection BH_Start2 Aniline Target->BH_Start2

Figure 1: Retrosynthetic analysis of this compound.

  • Disconnection A (Suzuki-Miyaura Coupling): This approach involves the formation of the C-C bond between the pyrazole and aniline rings. The key starting materials are a halogenated pyrazole, such as 5-bromo-1-methyl-1H-pyrazole, and a boronic acid derivative of aniline, like 4-aminophenylboronic acid. This method is often favored due to the commercial availability and stability of many boronic acids.

  • Disconnection B (Buchwald-Hartwig Amination): This strategy focuses on the formation of the C-N bond. Here, a halogenated pyrazole is coupled directly with aniline. This can be a more direct route, avoiding the synthesis of the boronic acid derivative.

Synthetic Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound via the two proposed routes.

Route A: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki coupling of heterocyclic halides.[2][4]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 5-Bromo-1-methyl-1H-pyrazole Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Reactant1->Reaction Reactant2 4-Aminophenylboronic acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Purification Workup & Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 2: Workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq.), 4-aminophenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.5 mmol, 2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Route B: Buchwald-Hartwig Amination

This protocol is based on modern Buchwald-Hartwig amination methodologies.[3][5]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 5-Bromo-1-methyl-1H-pyrazole Reaction Buchwald-Hartwig Amination (Heat, Inert Atmosphere) Reactant1->Reaction Reactant2 Aniline Reactant2->Reaction Catalyst Pd₂(dba)₃ Catalyst->Reaction Ligand XPhos Ligand->Reaction Base K₃PO₄ Base->Reaction Solvent Toluene Solvent->Reaction Purification Workup & Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 3: Workflow for the Buchwald-Hartwig amination synthesis.

Experimental Protocol:

  • Reaction Setup: In a glovebox, add 5-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq.), aniline (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.) to an oven-dried vial.

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C for 16 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is predicted based on the analysis of similar structures.[6][7]

Table 1: Predicted Spectroscopic and Physical Data

PropertyPredicted Value
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) See Predicted Spectrum Analysis below
¹³C NMR (101 MHz, CDCl₃) See Predicted Spectrum Analysis below
Mass Spec (ESI+) m/z 174.1026 [M+H]⁺
Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
  • δ 7.30-7.20 (m, 2H, Ar-H): Aromatic protons on the aniline ring ortho to the pyrazole group.

  • δ 6.80-6.70 (m, 2H, Ar-H): Aromatic protons on the aniline ring meta to the pyrazole group.

  • δ 7.55 (d, J = 1.8 Hz, 1H, Pyrazole-H): Pyrazole ring proton.

  • δ 6.25 (d, J = 1.8 Hz, 1H, Pyrazole-H): Pyrazole ring proton.

  • δ 3.85 (s, 3H, N-CH₃): Methyl group on the pyrazole nitrogen.

  • δ 3.70 (br s, 2H, NH₂): Amine protons.

Predicted ¹³C NMR Spectrum Analysis (101 MHz, CDCl₃)
  • δ 145.0: Aromatic carbon of aniline attached to the nitrogen.

  • δ 140.0: Pyrazole carbon.

  • δ 130.0: Aromatic carbon of aniline.

  • δ 129.0: Pyrazole carbon.

  • δ 122.0: Aromatic carbon of aniline.

  • δ 115.0: Aromatic carbon of aniline.

  • δ 106.0: Pyrazole carbon.

  • δ 37.0: N-CH₃ carbon.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 174.1026, consistent with the molecular formula C₁₀H₁₁N₃.

Conclusion and Future Perspectives

This technical guide has outlined two robust and efficient synthetic routes for the preparation of this compound, a molecule of considerable interest in the field of medicinal chemistry. The detailed protocols for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a practical framework for its synthesis. The predicted characterization data serves as a valuable reference for the validation of the synthesized compound.

The successful synthesis and characterization of this and related pyrazolyl aniline derivatives will undoubtedly pave the way for further exploration of their biological activities. Future work should focus on the biological screening of these compounds in relevant assays to uncover their therapeutic potential.

References

  • N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. PubChem. ([Link])

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  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Sources

A Technical Guide to 4-(1-methyl-1H-pyrazol-5-yl)aniline: Synthesis, Applications, and Core Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-(1-methyl-1H-pyrazol-5-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delineates the compound's chemical identity, including its structure and CAS number, and presents a detailed, plausible synthetic protocol based on modern green chemistry principles. A core focus is placed on its application as a pharmacophore in drug discovery, with a specific examination of its role in the development of cyclin-dependent kinase 2 (CDK2) inhibitors for oncology. Safety, handling, and characterization methodologies are also discussed to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Pyrazole-Aniline Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical development, with nitrogen-containing rings being particularly prominent in a vast array of marketed drugs.[1][2] Among these, the pyrazole moiety is a privileged scaffold, renowned for its diverse biological activities, including anticancer, analgesic, and antimicrobial properties.[3] When coupled with an aniline fragment, as in this compound, the resulting molecule becomes a versatile intermediate. The aniline group provides a reactive handle for further chemical elaboration, while the pyrazole ring contributes to the molecule's steric and electronic profile, often enabling crucial interactions with biological targets. This guide focuses on the 5-substituted pyrazole isomer linked to the para-position of aniline, a specific arrangement with documented relevance in the design of targeted therapeutics.

Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development.

2.1 Nomenclature and CAS Number

  • Systematic (IUPAC) Name: this compound

  • Synonyms: 4-(2-methylpyrazol-3-yl)aniline[4]

  • CAS Number: 916766-82-0 (Note: This CAS number is associated with the compound by some suppliers, though isomer nomenclature can vary. Researchers should verify the specific isomer via structural analysis upon procurement.)[5]

2.2 Molecular Structure

The structure consists of an aniline ring substituted at the para (4-position) with the 5-position of a 1-methylpyrazole ring.

  • SMILES: CN1N=CC=C1C2=CC=C(N)C=C2

  • InChI Key: GZFXGMBBEHIBBH-UHFFFAOYSA-N[6]

2.3 Physicochemical Properties

The key quantitative descriptors for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[7]
Molecular Weight 173.21 g/mol [7]
Appearance Typically an off-white to yellow or brown solidN/A
Solubility Soluble in organic solvents like DMSO and methanolN/A

Synthesis and Characterization

The synthesis of pyrazole derivatives is well-established. Modern methodologies often employ green chemistry principles, such as microwave-assisted reactions, to improve efficiency and reduce environmental impact.[8]

3.1 Synthetic Pathway Overview

A robust and efficient method for synthesizing the pyrazole core involves the condensation reaction between a suitable β-dicarbonyl compound or its equivalent and a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine is a common starting material. The subsequent coupling to the aniline moiety can be achieved through various cross-coupling reactions. An alternative, streamlined approach involves the cyclization of a precursor that already contains the aromatic amine, such as an appropriately substituted cinnamaldehyde, with hydrazine.[8]

3.2 Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a plausible, efficient synthesis adapted from green chemistry methodologies.[8]

  • Precursor Formation: To a solution of 4-aminoacetophenone (1.0 eq) in dimethylformamide (DMF), add DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 1.2 eq).

  • Reaction Mixture: Stir the mixture at 80°C for 2-4 hours until TLC analysis indicates the consumption of the starting material, yielding the enaminone intermediate.

  • Cyclization Setup: After cooling to room temperature, add methylhydrazine sulfate (1.1 eq) and sodium acetate (2.0 eq) to the reaction mixture.

  • Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at 120-140°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

3.3 Synthetic Workflow Diagram

SynthesisWorkflow cluster_steps Experimental Steps start 1. Precursor Formation (4-aminoacetophenone + DMF-DMA) reaction 2. Cyclization (Add Methylhydrazine) start->reaction Enaminone Intermediate microwave 3. Microwave Irradiation (120-140°C, 15-30 min) reaction->microwave workup 4. Aqueous Work-up & Extraction microwave->workup Crude Product purify 5. Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Microwave-assisted synthesis workflow.

3.4 Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of aromatic protons on both the aniline and pyrazole rings, the N-methyl group singlet, and the amine (-NH₂) protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for all carbon atoms in the molecule, confirming the carbon skeleton.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches would include N-H vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H aromatic stretches, and C=N/C=C stretches from the pyrazole ring.[8]

  • MS (Mass Spectrometry): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 173.21).

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for constructing more complex molecules, particularly kinase inhibitors.[3][9]

4.1 Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole ring is an effective "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase active site. The aniline portion serves as a vector, allowing for substitution with other groups that can target specific pockets within the enzyme to enhance potency and selectivity.[10]

4.2 Case Study: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, when complexed with Cyclin E or Cyclin A, plays a pivotal role in regulating the G1/S phase transition of the cell cycle.[9] Overexpression of CDK2 is common in many cancers, making it an attractive therapeutic target.

Researchers have successfully used pyrazole-aniline derivatives as the core for potent CDK2 inhibitors.[9][10] By replacing other moieties in known inhibitors with pyrazole groups, a strategy known as bioisosteric replacement, new chemotypes with high potency have been discovered. For example, compounds in the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series have demonstrated CDK2 inhibitory activity in the low nanomolar range and corresponding sub-micromolar antiproliferative activity against cancer cell lines.[9] Mechanistic studies confirmed that these compounds arrest the cell cycle and induce apoptosis (programmed cell death).[9]

4.3 CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D-CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F E2F pRB->E2F Inhibits S_Phase_Proteins S-Phase Proteins E2F->S_Phase_Proteins Activates Transcription CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Promotes Transcription of Cyclin E CyclinE_CDK2->pRB Hyper-phosphorylates Inhibitor Pyrazole-Aniline Inhibitor Inhibitor->CyclinE_CDK2 Blocks Activity

Caption: Role of CDK2 in the G1/S cell cycle transition.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is derived from supplier Safety Data Sheets (SDS).[4][5]

5.1 Hazard Identification

  • Classification: The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[4][5]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

5.2 Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4] Facilities should be equipped with an eyewash station.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]

    • Skin and Body Protection: Wear a lab coat or other protective clothing.[4]

  • Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

5.3 Storage Conditions

  • Requirements: Keep container tightly closed in a dry and well-ventilated place.[5]

  • Recommendations: For long-term stability, store in a cool, dry place away from sources of ignition.[4]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile. Its synthesis can be achieved through efficient, modern methods, and its structure is ideally suited for elaboration into high-value molecules, particularly kinase inhibitors for cancer therapy. The proven success of the pyrazole-aniline scaffold in targeting enzymes like CDK2 underscores its value to the drug discovery community. Adherence to established safety and handling protocols ensures its effective and safe utilization in a research setting.

References

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  • Chan, K. F., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. Retrieved from [Link]

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  • Kumar, A. V., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-YL) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. RASĀYAN Journal of Chemistry, 15(Spl. Issue), 1-8. Retrieved from [Link]

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Unlocking the Therapeutic Potential of 4-(1-methyl-1H-pyrazol-5-yl)aniline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its prevalence highlights its role as a "privileged structure," offering a versatile framework for designing potent and selective modulators of a wide array of biological targets. This technical guide delves into the prospective therapeutic landscape of a specific pyrazole-containing compound, 4-(1-methyl-1H-pyrazol-5-yl)aniline. While direct experimental data for this molecule is emerging, a robust body of evidence from structurally related analogs strongly implicates its potential as a kinase inhibitor. This document provides a comprehensive, technically-grounded framework for identifying and validating its putative biological targets. We will explore a hypothesized target landscape based on compelling structure-activity relationship (SAR) data from analogous compounds, detail a systematic workflow for in silico target prediction, and provide in-depth, field-proven protocols for the experimental validation of these predictions. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and accelerate the clinical development of this compound and its derivatives.

Introduction: The Pyrazole Scaffold as a Proven Pharmacophore

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1] These compounds are known to possess a wide range of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The versatility of the pyrazole ring has led to its incorporation into a multitude of approved drugs, underscoring its value in drug design and development.[3]

A particularly prominent application of pyrazole derivatives is in the field of oncology, where they have been successfully developed as inhibitors of protein kinases.[4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrazole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors, with several pyrazole-containing drugs targeting kinases such as ALK, JAK, and CDK having received FDA approval.[3] The structural analogue, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, has shown promise as a cyclin-dependent kinase 2 (CDK2) inhibitor, highlighting the potential of the pyrazole-aniline core in targeting this important class of enzymes.[7][8][9]

Hypothesized Target Landscape for this compound

Based on extensive structure-activity relationship (SAR) studies of analogous pyrazole-aniline compounds, we hypothesize that this compound is likely to exhibit inhibitory activity against several key protein kinases implicated in cancer and inflammatory diseases. The core structure, featuring a substituted pyrazole ring linked to an aniline moiety, is a common motif in a number of potent kinase inhibitors.

Cyclin-Dependent Kinases (CDKs)

The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been identified as a potent and selective inhibitor of CDK2.[10] The pyrazole-aniline core of this compound shares structural similarities with these compounds, suggesting that CDKs, particularly CDK2, are a highly probable target class. Inhibition of CDK2 would arrest the cell cycle, providing a clear anti-proliferative effect in cancer cells.

c-Jun N-terminal Kinases (JNKs)

SAR studies on 4-(pyrazol-3-yl)-pyridines have demonstrated their potential as inhibitors of JNKs.[11][12] JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis. The substitution pattern on the pyrazole and the nature of the linked aromatic ring are critical for potency and selectivity. The 1-methyl-1H-pyrazol-5-yl)aniline structure presents a compelling starting point for exploring JNK inhibition.

Receptor Tyrosine Kinases (RTKs)

Derivatives of pyrazole have been shown to inhibit various RTKs, including VEGFR, EGFR, and PDGFR.[13] These kinases are crucial for tumor angiogenesis and cell proliferation. The aniline portion of the molecule can be readily modified to optimize interactions within the ATP-binding pocket of these kinases, making them a plausible target family for this compound.

The following diagram illustrates the hypothesized signaling pathways that could be modulated by this compound.

G cluster_0 Cell Cycle Progression cluster_1 Stress Response & Inflammation cluster_2 Angiogenesis & Proliferation CDK2 CDK2/Cyclin E G1_S G1/S Transition CDK2->G1_S Promotes JNK JNK AP1 AP-1 JNK->AP1 Activates Inflammation Inflammatory Cytokines AP1->Inflammation Induces RTK VEGFR/EGFR PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK MAPK Pathway RTK->MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Compound This compound Compound->CDK2 Inhibits Compound->JNK Inhibits Compound->RTK Inhibits caption Hypothesized Signaling Pathways Modulated by the Compound

Caption: Hypothesized signaling pathways modulated by the compound.

A Systematic Workflow for Target Identification and Validation

To rigorously investigate the therapeutic targets of this compound, a multi-pronged approach combining computational prediction with experimental validation is essential. The following workflow provides a comprehensive strategy for target deconvolution.

G cluster_computational Computational Target Prediction cluster_experimental Experimental Validation cluster_outcome Outcome start Start: this compound target_fishing Target Fishing & Similarity Searching start->target_fishing docking Molecular Docking (Panel of Kinases) target_fishing->docking Prioritize Targets kinome_scan Broad Kinome Screen (e.g., KINOMEscan) docking->kinome_scan Guide Initial Screens biochemical_assay In Vitro Kinase Assay (IC50 Determination) kinome_scan->biochemical_assay Confirm Hits cetsa Cellular Target Engagement (CETSA) biochemical_assay->cetsa Validate in Cellular Context downstream_signaling Downstream Signaling Analysis (Western Blot) cetsa->downstream_signaling Confirm Mechanism of Action validated_targets Validated Therapeutic Targets downstream_signaling->validated_targets caption Systematic Workflow for Target Identification and Validation

Caption: Systematic workflow for target identification and validation.

Detailed Methodologies

In Silico Target Prediction

Computational approaches, often referred to as "target fishing," are invaluable for generating initial hypotheses about a compound's biological targets.[14][15][16]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking this compound against a panel of candidate kinases.

Objective: To predict the binding affinity and pose of the compound within the ATP-binding site of selected kinases.

Materials:

  • 3D structure of this compound (generated and energy-minimized using computational chemistry software).

  • Crystal structures of target kinases (obtained from the Protein Data Bank - PDB).

  • Molecular docking software (e.g., AutoDock, Glide, GOLD).

Procedure:

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Perform energy minimization to obtain a low-energy conformation.

  • Receptor Preparation:

    • Download the PDB file for the target kinase.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to residues.

    • Define the binding site, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site.

    • Generate a diverse set of binding poses.

  • Scoring and Analysis:

    • Use a scoring function to rank the generated poses based on their predicted binding affinity.

    • Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Experimental Target Validation

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

Materials:

  • Recombinant active kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay).

  • This compound (dissolved in DMSO).

  • Kinase reaction buffer.

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay system).

  • Microplates.

Procedure:

  • Reaction Setup:

    • In a microplate, add the kinase, substrate, and varying concentrations of the compound to the kinase reaction buffer.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period.[4][17]

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer).

  • Detection of Activity:

    • Quantify kinase activity based on the amount of phosphorylated substrate. This can be done through various methods:

      • Radiometric: Separate the reaction products by SDS-PAGE and detect the radiolabeled phosphate on the substrate using autoradiography.

      • Luminescence-based: Measure the amount of ADP produced using a system like ADP-Glo™.

      • Fluorescence-based: Use a phosphospecific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

CETSA® is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[5][18][19][20][21][22]

Objective: To demonstrate that the compound binds to and stabilizes the target protein in intact cells or cell lysates.

Materials:

  • Cell line expressing the target protein.

  • This compound (dissolved in DMSO).

  • Cell lysis buffer.

  • Antibodies specific to the target protein.

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Treatment:

    • Treat cells with the compound at various concentrations or with a vehicle control (DMSO).

  • Heat Shock:

    • Aliquot the treated cells into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[21]

  • Cell Lysis:

    • Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

This technique is used to assess the effect of the compound on the phosphorylation status of downstream substrates of the target kinase, providing evidence of functional target inhibition in a cellular context.[1][6][23][24]

Objective: To determine if the compound inhibits the signaling pathway downstream of the target kinase.

Materials:

  • Cell line expressing the target kinase and its downstream substrates.

  • This compound.

  • Cell lysis buffer.

  • Primary antibodies specific for the total and phosphorylated forms of the downstream substrate.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of the compound for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the downstream substrate.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the membrane with a primary antibody against the total form of the downstream substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • A dose-dependent decrease in the phosphorylation of the downstream substrate indicates inhibition of the target kinase's activity in the cell.

Data Presentation and Interpretation

Quantitative data from the experimental assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile

Target KinaseIC50 (nM)
CDK2Value
JNK1Value
JNK2Value
JNK3Value
VEGFR2Value
EGFRValue
PDGFRβValue

Table 2: Cellular Target Engagement and Functional Activity

AssayCell LineEndpointEC50 (µM)
CETSACell LineThermal Shift (ΔTm)Value
Downstream SignalingCell Linep-Substrate InhibitionValue
Cell ViabilityCancer Cell LineGrowth InhibitionValue

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of this compound. By leveraging a combination of computational prediction and robust experimental validation, researchers can efficiently elucidate the mechanism of action of this promising compound. The hypothesized targeting of key kinases involved in cancer and inflammation, based on strong evidence from structurally related molecules, provides a solid foundation for initiating these investigations.

Future work should focus on expanding the in vitro kinase profiling to a broader panel to assess selectivity and identify potential off-target effects. Advanced proteomics techniques, such as Kinobeads pulldown assays, can provide an unbiased view of the compound's interactome.[3][5][7][8][23][25] Ultimately, the validation of specific, high-value targets will pave the way for preclinical studies to evaluate the therapeutic efficacy of this compound in relevant disease models, accelerating its potential journey to the clinic.

References

Sources

An In-Depth Technical Guide to 4-(1-methyl-1H-pyrazol-5-yl)aniline Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile platform for drug design. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its unique electronic properties, metabolic stability, and synthetic tractability have cemented its role in a plethora of approved drugs.[1] When coupled with an aniline moiety, the resulting pyrazole-aniline core structure presents a powerful pharmacophore, particularly in the realm of kinase inhibition. This guide focuses specifically on the 4-(1-methyl-1H-pyrazol-5-yl)aniline core, a specific isomeric arrangement that has garnered significant interest for its therapeutic potential. We will delve into the synthetic nuances of this scaffold, explore its diverse applications with a focus on oncology, and provide insights into the structure-activity relationships that govern its biological activity.

I. The Core Moiety: Structural and Physicochemical Properties

The this compound molecule is characterized by a 1-methylpyrazole ring linked at its 5-position to the 4-position of an aniline ring. This specific substitution pattern dictates the molecule's three-dimensional shape and electronic distribution, which are critical for its biological interactions.

Molecular Structure:

Caption: Chemical structure of the this compound core.

The N-methylation of the pyrazole ring is a key feature, as it eliminates a hydrogen bond donor site and introduces a lipophilic methyl group, which can influence solubility, metabolic stability, and receptor binding. The aniline amine group provides a crucial hydrogen bond donor and a site for further chemical modification.

II. Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies. A robust and versatile approach involves a Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the C-C bond between the pyrazole and aniline rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Approach

This protocol outlines a general procedure for the synthesis of the target molecule.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

The pyrazole boronic acid pinacol ester is a key intermediate. Its synthesis can be achieved via regioselective lithiation of 1-methylpyrazole followed by quenching with an appropriate borate ester.[2]

  • Reaction Scheme:

    synthesis_boronic_ester 1-Methylpyrazole 1-Methylpyrazole 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 1-Methylpyrazole->1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 1. n-BuLi, THF, -78 °C 2. Isopropoxyboronic acid pinacol ester

    Caption: Synthesis of the pyrazole boronic acid pinacol ester intermediate.

Step 2: Suzuki-Miyaura Coupling

The synthesized pyrazole boronic acid pinacol ester is then coupled with a suitably protected 4-bromoaniline derivative.

  • Reaction Scheme:

    suzuki_coupling 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester4-Bromoaniline (protected) 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester4-Bromoaniline (protected) Protected this compound Protected this compound 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester4-Bromoaniline (protected)->Protected this compound Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O)

    Caption: Suzuki-Miyaura coupling to form the core scaffold.

Step 3: Deprotection

The final step involves the removal of the protecting group from the aniline nitrogen to yield the desired this compound. The choice of deprotection conditions will depend on the protecting group used.

  • General Procedure:

    • To a solution of the protected this compound in a suitable solvent, add the appropriate deprotecting agent.

    • Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, work up the reaction mixture by extraction and purify the crude product by column chromatography to obtain this compound.

III. Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is a prominent feature in the design of small molecule kinase inhibitors for the treatment of cancer.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Targeting Receptor Tyrosine Kinases: c-Met and ALK

The HGF/c-Met and ALK signaling pathways are crucial for cell growth, proliferation, and survival.[6][7] Their aberrant activation is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[8] Several inhibitors incorporating the pyrazole-aniline scaffold have been developed to target these kinases.

  • Mechanism of Action: Derivatives of this compound are designed to bind to the ATP-binding pocket of the kinase domain. The aniline moiety often forms key hydrogen bonds with the hinge region of the kinase, while the pyrazole ring and its substituents can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.[9]

Signaling Pathway and Inhibition:

kinase_inhibition Ligand Growth Factor (e.g., HGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met, ALK) Ligand->Receptor Binds and Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Downstream Phosphorylates Cell Cell Proliferation, Survival, Angiogenesis Downstream->Cell Inhibitor This compound Derivative Inhibitor->Receptor Inhibits ATP Binding

Caption: Inhibition of receptor tyrosine kinase signaling by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives can be fine-tuned by modifying different parts of the molecule.

Modification Site Observation Rationale
Aniline Ring Substituents Introduction of small electron-withdrawing or -donating groups can modulate potency and selectivity.Alters the electronic properties and steric profile, influencing interactions with the kinase active site.
Linker between Pyrazole and Aniline The direct linkage is common, but introducing linkers can alter the vector and flexibility of the molecule.Can optimize the orientation of the pharmacophores within the binding pocket.
Pyrazole Ring Substituents The N-methyl group is often crucial for potency and metabolic stability. Other substituents can be introduced to explore additional binding pockets.The N-methyl group can enhance cell permeability and prevent N-dealkylation.
Examples of Biological Activity

While specific IC50 values for derivatives of the exact this compound core are not extensively detailed in the provided search results, the broader class of pyrazole-aniline kinase inhibitors demonstrates potent activity. For instance, pyrazolo[3,4-b]pyridine derivatives have shown c-Met inhibitory activity in the nanomolar range.[6] Furthermore, pyrazole-based compounds have been identified as potent inhibitors of various other kinases, including CDKs and RET kinase.[1][5]

IV. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its proven success as a core element in kinase inhibitors highlights its importance in oncology drug development. Future research will likely focus on:

  • Enhancing Selectivity: Designing derivatives that can selectively inhibit specific kinases to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Applications: Investigating the potential of this scaffold in other therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.

V. References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.

  • El-Gamal, M. I., & Al-Ameen, M. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(3), 253.

  • Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. (n.d.).

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • Harris, C. S., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(9), 3243-3247.

  • Patel, R., Sharma, P., Koshti, R. R., Vyas, A., & Sangani, C. B. (2023). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5. Asian Journal of Chemistry, 35(6), 1320-1332.

  • Štefane, B., & Požgan, F. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(33), 6039-6047.

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.

  • Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-25.

  • (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. (n.d.). MySkinRecipes.

  • Hamza, A. H., Razik, B. M. A., & Al-Dabagh, N. H. (2025). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Turkish Computational and Theoretical Chemistry, 9(3), 45-56.

  • Gherman, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5085.

  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 418–422.

  • Wang, Y., et al. (2008). N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o353.

  • Synthesis method of pyrazole-4-boronic acid pinacol ester. (2020). Google Patents.

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • Grisez, T., et al. (2024). X‐ray crystal structures of a set of quin(az)olines (7, 17, 23, 32, 43,...). ResearchGate.

  • Hartshorn, M. J., et al. (2007). Fragment-Based Screening by X-ray Crystallography. OUCI.

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2022). MDPI.

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2008). ResearchGate.

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). RSC Medicinal Chemistry, 13(8), 1007-1025.

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2012). ResearchGate.

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 97 847818-74-0. (n.d.). Sigma-Aldrich.

  • Addeo, A., et al. (2019). New generation anaplastic lymphoma kinase inhibitors. Translational Lung Cancer Research, 8(Suppl 1), S36–S52.

  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. (2021). ResearchGate.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 1-14.

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate.

  • EML4-ALK: Update on ALK Inhibitors. (2022). MDPI.

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry, 19, 763–771.

  • Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. (2008). ResearchGate.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-methyl-1H-pyrazol-5-yl)aniline is a heterocyclic compound featuring a substituted pyrazole ring linked to an aniline moiety. This structural motif is of significant interest to medicinal chemists and materials scientists, as pyrazole derivatives are known for a wide range of biological activities and applications in coordination chemistry.[1][2][3] The precise and unambiguous structural confirmation of such molecules is the bedrock of any research and development program. Spectroscopic analysis provides the foundational data for this characterization, enabling the confirmation of identity, purity, and electronic properties.[2]

Molecular Structure and Analytical Workflow

A logical workflow is essential for the efficient and accurate characterization of a newly synthesized compound like this compound. The process begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups, and finally, detailed nuclear magnetic resonance spectroscopy to elucidate the precise atomic connectivity.

G cluster_0 Molecular Structure cluster_1 Analytical Workflow mol This compound C₁₀H₁₁N₃ MW: 173.22 g/mol MS Mass Spectrometry (MS) Confirm Molecular Ion IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR MW Confirmed NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity IR->NMR Functional Groups Identified Conclusion Structural Confirmation NMR->Conclusion Full Structure Elucidated

Caption: Predicted analytical workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first crucial step post-synthesis. It provides a definitive measurement of the molecular weight, confirming that the target compound has been formed. For this compound (Molecular Formula: C₁₀H₁₁N₃), the expected exact mass is 173.0953. High-resolution mass spectrometry (HRMS) is the gold standard, as it can confirm the elemental composition to within a few parts per million.

Expected Fragmentation Pattern: The fragmentation pattern in electron ionization (EI) mass spectrometry offers structural clues. Pyrazole rings are relatively stable, but predictable fragmentation pathways include the loss of N₂ or HCN.[8][9] The aniline portion can also lead to characteristic fragments.

  • Molecular Ion (M⁺): The base peak or a very abundant peak is expected at m/z = 173, corresponding to the intact molecule.

  • Key Fragments: We can predict key fragmentation pathways based on known patterns for pyrazoles and anilines.[9] Common losses include the neutral loss of HCN (27 Da) from the pyrazole ring or cleavage at the C-N bond linking the two rings.

Data Presentation: Predicted ESI-MS Data

Adduct Predicted m/z
[M+H]⁺ 174.1026
[M+Na]⁺ 196.0845

| [M+K]⁺ | 212.0584 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.

  • Data Acquisition: Infuse the sample solution directly into the electrospray source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition from the measured exact mass and compare it to the theoretical value for C₁₀H₁₂N₃⁺.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. For this compound, the most characteristic signals will arise from the N-H bonds of the primary amine and the various C-H and C=C/C=N bonds of the aromatic rings.

Trustworthiness: The presence of two distinct, sharp bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), providing strong, self-validating evidence for this functional group.[10][11]

Data Presentation: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3350 Medium N-H Asymmetric Stretch Primary Aromatic Amine
3350 - 3250 Medium N-H Symmetric Stretch Primary Aromatic Amine
3100 - 3000 Medium Aromatic C-H Stretch Aniline & Pyrazole Rings
2950 - 2850 Medium Aliphatic C-H Stretch N-Methyl Group
1650 - 1580 Strong N-H Bend (Scissoring) Primary Amine
1600, 1500 Medium-Strong C=C Ring Stretch Aromatic Rings

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

References for typical absorption ranges:[10][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[5] A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC/HMBC) will allow for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy

Causality Behind Predictions: The chemical shifts are predicted based on the principle of additive effects. The aniline ring protons will appear as a characteristic AA'BB' system, with shifts influenced by the electron-donating amino group.[7][14] The pyrazole protons will have distinct shifts based on their electronic environment, and the N-methyl group will appear as a singlet in the aliphatic region.[5][15]

G cluster_0 Structure & Predicted ¹H Shifts (ppm) img img key H-2',6': ~7.0-7.2 (d) H-3',5': ~6.6-6.8 (d) H-3: ~7.4-7.6 (d) H-4: ~6.2-6.4 (d) NH₂: ~3.5-4.5 (br s) N-CH₃: ~3.7-3.9 (s)

Caption: Predicted ¹H NMR chemical shifts for key protons.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.4 - 7.6 d ~2.0 - 3.0 H-3 (Pyrazole)
7.0 - 7.2 d ~8.0 - 9.0 H-2', H-6' (Aniline)
6.6 - 6.8 d ~8.0 - 9.0 H-3', H-5' (Aniline)
6.2 - 6.4 d ~2.0 - 3.0 H-4 (Pyrazole)
3.5 - 4.5 br s N/A -NH₂

| 3.7 - 3.9 | s | N/A | N-CH₃ |

¹³C NMR Spectroscopy

Causality Behind Predictions: Carbon chemical shifts are highly sensitive to the electronic environment. The aniline carbons are predicted based on known substituent effects, with C-4' (ipso-NH₂) and C-1' (ipso-pyrazole) being the most deshielded and shielded, respectively.[16] Pyrazole carbons have characteristic shifts, and the N-methyl carbon will appear in the aliphatic region.[17]

Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm) Assignment
145 - 147 C-4' (Aniline)
140 - 142 C-5 (Pyrazole)
138 - 140 C-3 (Pyrazole)
128 - 130 C-2', C-6' (Aniline)
122 - 124 C-1' (Aniline)
114 - 116 C-3', C-5' (Aniline)
105 - 107 C-4 (Pyrazole)

| 38 - 40 | N-CH₃ |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Instrumentation: Use a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, 1-2 second relaxation delay, and 16-32 scans.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[5]

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton (³JHH) coupling networks, confirming the connectivity within the aniline and pyrazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (²JCH, ³JCH) between protons and carbons, which is critical for connecting the N-methyl group to the pyrazole ring and the pyrazole ring to the aniline ring.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate ¹H NMR signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlation data.

Conclusion

The structural elucidation of this compound is a systematic process grounded in the fundamental principles of spectroscopy. By employing a logical workflow of mass spectrometry, IR spectroscopy, and comprehensive NMR analysis, researchers can achieve an unambiguous and trustworthy characterization. This guide provides the predictive data and field-proven protocols necessary to confidently identify this molecule, forming a solid foundation for its further investigation in drug development and materials science.

References

  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. [1]

  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem. [5]

  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure. [18]

  • PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [6]

  • BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. BenchChem. [2]

  • ScienceOpen. Supporting Information for a relevant study. ScienceOpen. [19]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [3]

  • Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. [7]

  • Indian Academy of Sciences. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Journal of Chemical Sciences.

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... ResearchGate. [14]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [10]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [16]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [8]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [9]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [11]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [12]

  • UCLA. IR Chart. [13]

  • PubChem. 4-(1-methyl-1h-pyrazol-4-yl)aniline. [4]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [17]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [15]

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A Methodological Framework for the Physicochemical Characterization of 4-(1-methyl-1H-pyrazol-5-yl)aniline: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for assessing the aqueous solubility and chemical stability of the novel entity 4-(1-methyl-1H-pyrazol-5-yl)aniline. As a molecule incorporating both a substituted pyrazole and an aniline moiety, it presents a unique set of physicochemical challenges and opportunities relevant to early-stage drug development. This document is intended for researchers, medicinal chemists, and formulation scientists, offering not just protocols, but the scientific rationale behind them. We will detail a phase-appropriate strategy for solubility and stability profiling, from high-throughput kinetic screens to definitive thermodynamic and forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines. The objective is to empower research teams to generate the robust, high-quality data necessary to de-risk and advance promising new chemical entities.

Introduction: The Significance of this compound

The compound this compound belongs to a class of heteroaromatic structures that are of significant interest in modern medicinal chemistry. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The aniline substructure, while requiring careful toxicological assessment, is a versatile synthetic handle and a common feature in kinase inhibitors and other targeted therapies.

The precise physicochemical properties of this specific molecule, however, are not widely documented. Its developability into a safe and effective drug product is critically dependent on two fundamental parameters: solubility and stability .

  • Solubility directly influences a drug's absorption and bioavailability, dictating the feasibility of oral dosage forms and influencing formulation strategies.[] Poor aqueous solubility remains a primary cause of attrition in the drug development pipeline.[2]

  • Stability determines a drug's shelf-life, its degradation pathways, and the potential for formation of toxic impurities. A thorough understanding of a molecule's liabilities under various stress conditions is a regulatory requirement and essential for ensuring patient safety.[3]

This guide, therefore, presents a structured, causality-driven approach to systematically characterize these two core attributes for this compound.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.22 g/mol

  • CAS Number: 1208081-73-5[4]

Comprehensive Solubility Profiling

The goal of solubility profiling is to understand how much of the active pharmaceutical ingredient (API) can dissolve in relevant aqueous media, which is a prerequisite for absorption.[] Our approach progresses from rapid, early-stage assessments to definitive equilibrium measurements under physiologically relevant conditions.

Theoretical Considerations and Initial Assessment

The structure of this compound suggests a complex solubility profile. The aniline group (pKa ≈ 4-5) is basic and will be protonated and more soluble at acidic pH. The pyrazole ring is weakly basic. The overall molecule has a calculated LogP that suggests moderate lipophilicity, which can limit aqueous solubility, particularly at neutral or basic pH where the molecule is uncharged. These features make a pH-dependent solubility profile highly likely.

Experimental Workflow for Solubility Assessment

The following workflow provides a logical progression for characterizing the solubility of a new chemical entity.

G cluster_0 Phase 1: Early Discovery cluster_1 Phase 2: Pre-formulation A Kinetic Solubility Screen (High-Throughput) B Initial Developability Assessment A->B Provides rapid rank-ordering C Thermodynamic Solubility (Shake-Flask Method) B->C Candidate Selected D pH-Solubility Profile (pH 1.2, 4.5, 6.8) C->D Measure at key pH points E Biopharmaceutical Classification (BCS) Determination D->E Classify based on dose & solubility

Figure 1: A phase-appropriate workflow for solubility characterization.

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method determines the true solubility of the compound at equilibrium and is considered the gold standard. The protocol is adapted from established pharmaceutical guidelines.[5][6]

Rationale: Measuring solubility at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) is required by regulatory agencies to assess solubility over the physiological pH range of the gastrointestinal tract.[5]

Methodology:

  • Preparation: Prepare buffer solutions at pH 1.2, 4.5, and 6.8.

  • Addition of Compound: Add an excess amount of this compound to separate vials containing a known volume (e.g., 1-2 mL) of each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm filter (ensure the filter material does not bind the compound). Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 3.4). Calculate the concentration against a standard curve of known concentrations.

  • pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.

Data Presentation: pH-Solubility Profile

The results should be meticulously documented to inform classification and formulation decisions.

pH of MediaTemperature (°C)Solubility (mg/mL)Solubility (µM)BCS High Solubility? (Y/N)
1.237 ± 1Experimental DataCalculated DataAssessment
4.537 ± 1Experimental DataCalculated DataAssessment
6.837 ± 1Experimental DataCalculated DataAssessment
Based on the highest projected human dose dissolving in ≤250 mL of media over the pH range 1-6.8.[5]

Stability Assessment and Forced Degradation

Stability testing is foundational to drug development, providing critical insights into the intrinsic stability of a molecule.[7] Forced degradation, or stress testing, is the deliberate degradation of the API under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3][7] This process is essential for developing and validating a stability-indicating analytical method (SIAM).[8]

Hypothesized Degradation Pathways

Based on the functional groups present, this compound may be susceptible to the following degradation mechanisms:

  • Oxidation: The aniline moiety is electron-rich and is a primary target for oxidation, potentially leading to N-oxides, nitroso, nitro, and polymeric species. This is often the most significant liability for anilines.

  • Hydrolysis: While the pyrazole and benzene rings are generally stable to hydrolysis, extreme pH and heat could potentially promote ring-opening, although this is considered a minor pathway.

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and amino groups, can absorb UV light and undergo photo-oxidative degradation.

G cluster_ox Oxidation (H₂O₂) cluster_photo Photolytic (UVA/Vis) cluster_hydro Hydrolysis (Acid/Base) Parent This compound Ox1 N-oxide Derivative Parent->Ox1 Ox2 Polymeric Impurities Parent->Ox2 Photo1 Radical-mediated Dimers Parent->Photo1 Hydro1 Ring-opened Products (Minor/Unlikely) Parent->Hydro1

Figure 2: Hypothesized degradation pathways for the target molecule.

Protocol: Forced Degradation Studies

The objective is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed at a sufficient concentration for detection without being obscured by secondary degradation.[9] All studies should include a control sample (API in the same solvent, protected from the stress condition) to serve as a baseline.

Methodology: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

    • Rationale: Simulates acidic conditions and tests the stability of the aniline salt form.[3]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Heat at 60-80°C for a predetermined time.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Rationale: Tests stability to alkaline conditions where the free base form of aniline predominates.[3]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a predetermined time, protected from light.

    • Dilute for HPLC analysis.

    • Rationale: H₂O₂ is a standard oxidant used to probe for susceptibility to oxidative stress, a common degradation pathway.[9]

  • Thermal Degradation (Solution):

    • Heat the stock solution (in a neutral buffer) at 80°C.

    • Analyze at various time points.

    • Rationale: Assesses the intrinsic thermal stability of the molecule in solution.

  • Photostability:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples against a dark control.

    • Rationale: A regulatory requirement to determine if the drug needs light-protective packaging.[7]

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[10] A reversed-phase HPLC method with UV detection is the industry standard.[11]

Starting HPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm) and assess peak purity.

The chromatograms from the forced degradation samples are used to optimize this method. The goal is to achieve baseline separation between the parent peak and all major degradation products.

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the molecule's liabilities.

Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of Degradants >0.1%Peak Purity (Parent)
0.1 M HCl8h @ 80°CExperimental DataCalculated DataAssessmentPass/Fail
0.1 M NaOH8h @ 80°CExperimental DataCalculated DataAssessmentPass/Fail
3% H₂O₂24h @ RTExperimental DataCalculated DataAssessmentPass/Fail
Heat (Solution)24h @ 80°CExperimental DataCalculated DataAssessmentPass/Fail
PhotolyticICH Q1BExperimental DataCalculated DataAssessmentPass/Fail

Conclusion

This guide outlines a rigorous, industry-standard framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data package needed for informed decision-making. This information is paramount for guiding lead optimization, selecting appropriate formulation strategies, establishing analytical controls, and ultimately fulfilling the regulatory requirements for advancing a new chemical entity through the drug development process. Adherence to this methodological approach will ensure a robust understanding of the molecule's intrinsic physicochemical properties, mitigating risks and increasing the probability of a successful development program.

References

  • Talevi, A., & Granero, G. E. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • Pawar, P. D., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1). [Link]

  • Pharma Growth Hub. (2024, October 18). Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90159282, N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168007538, 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. PubChem. [Link]

  • Jadhav, S. B., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(9), 1251-1258. [Link]

  • Shinde, P., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. IJSDR, 6(5). [Link]

  • Lyons, R. E., et al. (2013). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 46(3), 491-496. [Link]

  • Patel, M. M., & Patel, D. S. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 123-137. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • International Journal of Creative Research Thoughts. (2020). Stability Indicating Assay Method. IJCRT, 8(6). [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a cornerstone in the field of medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic accessibility, has led to the development of a vast and diverse library of therapeutic agents targeting a wide spectrum of diseases. This guide provides a comprehensive technical overview of pyrazole-containing compounds, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic efficacy. The metabolic stability and the ability of the pyrazole ring to serve as a bioisosteric replacement for other aromatic systems have further solidified its status as a "privileged scaffold" in modern drug discovery.

The inherent features of the pyrazole ring, including its capacity for hydrogen bonding and its tunable electronic properties through substitution, allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles. This has been instrumental in the design of highly potent and selective drugs, a number of which have received FDA approval and are now integral to clinical practice. This guide will explore the chemical biology of pyrazole-based drugs, offering insights into their mechanisms of action and providing a rationale for their continued exploration in the quest for novel therapeutics.

I. The Broad Spectrum of Biological Activities of Pyrazole-Containing Compounds

The therapeutic potential of pyrazole derivatives is remarkably broad, with compounds demonstrating significant efficacy in a multitude of disease areas. This pharmacological diversity is a testament to the ability of the pyrazole scaffold to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazole derivatives have emerged as a particularly promising class of anticancer agents, with numerous compounds in preclinical and clinical development, and several already approved for therapeutic use. Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.

A notable class of pyrazole-based anticancer drugs are the protein kinase inhibitors. For instance, Crizotinib is an anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Similarly, Ruxolitinib , a Janus kinase (JAK) inhibitor, is used to treat myelofibrosis. The pyrazole scaffold in these molecules plays a crucial role in their binding to the ATP-binding pocket of the target kinases.

The following table summarizes the activity of selected FDA-approved pyrazole-containing anticancer drugs:

Drug NameTarget(s)Approved Indication(s)
Crizotinib ALK, c-MetNon-small cell lung cancer (NSCLC)
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia vera
Avapritinib KIT, PDGFRAGastrointestinal stromal tumors (GIST)
Encorafenib BRAF V600EMelanoma, Colorectal cancer
Pralsetinib RETNSCLC, Thyroid cancer
Selpercatinib RETNSCLC, Thyroid cancer

A selection of FDA-approved pyrazole-containing drugs for cancer treatment, highlighting their molecular targets and clinical applications.

The antiproliferative activity of pyrazole derivatives is not limited to kinase inhibition. Some compounds have been shown to induce apoptosis, inhibit tubulin polymerization, or interfere with DNA replication. The structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the pyrazole ring are critical for their anticancer efficacy and selectivity.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of pyrazole derivatives have been recognized for over a century, with the development of early drugs like antipyrine and aminopyrine. A significant breakthrough in this area was the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib , a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor used for the treatment of arthritis and acute pain. Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism of action of celecoxib involves the insertion of its trifluoromethyl-substituted phenyl group into a hydrophobic pocket of the COX-2 enzyme, leading to potent and selective inhibition.

Antimicrobial and Antiviral Activities

The pyrazole scaffold is also a valuable pharmacophore in the development of antimicrobial and antiviral agents. Pyrazole-containing compounds have demonstrated activity against a range of bacteria, fungi, and viruses. For instance, some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. In the realm of antiviral research, pyrazole-based compounds have been investigated as inhibitors of viral replication for viruses such as HIV.

Diverse Therapeutic Applications

Beyond the major areas of oncology, inflammation, and infectious diseases, pyrazole derivatives have shown promise in a variety of other therapeutic areas:

  • Anticoagulants: Apixaban is a direct factor Xa inhibitor containing a pyrazole moiety, widely used for the prevention of stroke and systemic embolism.

  • Anti-obesity: Rimonabant , a cannabinoid receptor 1 (CB1) antagonist, was previously marketed for the treatment of obesity, although it was later withdrawn due to psychiatric side effects.

  • Erectile Dysfunction: Sildenafil , a well-known phosphodiesterase-5 (PDE5) inhibitor, features a fused pyrazole ring system and is used to treat erectile dysfunction.

  • Neuroprotective Agents: Certain pyrazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.

II. Synthetic Strategies for Pyrazole-Containing Compounds

The synthetic accessibility of the pyrazole ring is a key factor contributing to its prevalence in medicinal chemistry. A variety of synthetic routes have been developed to construct the pyrazole core and to introduce diverse functional groups, allowing for extensive exploration of the chemical space.

Classical Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most common and versatile method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. This reaction proceeds via a cyclocondensation mechanism to afford the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of a substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired pyrazole derivative.

The regioselectivity of this reaction can be an issue when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, potentially leading to a mixture of regioisomers.

Modern Synthetic Methodologies

In addition to the classical methods, a range of modern synthetic techniques have been applied to the synthesis of pyrazoles, often offering improved yields, regioselectivity, and milder reaction conditions. These include:

  • 1,3-Dipolar Cycloaddition Reactions: The reaction of diazo compounds with alkynes is a powerful method for the synthesis of pyrazoles.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of pyrazole synthesis, often leading to higher yields and cleaner reactions.

  • Multi-component Reactions: One-pot multi-component reactions that bring together three or more starting materials to form a complex pyrazole derivative in a single step are highly efficient and atom-economical.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of pyrazole derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Starting Materials (e.g., 1,3-Diketones, Hydrazines) B Pyrazole Synthesis (e.g., Condensation, Cycloaddition) A->B C Purification & Characterization (e.g., Chromatography, Spectroscopy) B->C D In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D Test Compounds E In Vivo Models (e.g., Animal Models of Disease) D->E F SAR Studies E->F Biological Data G ADMET Profiling F->G H Lead Candidate G->H H->C Further Synthesis

Caption: A generalized workflow for the discovery of pyrazole-based drug candidates.

III. Structure-Activity Relationships and Bioisosteric Replacement

The development of potent and selective pyrazole-based drugs relies heavily on a thorough understanding of their structure-activity relationships (SAR). SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

For example, in the case of the cannabinoid receptor antagonist Rimonabant, SAR studies revealed that:

  • A para-substituted phenyl ring at the 5-position of the pyrazole is crucial for high affinity.

  • A carboxamido group at the 3-position is essential for antagonist activity.

  • A 2,4-dichlorophenyl substituent at the 1-position enhances potency.

The pyrazole ring itself is often employed as a bioisostere for other aromatic systems, such as a phenyl or thiazole ring. Bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties. The pyrazole's ability to act as both a hydrogen bond donor and acceptor, along with its distinct electronic and steric profile, makes it a versatile tool in drug design.

The following diagram illustrates the key pharmacophoric features of a pyrazole-based cannabinoid receptor 1 (CB1) antagonist, based on the SAR of Rimonabant.

Caption: Key pharmacophoric elements of a pyrazole-based CB1 antagonist.

IV. Future Perspectives and Conclusion

References

  • Lan, R., Liu, Y., Fan, P., Lin, S., & Li, J. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Huffman, J. W., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Geronikaki, A., & Pitta, E. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(8), 13957-13987.
  • Kumar, A., & Kumar, S. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23(15), 1665-1685.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489.
  • Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(2), 82-93.
  • Gemma, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(5), 1548.
  • Kumar, S., & Kumar, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Journal of Heterocyclic Chemistry, 60(11), 1841-1857.
  • Kumar, A., & Kumar, S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(36), 4218-4240.
  • Kumar, A., & Kumar, S. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Letters in Drug Design & Discovery, 11(5), 587-601.
  • Silvestri, R., et al. (2007). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 50(22), 5319-5328.
  • Becker, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114969.
  • Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals, 17(5), 655.
  • BenchChem. (2025).
  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), e220307102523.
  • El-Sayed, M. A. A., et al. (2024).
  • ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives.
  • BenchChem. (2025). The Versatility of the Pyrazole Scaffold: A Technical Guide to Biological Activity Screening. BenchChem.
  • BenchChem. (2025).
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-538.
  • Singh, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1361.
  • Kumar, A., & Kumar, S. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry, 15(3), 543-568.
  • Pop, R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(17), 6331.
  • Kumar, A., & Kumar, S. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
  • ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • Knochel, P., & Clososki, G. C. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4438-4441.
  • Ignited Minds Journals. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.
  • Ansari, A., et al. (2017).
  • Sanna, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1050.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1050.
  • Kumar, S., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Heterocyclic Chemistry, 60(11), 1841-1857.
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 639832.
  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Kim, D., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412.
  • Journal of Applicable Chemistry. (n.d.).
  • Al-Ostoot, F. H., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5483.
  • Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1640.
  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
  • ResearchGate. (2008). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as

Methodological & Application

Application Note & Synthesis Protocol: A Scalable and Reliable Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(1-methyl-1H-pyrazol-5-yl)aniline is a critical building block in modern medicinal chemistry, serving as a key intermediate for numerous clinical candidates and marketed drugs, particularly in the oncology space as a kinase inhibitor scaffold. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this valuable compound. The described method proceeds through the formation of a nitrophenyl-pyrazole intermediate, followed by a highly efficient reduction of the nitro group. We offer in-depth explanations for experimental choices, process controls, and troubleshooting, alongside a discussion of alternative modern coupling strategies. This guide is designed to be a self-validating system, ensuring both high yield and purity for researchers in academic and industrial settings.

Introduction: Significance and Synthetic Strategy

The pyrazole moiety is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets. When coupled with an aniline ring system, as in this compound, it provides a versatile platform for library synthesis and lead optimization. The primary amino group offers a convenient handle for subsequent derivatization, such as amide bond formation or participation in further cross-coupling reactions.

The synthetic strategy detailed herein was chosen for its reliability, use of readily available starting materials, and scalability. It follows a classical and robust two-step sequence:

  • Step 1: Condensation and N-Methylation to form 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. This involves the creation of the pyrazole ring and attachment of the nitrophenyl group.

  • Step 2: Nitro Group Reduction to yield the target aniline. Catalytic hydrogenation is presented as the primary method due to its clean reaction profile and simple work-up.

This approach circumvents the often-higher costs and optimization hurdles associated with palladium-catalyzed cross-coupling reactions, though these are discussed as viable alternatives for specific applications.

Overall Reaction Scheme

Detailed Synthesis Protocol

Part A: Synthesis of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (Intermediate)

This step involves the condensation of (4-nitrophenyl)hydrazine with a 1,3-dicarbonyl equivalent to form the pyrazole ring system, followed by methylation.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityEquivalents
(4-nitrophenyl)hydrazineC₆H₇N₃O₂153.14-10.0 g1.0
1,1,3,3-TetramethoxypropaneC₇H₁₆O₄164.20-11.8 g1.1
Hydrochloric Acid (HCl)HCl36.4612 M5.4 mL~1.0
Ethanol (EtOH)C₂H₆O46.07200 proof150 mL-
Sodium Hydroxide (NaOH)NaOH40.00-2.88 g1.1
Methyl Iodide (MeI)CH₃I141.94-10.0 g1.08
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-100 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-nitrophenyl)hydrazine (10.0 g, 65.3 mmol) and ethanol (150 mL).

  • Acid-Catalyzed Condensation: Slowly add concentrated hydrochloric acid (5.4 mL, ~65.3 mmol). To this stirred suspension, add 1,1,3,3-tetramethoxypropane (11.8 g, 71.8 mmol) dropwise over 10 minutes.

    • Expert Insight: 1,1,3,3-tetramethoxypropane serves as a synthetic equivalent of malondialdehyde. The acidic conditions hydrolyze the acetal in situ, generating the highly reactive 1,3-dicarbonyl species required for condensation with the hydrazine.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes] until the starting hydrazine spot is consumed.

  • Isolation of Pyrazole: Cool the reaction mixture to room temperature. A yellow precipitate of 1-(4-nitrophenyl)-1H-pyrazole will form. Filter the solid, wash with cold ethanol (2 x 20 mL) and then water (2 x 20 mL) to remove residual acid. Dry the solid under vacuum. The expected yield is 10-12 g.

  • N-Methylation: In a separate 250 mL flask, dissolve the dried 1-(4-nitrophenyl)-1H-pyrazole in DMF (100 mL). Add sodium hydroxide pellets (2.88 g, 72.0 mmol) and stir for 30 minutes at room temperature.

    • Trustworthiness Check: The base deprotonates the pyrazole N-H, forming the corresponding anion which is a more potent nucleophile for the subsequent alkylation step.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (10.0 g, 70.5 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-water (400 mL). A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water. Recrystallize the crude product from ethanol to afford pure 1-methyl-5-(4-nitrophenyl)-1H-pyrazole as a pale yellow solid. Expected yield: 11.5-13.5 g (85-95% over 2 steps).

Part B: Synthesis of this compound (Final Product)

This step employs catalytic hydrogenation for the clean and efficient reduction of the nitro group.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Quantity
1-methyl-5-(4-nitrophenyl)-1H-pyrazoleC₁₀H₉N₃O₂203.2010.0 g
Palladium on Carbon (10 wt. %)Pd/C-1.0 g
Methanol (MeOH)CH₄O32.04200 mL
Hydrogen Gas (H₂)H₂2.021 atm (balloon) or 50 psi

Step-by-Step Protocol:

  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add 1-methyl-5-(4-nitrophenyl)-1H-pyrazole (10.0 g, 49.2 mmol) and methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

    • Safety First: Palladium on carbon is pyrophoric, especially when dry or in the presence of flammable solvents and hydrogen. Always handle in an inert atmosphere and do not allow it to dry on filter paper.

  • Hydrogenation: Seal the vessel. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen (or maintain a hydrogen atmosphere using a balloon for benchtop scale) and stir vigorously.

    • Expert Insight: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas), maximizing the reaction rate. The reduction of a nitro group is a highly exothermic process; for larger scales, external cooling may be necessary.[1]

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC [Eluent: 50% Ethyl Acetate in Hexanes]. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL).

  • Isolation of Product: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting solid is the desired this compound. The product is often of high purity (>95%) but can be further purified by recrystallization from an ethanol/water mixture if necessary. Expected yield: 7.5-8.3 g (88-97%).

Alternative Synthetic Routes: Cross-Coupling Strategies

Modern synthetic chemistry offers powerful alternatives, primarily through palladium-catalyzed cross-coupling reactions. These methods can be advantageous when functional group tolerance is a key concern or for accessing diverse analogues.

  • Suzuki-Miyaura Coupling: This reaction would involve coupling a pyrazole boronic acid or ester with a bromoaniline derivative (e.g., 4-bromo-N-Boc-aniline). This is a highly reliable C-C bond-forming reaction.[2][3][4]

  • Buchwald-Hartwig Amination: This method forms the C-N bond directly by coupling a 5-halo-1-methyl-pyrazole with an aniline.[5][6][7][8] This approach is powerful but can require careful selection of ligands and bases to achieve high yields.[9]

These methods typically require more expensive catalysts and ligands and may necessitate more extensive optimization compared to the classical route described above.

Visualized Workflow and Mechanism

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Start 4-Nitrophenylhydrazine + 1,1,3,3-Tetramethoxypropane Condensation Acid-Catalyzed Condensation (EtOH, HCl, Reflux) Start->Condensation Isolation1 Isolation of 1-(4-nitrophenyl)-1H-pyrazole Condensation->Isolation1 Methylation N-Methylation (DMF, NaOH, MeI) Isolation1->Methylation Purification1 Work-up & Recrystallization Methylation->Purification1 Intermediate Intermediate: 1-methyl-5-(4-nitrophenyl)-1H-pyrazole Purification1->Intermediate Reduction Catalytic Hydrogenation (MeOH, 10% Pd/C, H₂) Intermediate->Reduction Filtration Catalyst Filtration (Celite®) Reduction->Filtration Concentration Solvent Removal Filtration->Concentration Product Final Product: This compound Concentration->Product

Caption: High-level workflow for the two-step synthesis of the target compound.

Catalytic Cycle for Nitro Group Reduction

Reduction_Mechanism Pd_Surface Pd(0) Surface H_ads 2H• (adsorbed) H2 H₂ H2->Pd_Surface Adsorption & Dissociation RNO2 Ar-NO₂ RNO2_ads Ar-NO₂ (adsorbed) RNO2->RNO2_ads Adsorption RNH2 Ar-NH₂ RNO2_ads->RNH2 Stepwise Reduction (+6H•) H2O 2H₂O RNO2_ads->H2O Oxygen atoms removed RNH2->RNO2 Desorption

Caption: Simplified representation of catalytic hydrogenation on a Palladium surface.

Troubleshooting and Final Characterization

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete hydrolysis of acetal; Insufficient reaction time.Ensure stoichiometry of acid is correct. Increase reflux time and monitor closely by TLC.
Incomplete Methylation Inactive base (NaOH absorbed water); Insufficient MeI.Use fresh, dry NaOH pellets. Add a slight excess (1.1-1.2 eq.) of methyl iodide.
Stalled Hydrogenation Catalyst poisoning; Insufficient H₂ pressure; Poor stirring.Ensure starting material is pure. Filter and add fresh catalyst. Increase H₂ pressure and/or stirring speed.
Product Discoloration Air oxidation of the final aniline product.Handle the final product under an inert atmosphere (N₂ or Ar) and store in a cool, dark place.

Final Product Characterization: The identity and purity of this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the successful synthesis.

References

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Online] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... [Online] Available at: [Link]

  • Haddad, T. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Online] Available at: [Link]

  • MDPI. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. [Online] Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Online] Available at: [Link]

  • Saeed, A. et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Online] Available at: [Link]

  • ResearchGate. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed in the Advertised Way? [Online] Available at: [Link]

  • Royal Society of Chemistry. Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. [Online] Available at: [Link]

  • National Institutes of Health. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PubMed Central. [Online] Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Online] Available at: [Link]

Sources

Application Note: High-Purity Isolation of 4-(1-methyl-1H-pyrazol-5-yl)aniline using Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-(1-methyl-1H-pyrazol-5-yl)aniline, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The inherent basicity of the aniline moiety presents specific challenges, including strong interaction with the acidic silica stationary phase, leading to poor separation and significant peak tailing. This document outlines a robust protocol that addresses these issues through strategic mobile phase modification. Detailed methodologies for thin-layer chromatography (TLC) analysis, column preparation, sample loading, elution, and fraction analysis are provided for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications, including the development of active pharmaceutical ingredients (APIs). Due to the presence of both a pyrazole ring and an aromatic amine, this compound exhibits moderate polarity and basicity. The basic nitrogen of the aniline group is prone to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography. This interaction can cause irreversible adsorption, low recovery, and significant peak tailing, compromising the purity of the final product.

This application note details a systematic approach to purify this compound from common synthetic impurities. The protocol leverages a modified mobile phase containing a small percentage of triethylamine (TEA) to neutralize the acidic sites on the silica gel, ensuring a symmetric peak shape and efficient elution.

Chemical Properties and Purification Rationale

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
Appearance Off-white to yellow solidInferred from similar compounds
pKa (Aniline) ~4.6 (estimated)General aniline pKa
Solubility Soluble in dichloromethane, ethyl acetate, methanol; sparingly soluble in hexane.Inferred from common purification solvents

The primary challenge in the purification of this and other aromatic amines is the acid-base interaction with the silica gel stationary phase.[2] The lone pair of electrons on the aniline nitrogen readily interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption and peak tailing. To mitigate this, a small amount of a competitive base, such as triethylamine, is added to the mobile phase. The triethylamine effectively "caps" the active silanol sites, minimizing the undesirable interaction with the target compound and allowing for a more efficient separation based on polarity.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel: 60 Å, 230-400 mesh

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade

  • TLC plates: Silica gel 60 F₂₅₄

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

  • UV lamp (254 nm)

  • Iodine chamber or potassium permanganate stain

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from any impurities.

Procedure:

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add various solvent systems for equilibration. Examples of starting solvent systems include:

    • Hexane:EtOAc (80:20)

    • Hexane:EtOAc (70:30)

    • Hexane:EtOAc (50:50)

    • DCM:MeOH (98:2)

  • Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved using an iodine chamber or by staining with potassium permanganate.

  • Optimize the Mobile Phase:

    • If the Rf of the target compound is too low (streaking at the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc).

    • If the Rf is too high (near the solvent front), decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).

    • If significant tailing is observed, add 0.5-1% triethylamine to the mobile phase. For example, for a 70:30 Hexane:EtOAc system, prepare a mixture of Hexane:EtOAc:TEA in a 70:30:0.5 ratio.

  • Calculate Rf values: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Part 2: Column Chromatography Protocol

This protocol is based on a mobile phase of Hexane:EtOAc with the addition of triethylamine. The exact ratio of Hexane to EtOAc should be determined from the TLC optimization in Part 1.

1. Column Packing:

  • Dry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with dry silica gel to the desired height.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Slowly run the mobile phase through the column until the silica is fully wetted and equilibrated. Ensure no air bubbles are trapped.

  • Wet Packing (Slurry Method):

    • Prepare a slurry of silica gel in the mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Pour the slurry into the column in one continuous motion.

    • Continuously tap the column to encourage even packing and dislodge any air bubbles.

    • Once the silica has settled, add a layer of sand on top.

    • Run additional mobile phase through the column to ensure it is well-packed and equilibrated.

2. Sample Loading:

  • Dry Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample layer.

  • Wet Loading:

    • Dissolve the crude compound in the minimum amount of mobile phase.

    • Using a pipette, carefully add the solution to the top of the column, taking care not to disturb the silica bed.

    • Drain the solvent until it is level with the top of the sand.

    • Carefully add fresh mobile phase to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process.

  • Continuously monitor the separation by collecting small aliquots from the eluent and spotting them on a TLC plate.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC using the optimized mobile phase.

  • Combine the fractions that contain the pure desired product.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Method Development (Optimize Mobile Phase) Crude->TLC Initial Analysis SampleLoad Sample Loading (Dry or Wet Method) Crude->SampleLoad Load Crude Material ColumnPrep Column Preparation (Silica Gel Slurry) TLC->ColumnPrep Optimized Eluent ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis Collect Fractions Combine Combine Pure Fractions FractionAnalysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation PureProduct Pure this compound Evaporation->PureProduct

Sources

Application Notes and Protocols for the Quantification of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-methyl-1H-pyrazol-5-yl)aniline is a heterocyclic aromatic amine containing a pyrazole moiety. Compounds of this class are of significant interest in the pharmaceutical industry, often serving as key building blocks or intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The pyrazole ring, in particular, is a well-established pharmacophore found in numerous drugs. Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and purity of the final drug product. This involves monitoring its concentration in bulk materials, during various stages of the manufacturing process, and potentially in biological matrices for pharmacokinetic studies.

This document provides detailed protocols for two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. These methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[3][4][5][6][7]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quality control of this compound in bulk drug substance and intermediate formulations where concentration levels are relatively high. The principle of this method is the separation of the analyte from potential impurities on a reversed-phase column, followed by detection and quantification using a UV detector.

Rationale for Method Selection

RP-HPLC is a widely used, robust, and cost-effective technique for the analysis of small organic molecules.[8][9] The use of a C18 column provides excellent retention and separation for moderately polar compounds like this compound. The addition of a small amount of acid (formic acid) to the mobile phase helps to ensure good peak shape by protonating the aniline moiety.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B1-7 min: 10-90% B7-8 min: 90% B8-8.1 min: 90-10% B8.1-10 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile.

    • Filter each mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Preparation: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[10]

4. System Suitability Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

5. Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample from the linear regression equation of the calibration curve.

Method Validation Summary

The HPLC method should be validated according to ICH Q2(R2) guidelines.[3][4][6] The following table presents typical acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte
Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) E System Equilibration A->E B Prepare Standard Stock Solution (1000 µg/mL) C Prepare Working Standards (1-100 µg/mL) B->C G Inject Standards & Samples C->G D Prepare Sample Solution D->G F System Suitability Test (5 injections, %RSD ≤ 2.0%) E->F F->G H Acquire Chromatographic Data G->H I Construct Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Sample Concentration I->J K Report Results J->K

Caption: Workflow for the quantification of this compound by HPLC.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations, such as in biological matrices (e.g., plasma) for pharmacokinetic studies, or for trace-level impurity analysis. The principle involves chromatographic separation followed by detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Selection

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV.[11] By monitoring a specific precursor-to-product ion transition, interferences from the sample matrix can be significantly minimized, which is crucial for complex samples like plasma.[12][13] Electrospray ionization (ESI) in positive mode is chosen as the amine group in the analyte is readily protonated.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • 0.45 µm syringe filters

2. Instrumentation and Conditions

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent UHPLC system
MS System Sciex Triple Quad 5500 or equivalent
Column C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5-95% B2.5-3.0 min: 95% B3.0-3.1 min: 95-5% B3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. For this compound (MW: 173.22), a likely transition would be m/z 174.1 -> [fragment ion].
Run Time 4 minutes

3. Preparation of Solutions

  • Standard and Sample Preparation for Biological Matrix:

    • Prepare stock solutions of the analyte and IS in methanol.

    • Spike known concentrations of the analyte and a fixed concentration of the IS into blank plasma to prepare calibration standards and quality control (QC) samples.

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the IS to precipitate proteins.[14]

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

4. Data Analysis Quantification is based on the ratio of the peak area of the analyte to the peak area of the IS. A calibration curve is generated by plotting the peak area ratio against the analyte concentration.

Method Validation Summary

For bioanalytical methods, validation should follow regulatory guidelines (e.g., FDA or EMA).

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Range e.g., 0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect To be assessed and minimized
Recovery Consistent, precise, and reproducible
Stability Assessed under various conditions (freeze-thaw, short-term, long-term)
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Analyte and IS B Protein Precipitation (Acetonitrile + IS) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Acquire Data G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Generate Calibration Curve I->J K Quantify Unknown Samples J->K L Report Concentration K->L

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Conclusion

The two methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The RP-HPLC-UV method is well-suited for routine quality control of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies or trace-level analysis. Both methods should be fully validated according to the appropriate regulatory guidelines to ensure the integrity and accuracy of the generated data.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). R Discovery. Retrieved January 19, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 19, 2026, from [Link]

  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved January 19, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved January 19, 2026, from [Link]

  • Analytical method validation as per ich and usp. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 19, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH. Retrieved January 19, 2026, from [Link]

  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (n.d.). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Retrieved January 19, 2026, from [Link]

  • Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (n.d.). Acme Hardesty. Retrieved January 19, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Garrison, B. B., Duhamel, J. E., et al. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Clemson University. Retrieved January 19, 2026, from [Link]

  • LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. (2018). PubMed. Retrieved January 19, 2026, from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved January 19, 2026, from [Link]

  • LC/MS/MS Analysis for Restricted Chemicals in Textiles. (n.d.). Shimadzu. Retrieved January 19, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 19, 2026, from [Link]

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The Versatile Role of 4-(1-methyl-1H-pyrazol-5-yl)aniline in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable properties is ever-present. Among these, nitrogen-containing heterocycles play a pivotal role, with the pyrazole moiety being a particularly privileged core structure in medicinal chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-(1-methyl-1H-pyrazol-5-yl)aniline as a versatile building block in organic synthesis. We will delve into its chemical properties, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its application in the synthesis of complex organic molecules, particularly those with potential therapeutic applications such as kinase inhibitors.

Compound Profile and Key Physicochemical Properties

This compound, with the CAS number 1208081-73-5, is a bifunctional molecule incorporating both a nucleophilic aniline moiety and a pyrazole ring.[1] This unique combination of functional groups makes it an attractive starting material for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Appearance Off-white to yellow solid
Purity ≥97%

Data sourced from commercial supplier information.

The aniline nitrogen provides a reactive site for N-acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions, while the pyrazole ring can participate in various cycloaddition and substitution reactions. The methyl group on the pyrazole nitrogen prevents tautomerization, ensuring regiochemical control in subsequent reactions.

Core Synthetic Applications and Methodologies

The utility of this compound as a building block is demonstrated in its application in several cornerstone reactions of modern organic synthesis. Its ability to serve as a linchpin in the construction of complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, highlights its importance in the synthesis of kinase inhibitors and other biologically active molecules.[2]

Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds: A Gateway to Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, mimicking the adenine core of ATP to bind to the kinase active site.[2][3] this compound serves as a key precursor for the construction of this bicyclic system. The general synthetic strategy involves the reaction of the aniline's amino group with a suitable pyrimidine precursor.

A common approach begins with the cyclization of an aminopyrazole derivative. While direct protocols starting from this compound are not extensively detailed in publicly available literature, the general synthetic routes for analogous pyrazolo[3,4-d]pyrimidines provide a robust framework.[4][5] The synthesis typically involves the initial formation of an aminopyrazole carboxylate or carbonitrile, which then undergoes cyclization with a source of formamide or a similar one-carbon unit to form the pyrimidine ring.[4]

Conceptual Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

Caption: Conceptual workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The aniline moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds with a wide range of coupling partners. These reactions are fundamental in modern drug discovery for the rapid assembly of molecular libraries.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an amine and an aryl halide or triflate.[6][7] this compound can be coupled with various (hetero)aryl halides to generate more complex diarylamine structures, which are common motifs in kinase inhibitors.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of anilines.[9][10]

  • Reaction Setup: In a dry, argon-flushed round-bottom flask, combine the (hetero)aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired coupled product.

Reaction Scheme: Buchwald-Hartwig Amination

Caption: General scheme for the Buchwald-Hartwig amination.

While the aniline group is the primary site for Buchwald-Hartwig amination, the pyrazole ring can be functionalized with a halide to participate in Suzuki-Miyaura cross-coupling reactions for C-C bond formation.[11][12] Alternatively, the aniline can be converted to a halide or triflate, allowing the pyrazole-aniline core to be coupled with a boronic acid or ester. This strategy is highly effective for synthesizing biaryl and heteroaryl-aryl structures.[13][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol based on established methods for the Suzuki-Miyaura coupling of aryl halides.[15]

  • Reaction Setup: To a degassed mixture of the aryl halide derivative of this compound (1.0 eq), the boronic acid or ester (1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amide and Sulfonamide Bond Formation

The nucleophilic amino group of this compound readily undergoes acylation and sulfonylation reactions with corresponding acid chlorides, sulfonyl chlorides, or carboxylic acids activated with coupling reagents. These reactions are fundamental for introducing diverse side chains and modulating the physicochemical properties of the final compounds.

Experimental Protocol: General Procedure for Amide Coupling

This protocol is a standard procedure for amide bond formation using a coupling reagent.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), a coupling reagent (e.g., HATU or EDCI/HOBt, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add this compound (1.0 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (typically 2-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization.

Reaction Scheme: Amide Bond Formation

Caption: General scheme for amide bond formation.

A similar protocol can be followed for the synthesis of sulfonamides, typically using a sulfonyl chloride in the presence of a base like pyridine or triethylamine.[16]

Schiff Base Formation and Reductive Amination

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines via reductive amination, providing another avenue for introducing molecular diversity.

Experimental Protocol: General Procedure for Schiff Base Formation

This protocol is based on standard methods for Schiff base synthesis.[17]

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction for the disappearance of starting materials.

  • Isolation: Cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid by filtration, wash with a cold solvent, and dry. The product can be further purified by recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate in their drug discovery and materials science endeavors.

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. (n.d.). Google Patents.
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  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved from [Link]

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  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). PubMed. Retrieved from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. Retrieved from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (n.d.). SciELO Colombia. Retrieved from [Link]

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The Strategic Application of 4-(1-Methyl-1H-pyrazol-5-yl)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, the pyrazole scaffold has emerged as a "privileged structure."[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other heterocycles have cemented its importance.[1][3] Pyrazole-containing compounds have demonstrated significant potential in the inhibition of a wide array of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5] The pyrazole ring system can adeptly form key hydrogen bond interactions within the ATP-binding pocket of kinases, a crucial feature for potent inhibition.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 4-(1-methyl-1H-pyrazol-5-yl)aniline, in the synthesis of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

The Role of this compound: A Versatile Building Block

This compound is a bifunctional molecule offering a reactive aniline moiety for nucleophilic substitution or cross-coupling reactions, and a stable, methylated pyrazole ring that can participate in crucial binding interactions with the target kinase. The methyl group on the pyrazole ring can enhance metabolic stability and fine-tune the electronic properties of the scaffold, potentially improving pharmacokinetic profiles.[1] This aniline derivative serves as a cornerstone for the construction of a diverse library of kinase inhibitors through well-established synthetic methodologies.

Targeted Signaling Pathway: The CDK2/Cyclin E Axis in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partner Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.[6][7] Dysregulation of the CDK2/Cyclin E axis is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The core mechanism of action of CDK2/Cyclin E involves the phosphorylation of the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 and subsequently by CDK2/Cyclin E leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[9][10]

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p releases E2F E2F pRb_E2F->E2F pRb_p->E2F maintains release of CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Replication DNA Replication E2F->DNA_Replication activates genes for CyclinE_CDK2->pRb_p hyper-phosphorylates Inhibitor This compound-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: The CDK2/Cyclin E signaling pathway and the point of inhibition.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors utilizing this compound typically follows a modular approach, allowing for the systematic variation of different structural components to optimize potency and selectivity. A common strategy involves the construction of a central heterocyclic core, such as a pyrimidine, which is then functionalized with the pyrazolyl-aniline moiety and other substituents. Key reactions in this process are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Synthetic_Workflow Start Starting Materials (Dichloropyrimidine, Pyrazole Boronic Acid) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate 4-(1-methyl-1H-pyrazol-5-yl)-chloropyrimidine Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Final_Product Final Kinase Inhibitor Buchwald->Final_Product Aniline This compound Aniline->Buchwald

Caption: General synthetic workflow for pyrimidine-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

This protocol describes the palladium-catalyzed cross-coupling of a pyrazole boronic acid with a dichloropyrimidine, a key step in building the core scaffold.

Materials:

  • 2,4-Dichloropyrimidine

  • (1-Methyl-1H-pyrazol-5-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a 2-Anilino-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine Derivative

This protocol details the palladium-catalyzed amination to couple the pyrazolyl-aniline with the chlorinated pyrimidine core.

Materials:

  • 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine (from Protocol 1)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine (1.0 eq), this compound (1.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) and purging with inert gas.

  • Add the catalyst system to the Schlenk tube, followed by the addition of anhydrous 1,4-dioxane.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final 2-anilino-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivative.

Biological Evaluation and Data Presentation

The synthesized compounds are typically evaluated for their inhibitory activity against the target kinase and their anti-proliferative effects on cancer cell lines.

In Vitro Kinase Inhibition Assay

The inhibitory potency of the synthesized compounds against CDK2/Cyclin E is determined using a variety of available assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify the potency of an inhibitor.

Cell-Based Anti-proliferative Assay

The anti-proliferative activity of the compounds is assessed in relevant cancer cell lines (e.g., HCT-116 colorectal cancer cells). Assays such as the MTT or CellTiter-Glo® luminescent cell viability assay are commonly employed to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Compound IDTarget KinaseIC₅₀ (µM)[8]Cell LineGI₅₀ (µM)[8]
9 CDK2/Cyclin E0.023HCT-1160.780
19 CDK2/Cyclin E0.001HCT-1160.025

Conclusion and Future Perspectives

The use of this compound as a key building block has proven to be a highly effective strategy in the design and synthesis of potent kinase inhibitors. The modular synthetic approach, employing robust and versatile reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The resulting pyrazole-based inhibitors, particularly those targeting the CDK2/Cyclin E complex, have demonstrated significant anti-proliferative activity in cancer cell lines, highlighting their therapeutic potential.[8] Future work in this area will likely focus on further optimization of these scaffolds to enhance selectivity, improve pharmacokinetic properties, and ultimately translate these promising preclinical findings into clinically effective cancer therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. International Journal of Molecular Sciences. [Link]

  • Cyclins and Cell Cycle Regulation. QIAGEN. [Link]

  • 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Cyclin E:CDK2-mediated phosphorylation of RB1. Reactome. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

Sources

protocol for preparing derivatives of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis and Derivatization of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a wide range of biological targets.[1][2][3] Its unique electronic properties and capacity to participate in hydrogen bonding make it an ideal scaffold for designing potent and selective enzyme inhibitors.[1][4] Specifically, the this compound core is a prominent feature in numerous kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[1][5][6] Approved therapeutics such as Crizotinib and Ruxolitinib incorporate related pyrazole motifs, underscoring the scaffold's clinical significance.[1]

This application guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed, experience-driven framework for the synthesis of the key intermediate, this compound, and outlines robust protocols for its subsequent derivatization. The methodologies described herein are designed to be both reliable and adaptable, enabling the efficient generation of compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Retrosynthetic Blueprint

A logical approach to complex organic synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. For derivatives of this compound, the primary disconnection points involve the derivatized aniline functionality and the crucial carbon-carbon bond linking the pyrazole and phenyl rings.

G Target Target Derivatives (Amides, Sulfonamides, Ureas, etc.) Aniline This compound (Core Intermediate) Target->Aniline Functional Group Interconversion (FGI) (Acylation, Sulfonylation, etc.) ProtectedAniline N-Boc-4-(1-methyl-1H-pyrazol-5-yl)aniline Aniline->ProtectedAniline Deprotection Pyrazolone 5-Bromo-1-methyl-1H-pyrazole ProtectedAniline->Pyrazolone C-C Disconnection (Suzuki Coupling) AnilineBoronic 4-(Boc-amino)phenylboronic Acid ProtectedAniline->AnilineBoronic C-C Disconnection (Suzuki Coupling)

Caption: Retrosynthetic analysis of this compound derivatives.

This analysis highlights a robust and modular synthetic route. The strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl system, followed by deprotection and functionalization of the versatile aniline moiety.[7][8][9][10]

Part 1: Synthesis of the Core Intermediate

The synthesis of this compound is achieved through a reliable three-step sequence, beginning with the preparation of the necessary pyrazole building block.

G cluster_0 Protocol 1: Pyrazole Synthesis cluster_1 Protocol 2: Suzuki Coupling cluster_2 Protocol 3: Deprotection Start1 Pyrazole Step1 5-Bromo-1H-pyrazole Start1->Step1 Bromination Step2 5-Bromo-1-methyl-1H-pyrazole Step1->Step2 N-Methylation Step2_ref 5-Bromo-1-methyl-1H-pyrazole Step3 Pd Catalyst Base, Solvent Step2_ref->Step3 Start2 4-(Boc-amino)phenylboronic Acid Start2->Step3 Product1 N-Boc Protected Intermediate Step3->Product1 Product1_ref N-Boc Protected Intermediate Step4 Acid (TFA or HCl) Solvent Product1_ref->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Workflow for the synthesis of the this compound core.

Protocol 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazole

Rationale: N-methylation of the pyrazole ring is a critical first step. Performing this methylation after bromination ensures regiocontrol, as direct methylation of pyrazole can lead to mixtures of isomers.

A. Bromination of Pyrazole

  • To a stirred solution of pyrazole (1.0 eq) in acetic acid at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-1H-pyrazole, which can often be used in the next step without further purification.

B. N-Methylation

  • Dissolve 5-bromo-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, typically potassium carbonate (K₂CO₃) (1.5 eq).

  • Add the methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS) (1.2 eq), dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, filter off the base and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-bromo-1-methyl-1H-pyrazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds.[9] The choice of a modern palladium precatalyst and a suitable phosphine ligand is crucial for achieving high yields, especially with heteroaromatic substrates.[7][10][11] The use of a Boc-protected aniline derivative prevents side reactions at the amino group.

  • To a reaction vessel, add 5-bromo-1-methyl-1H-pyrazole (1.0 eq), 4-(Boc-amino)phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst. See the table below for recommended systems.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield N-Boc-4-(1-methyl-1H-pyrazol-5-yl)aniline.

Table 1: Recommended Catalytic Systems for Suzuki Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2-5%)XPhos (4-10%)K₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃ (2%)SPhos (4%)K₂CO₃Dioxane/H₂O9080-90
XPhos Pd G2 (2-5%)N/AK₂CO₃Dioxane/H₂O80>90

Scientist's Note: XPhos and SPhos are bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, making them highly effective for coupling with heteroaryl halides.[8] Pre-formed catalysts like XPhos Pd G2 offer convenience and high reactivity.[7]

Protocol 3: Boc Deprotection

Rationale: Removal of the tert-butyloxycarbonyl (Boc) protecting group is cleanly achieved under acidic conditions, liberating the free amine for subsequent derivatization.

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. If HCl was used, the hydrochloride salt can be isolated or neutralized.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, this compound.[12] The product may be purified by chromatography or recrystallization if necessary.

Part 2: Derivatization of the Aniline Moiety

The primary amino group of this compound is a versatile synthetic handle. The following protocols outline standard, high-yielding transformations to generate diverse libraries of final compounds.

G cluster_0 Aniline This compound Amide Amide Derivative Aniline->Amide Sulfonamide Sulfonamide Derivative Aniline->Sulfonamide N-Sulfonylation Urea Urea Derivative Aniline->Urea Urea Formation AcylChloride R-COCl (Base) AcylChloride->Amide CarboxylicAcid R-COOH (Coupling Agent) CarboxylicAcid->Amide SulfonylChloride R-SO₂Cl (Base) SulfonylChloride->Sulfonamide Isocyanate R-NCO Isocyanate->Urea

Caption: Key derivatization pathways for this compound.

Protocol 4: N-Acylation (Amide Formation)

Method A: Using an Acid Chloride

  • Dissolve the aniline (1.0 eq) in an aprotic solvent like DCM or THF.

  • Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Method B: Using a Carboxylic Acid and Coupling Agent

  • Combine the aniline (1.0 eq), the desired carboxylic acid (1.1 eq), and a coupling agent such as HATU or EDC/HOBt (1.2 eq) in a flask.

  • Dissolve the solids in an aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir at room temperature for 4-16 hours.

  • Work up the reaction by diluting with ethyl acetate and washing sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

  • Dry, concentrate, and purify the resulting amide.

Protocol 5: N-Sulfonylation (Sulfonamide Formation)
  • Dissolve the aniline (1.0 eq) in pyridine or in DCM containing triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 2-8 hours.

  • Upon completion, dilute with ethyl acetate and wash with 1M HCl (2x), water, and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify the product.

Protocol 6: Urea Formation
  • Dissolve the aniline (1.0 eq) in a polar aprotic solvent such as THF or acetonitrile.

  • Add the desired isocyanate (1.05 eq) dropwise at room temperature.

  • Stir for 30 minutes to 2 hours. The reaction is often rapid and may result in the precipitation of the product.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent (e.g., ether) to obtain the pure urea.

  • If no precipitate forms, concentrate the reaction mixture and purify by chromatography or recrystallization.

Characterization and Data Interpretation

Trustworthiness through Validation: All synthesized intermediates and final derivatives must be rigorously characterized to confirm their structure and purity.

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For the core aniline, expect characteristic signals for the methyl group on the pyrazole, distinct aromatic protons on both rings, and the amine protons. Upon derivatization, the appearance of new signals (e.g., amide NH, alkyl groups from the acyl chain) and shifts in the aromatic region confirm the transformation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected product has been formed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point (MP): A sharp melting point is a good indicator of the purity of a solid compound.

Table 2: Representative Characterization Data

CompoundMethodExpected ¹H NMR Signals (δ, ppm)Expected MS (m/z)
This compound¹H NMR (CDCl₃)7.5-6.7 (m, 6H, Ar-H), 3.8 (s, 3H, N-CH₃), 3.7 (br s, 2H, NH₂)[M+H]⁺ = 174.1
N-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)acetamide¹H NMR (CDCl₃)7.8 (br s, 1H, NH), 7.6-7.2 (m, 6H, Ar-H), 3.8 (s, 3H, N-CH₃), 2.2 (s, 3H, COCH₃)[M+H]⁺ = 216.1

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.
  • Knezevic, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Balan, A. M., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules.
  • MDPI. (N/A). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
  • MDPI. (N/A). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Klepetarova, B., et al. (N/A). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
  • Wikipedia. (N/A). Buchwald–Hartwig amination.
  • ResearchGate. (N/A). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology.
  • Research and Reviews. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives.
  • BMC. (N/A). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • IJRPC. (N/A). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • NIH. (N/A). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ScienceDirect. (N/A). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • Organic Chemistry Portal. (N/A). Suzuki Coupling.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • PubMed. (2013). Pyrazolines: a biological review.
  • ResearchGate. (N/A). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • PubMed Central. (N/A). Current status of pyrazole and its biological activities.
  • PubMed Central. (N/A). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Bxinh. (N/A). This compound.

Sources

in vitro assay setup using 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Tiered In Vitro Strategy for Characterizing the Anticancer Potential of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, particularly in oncology.[1][2] Derivatives of pyrazole have been shown to target a wide array of cancer-related proteins, including kinases and structural proteins like tubulin.[1][3] This application note presents a structured, two-tiered in vitro assay workflow designed to efficiently characterize the anticancer potential of the novel compound, this compound. The initial tier focuses on broad phenotypic screening to establish cytotoxic activity against relevant cancer cell lines using a highly sensitive ATP-based cell viability assay. Upon confirmation of cytotoxic effects, the second tier initiates mechanism of action (MoA) deconvolution by profiling the compound's inhibitory activity against a representative cancer-relevant protein kinase in a biochemical assay. This systematic approach provides a robust framework for generating foundational data, determining initial potency (IC₅₀), and guiding further investigation into the compound's therapeutic potential.

Introduction: The Rationale for a Phased Approach

Pyrazole derivatives are a cornerstone of modern drug discovery, with a remarkable history of yielding potent therapeutic agents.[2] Their five-membered heterocyclic ring structure is amenable to diverse chemical modifications, enabling the fine-tuning of pharmacological properties.[1] In oncology, pyrazole-based compounds have been successfully developed as inhibitors of critical signaling pathways, demonstrating efficacy against targets such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin, thereby halting cell proliferation and inducing apoptosis.[1][3][4]

Given the broad therapeutic landscape of this chemical class, a new molecule like this compound requires a systematic and logical evaluation to uncover its biological activity. A "target-agnostic" or phenotypic screening approach is the most logical starting point.[5] This strategy first answers the most critical question: does the compound elicit a desired biological response—in this case, cancer cell death? Only after confirming a relevant phenotype is it resource-effective to proceed with more complex and specific target-based assays to elucidate the MoA.

This guide details a two-part workflow (Figure 1) that embodies this philosophy. It provides experienced researchers with detailed, self-validating protocols to first assess the cytotoxicity of this compound and then to investigate its potential as a kinase inhibitor, a common mechanism for this compound class.[1][6][7]

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanism Deconvolution A Start with This compound B Protocol 1: Cell Viability Assay (e.g., A549, MCF-7) A->B C Calculate Dose-Response and IC50 Value B->C D Protocol 2: Biochemical Kinase Inhibition Assay C->D IF Active (Potent IC50) G Consider Other Assays or Deprioritize C->G IF Inactive (High IC50) E Determine % Inhibition and Kinase IC50 D->E F Further Studies: Selectivity Profiling, Cell-based Target Engagement E->F

Figure 1: A tiered workflow for characterizing this compound.

Tier 1 Protocol: High-Throughput Cytotoxicity Profiling

The foundational experiment is to determine if the compound has any effect on the viability and proliferation of cancer cells. We recommend an ATP-based assay, as cellular ATP levels are a direct and highly sensitive indicator of metabolically active, viable cells.[8] This method is generally more robust and has a wider linear range than colorimetric methods like MTT.

Principle of the Assay

Viable cells maintain a stable pool of ATP. When cells undergo apoptosis or necrosis, their ability to synthesize ATP is rapidly lost. This assay utilizes a thermostable luciferase enzyme, which, in the presence of luciferin and ATP, generates a luminescent signal that is directly proportional to the amount of ATP present.[8] By measuring the luminescence across a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀).

Detailed Protocol: ATP-Based Cell Viability Assay

This protocol is optimized for a 96-well plate format but can be adapted.

A. Cell Culture and Seeding

  • Cell Line Selection: Culture human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), as pyrazole derivatives have shown activity against them.[3] Use culture media and conditions recommended by the supplier (e.g., ATCC). Maintain cells in a 37°C, 5% CO₂ incubator.

  • Health and Confluency: Only use cells that are healthy, in the logarithmic growth phase, and below 80% confluency to ensure consistent metabolic activity.[9][10] Never use cells that have been passaged excessively.[9]

  • Seeding: Harvest cells using standard trypsinization methods, handling them gently to maintain viability.[9] Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of media).

    • Causality Note: The optimal seeding density is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[9][11] Optimization is a required preliminary step.[11]

B. Compound Preparation and Treatment

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution series of the compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Controls: Include the following controls on every plate:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the test wells (represents 100% viability).

    • Maximum Inhibition Control: Cells treated with a potent cytotoxic agent (e.g., 10 µM staurosporine) to define 0% viability.

    • Media Blank: Wells containing only culture medium (no cells) to measure background luminescence.

  • Treatment: After allowing cells to adhere for 24 hours, carefully remove the old media and add 100 µL of the media containing the compound dilutions or controls.

  • Incubation: Return the plate to the 37°C, 5% CO₂ incubator for a standard exposure time, typically 48 or 72 hours.

C. Data Acquisition

  • Reagent Preparation: Equilibrate the ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add the ATP detection reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

G A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Add Compound (Serial Dilutions & Controls) B->C D 4. Incubate (48-72h, 37°C) C->D E 5. Equilibrate Plate to Room Temp D->E F 6. Add ATP Detection Reagent E->F G 7. Shake (2 min) Incubate (10 min) F->G H 8. Read Luminescence G->H

Figure 2: Workflow for the ATP-based cell viability assay.

Data Analysis and Interpretation
  • Normalization: Average the raw luminescence units (RLU) from the replicate wells. Subtract the average background RLU (media blank) from all other wells.

  • Percent Viability Calculation: Normalize the data to the controls using the following formula:

    • % Viability = [(RLU_sample - RLU_max_inhibition) / (RLU_vehicle - RLU_max_inhibition)] * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Table 1: Example Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation TimeCalculated IC₅₀ (µM)
A549ATP-Luminescence72 hours1.25
MCF-7ATP-Luminescence72 hours3.48

This is example data. An IC₅₀ value in the low micromolar to nanomolar range is generally considered a positive "hit" worthy of further investigation.

Tier 2 Protocol: Biochemical Kinase Inhibition Assay

If this compound demonstrates potent cytotoxicity, the next logical step is to explore a plausible MoA. Given that many pyrazole-based anticancer agents are kinase inhibitors, profiling the compound against a relevant kinase is a high-priority experiment.[1][7][12]

Principle of the Assay

This biochemical (cell-free) assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified protein kinase.[12] Kinases catalyze the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[12] The reaction, therefore, produces ADP as a byproduct. This protocol describes a universal method that quantifies the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.[12] Less ADP produced in the presence of the compound indicates greater inhibition of the kinase.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is a general template and must be optimized for each specific kinase-substrate pair.

A. Reagent and Compound Preparation

  • Kinase Selection: Choose a purified, active kinase relevant to cancer (e.g., CDK2/Cyclin E, a target for some pyrazoles[4]).

  • Reagents: Use a commercial kit such as ADP-Glo™ (Promega). You will need the kinase, its specific peptide substrate, and ATP.

  • ATP Concentration: It is critical to use an ATP concentration at or near the Michaelis constant (Kₘ) for the specific kinase being tested.[13]

    • Causality Note: Using a very low ATP concentration can artificially inflate the apparent potency of ATP-competitive inhibitors. Using the Kₘ value provides a more standardized and physiologically relevant measure of potency.[13]

  • Compound Dilutions: Prepare a serial dilution of this compound in a buffer appropriate for the kinase reaction, maintaining a consistent low level of DMSO.

  • Controls:

    • No-Inhibitor Control (0% Inhibition): Reaction with kinase, substrate, ATP, and vehicle (DMSO).

    • No-Enzyme Control (100% Inhibition): Reaction with substrate, ATP, and vehicle, but no kinase.

B. Kinase Reaction

  • Reaction Setup: In a 384-well plate, combine the kinase, its substrate, and the reaction buffer.

  • Inhibitor Addition: Add the diluted compound or vehicle control to the appropriate wells.

  • Initiation: Start the reaction by adding the pre-determined concentration of ATP. The final reaction volume is typically small (e.g., 5 µL).

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

C. Signal Detection

  • Stop Reaction: Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Generation: The newly synthesized ATP is then used by a luciferase in the detection reagent to generate a luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

G A 1. Add Kinase, Substrate, Buffer & Compound to Plate B 2. Initiate Reaction with ATP A->B C 3. Incubate (e.g., 60 min, RT) B->C D 4. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) C->D E 5. Incubate (40 min, RT) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP) E->F G 7. Incubate (30 min, RT) F->G H 8. Read Luminescence G->H

Figure 3: Workflow for the ADP-Glo™ biochemical kinase assay.

Data Analysis and Interpretation
  • Percent Inhibition Calculation: Normalize the data using the controls:

    • % Inhibition = 100 - {[(RLU_sample - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)] * 100}

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the kinase IC₅₀ value.

Table 2: Example Kinase Inhibition Data for this compound

Target KinaseAssay TypeATP ConcentrationCalculated IC₅₀ (µM)
CDK2/Cyclin EADP-Glo™Kₘ (e.g., 10 µM)0.89

This is example data. A potent IC₅₀ value against a specific kinase provides a strong, testable hypothesis for the compound's mechanism of action, which can be validated with further cell-based target engagement assays.

Conclusion

This application note provides a validated, tiered workflow for the initial in vitro characterization of this compound. By beginning with a broad phenotypic screen for cytotoxicity and progressing to a specific, mechanistic assay for kinase inhibition, researchers can efficiently generate the foundational data necessary to assess the compound's potential as an anticancer agent. This logical progression ensures that resources are focused on compounds with demonstrated biological activity and provides a clear path from initial hit discovery to mechanism of action studies.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Cell Based Assays. NCBI Bookshelf. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins. [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • News-Medical.Net. (2021). What is a Cell Proliferation Assay?. News-Medical.Net. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic. [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NCBI. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • PubMed. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. NCBI. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

4-(1-methyl-1H-pyrazol-5-yl)aniline is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and drug development.[1] Its structure, which combines a substituted pyrazole ring with an aniline moiety, makes it a valuable intermediate for synthesizing a range of pharmacologically active compounds.[1][2] Given the known toxicological profiles of aniline derivatives and the reactive nature of heterocyclic compounds, adherence to strict safety protocols is imperative to ensure personnel safety and maintain compound integrity.[3][4]

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, based on established best practices for related chemical classes.

Compound Data:

Property Value Reference
IUPAC Name This compound N/A
Synonym(s) 5-(4-Aminophenyl)-1-methyl-1H-pyrazole N/A
CAS Number 1208081-73-5 N/A
Molecular Formula C₁₀H₁₁N₃ [5]
Molecular Weight 173.22 g/mol N/A

| Appearance | Typically a solid (e.g., light yellow to brown crystalline powder) |[6] |

Hazard Identification and Risk Assessment

Anticipated Hazards based on Structural Analogs:

Hazard Class Description Rationale & References
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Based on the classification for 4-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS 916766-82-0) and general aniline toxicity.[7][9]
Skin Corrosion/Irritation Causes skin irritation. Common hazard for aniline derivatives and pyrazoles.[7][10]
Serious Eye Damage/Irritation Causes serious eye irritation. Common hazard for aniline derivatives and pyrazoles.[7][10]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust. Classified as a potential hazard for structural isomers.[7]
Systemic Effects Prolonged or repeated exposure may cause damage to organs, particularly the blood (hemolytic effects). A well-documented hazard for substituted anilines.[3]

| Environmental Hazard | Potentially toxic to aquatic life. | A common feature of aniline compounds. |

GHS Hazard Pictograms (Anticipated):

  • Health Hazard: May indicate respiratory sensitizer, mutagen, carcinogen, or target organ toxicity.

  • Exclamation Mark: Indicates irritant (skin and eye), skin sensitizer, acute toxicity (harmful), or respiratory tract irritant.

  • Environment: Indicates hazards to the aquatic environment.

Causality of Aniline Toxicity : The toxicity of anilines stems from their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can generate reactive metabolites, such as nitrosobenzene and phenylhydroxylamine, which are potent oxidants. These metabolites can lead to methemoglobinemia (impairing oxygen transport by red blood cells) and oxidative damage to cellular macromolecules, explaining the observed hemolytic effects and potential for organ damage.[3][4]


Risk Assessment Workflow: A systematic risk assessment must be performed before any new experimental procedure involving this compound.

A Identify Hazards (Review SDS of Analogs) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Assess Experimental Conditions (Scale, Temperature, Duration) B->C D Implement Control Measures (Engineering, PPE, Admin) C->D E Plan for Emergencies (Spill, Exposure) D->E F Review & Document (Update SOP) E->F

Caption: Risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Given the high potential for toxicity via multiple exposure routes, a multi-layered approach to protection is mandatory.

3.1. Engineering Controls The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood with a face velocity appropriate for handling toxic powders.[11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors or dust.[12]

  • Emergency Equipment: A safety shower and eyewash station must be located in immediate proximity to the handling area.[13]

3.2. Personal Protective Equipment (PPE) PPE is the final barrier and must be selected carefully based on the specific hazards of anilines.

PPE CategoryItem SpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker glove such as butyl rubber or Viton .Aniline and its derivatives can penetrate standard nitrile gloves. Butyl rubber provides superior protection against aniline-class compounds.[14]
Eye/Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1. A face shield should be worn over goggles when there is a risk of splashing.Protects against dust particles and splashes of solutions, preventing severe eye irritation.[7][13]
Body Protection A clean, fully-buttoned laboratory coat . A chemical-resistant apron is recommended for large-scale operations.Prevents contamination of personal clothing and skin. Anilines are readily absorbed through the skin.[9]
Respiratory Protection Not typically required if work is confined to a certified fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against inhalation of fine dust particles, which can cause respiratory irritation and systemic toxicity.[14]

Storage and Stability Management

Proper storage is critical to maintain the chemical integrity of this compound and prevent hazardous situations. Aromatic amines are susceptible to degradation from air, light, and moisture.[15][16]

Storage Conditions:

Parameter Recommended Condition Unacceptable Condition Rationale
Temperature 2-8°C (Refrigerated) Room temperature for long-term storage; temperatures >30°C.[12] Low temperatures slow the rate of oxidative degradation and maintain stability.[15]
Atmosphere Inert Gas (Argon or Nitrogen) ; Tightly sealed container. Open to air; loosely capped vials. Aniline derivatives are sensitive to air and can oxidize, often indicated by a color change (e.g., darkening to brown).[15][16]
Light Amber glass vial or opaque container, stored in the dark. Clear glass vial on an open benchtop. Protects from light-induced degradation.[12][15]
Moisture Store in a desiccated environment . Humid conditions; storage with hygroscopic materials. Pyrazoles and amines can be hygroscopic.[17]

| Compatibility | Store away from strong oxidizing agents, strong acids, and acid chlorides . | Storage in the same cabinet as nitric acid, peroxides, or other reactive chemicals. | Prevents violent reactions, fires, or explosions.[14] |

Storage Logic Diagram:

Start Compound Received CheckSealed Is container tightly sealed? Start->CheckSealed CheckInert Is atmosphere inert? CheckSealed->CheckInert Yes Action Action Required: Reseal, Purge with N₂, Transfer to Amber Vial, Refrigerate, Relocate CheckSealed->Action No CheckLight Is it protected from light? CheckInert->CheckLight Yes CheckInert->Action No CheckTemp Is temperature 2-8°C? CheckLight->CheckTemp Yes CheckLight->Action No CheckIncompat Is it segregated from incompatibles? CheckTemp->CheckIncompat Yes CheckTemp->Action No Store Safe Storage CheckIncompat->Store Yes CheckIncompat->Action No

Caption: Decision logic for the proper storage of this compound.

Protocols for Safe Handling and Use

The following protocols provide step-by-step guidance for common laboratory procedures.

Protocol 5.1: Weighing and Solution Preparation

  • Objective: To safely weigh the solid compound and prepare a stock solution.

  • Preparation: Designate a specific area within the chemical fume hood for handling. Ensure the analytical balance is placed inside the hood or use a dedicated weighing enclosure with appropriate ventilation.

  • PPE: Don all required PPE as specified in Section 3.2.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Dispensing: Carefully transfer the required amount of this compound from the storage container to the weigh boat using a clean, dedicated spatula. Avoid generating dust.[18]

  • Record & Seal: Record the weight and immediately and tightly seal the main storage container. Purge with inert gas if available.

  • Dissolution: Carefully add the weighed solid to a suitable vessel containing the desired solvent (e.g., DMSO, DMF, ethanol). Ensure the vessel is appropriately sized to avoid splashes.

  • Decontamination: Wipe the spatula, weigh boat, and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth and weigh boat as solid hazardous waste.

Protocol 5.2: Spill Management (Small Scale, <1g)

  • Objective: To safely clean and decontaminate a small spill within a fume hood.

  • Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean a spill outside of a fume hood without respiratory protection.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[13]

  • Collect: Carefully sweep the absorbent material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Place all contaminated cleaning materials into a sealed, labeled hazardous waste bag or container.[18]

Protocol 5.3: Waste Disposal

  • Objective: To properly segregate and dispose of waste generated from experiments.

  • Solid Waste: All contaminated solid materials (gloves, pipette tips, weigh boats, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[19]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Disposal: Follow all institutional and local regulations for the final disposal of chemical waste.

Comprehensive Handling Workflow:

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase A Review SOP & Risk Assessment B Verify Fume Hood Certification A->B C Don Full PPE (Section 3.2) B->C D Retrieve from Storage C->D E Weigh Solid Compound D->E F Prepare Solution / Set up Reaction E->F G Perform Experiment F->G H Quench Reaction / Workup G->H I Decontaminate Glassware & Surfaces H->I J Segregate & Label Waste I->J K Return Compound to Storage J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Caption: Comprehensive workflow for the safe use of this compound.

References

  • INCHEE. (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Journal of Toxicological Sciences. Retrieved from [Link]

  • SafeRack. (n.d.). Aniline (C6H7NH2) Chemical Overview. Retrieved from [Link]

  • Cargo Handbook. (n.d.). Aniline. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Retrieved from [Link]

  • Schultz, T. W., et al. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1H-Pyrazole-3-boronic acid pinacol ester. Retrieved from [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • Kalgutkar, A. S. (2015). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

Sources

Application Note: A Scalable Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[][2] Specifically, 4-(1-methyl-1H-pyrazol-5-yl)aniline serves as a crucial building block for various targeted therapies, including kinase inhibitors, making its reliable and scalable synthesis a critical step in the drug development pipeline.[3][4] Transitioning a synthetic route from the bench to a scale suitable for preclinical toxicology studies and other IND-enabling activities presents a unique set of challenges. These include ensuring batch-to-batch consistency, controlling impurity profiles, and adhering to the principles of Good Manufacturing Practices (GMP) appropriate for early-stage Active Pharmaceutical Ingredient (API) manufacturing.[5][6]

This application note provides a comprehensive guide to a robust and scalable two-step synthesis of this compound. The chosen strategy, centered around a Suzuki-Miyaura cross-coupling reaction, is widely utilized in the pharmaceutical industry for its broad functional group tolerance and reliable performance on a larger scale.[7][8][9][10] We will delve into the practical aspects of the synthesis, process optimization for scale-up, and the necessary quality control measures to ensure the final compound is fit for purpose in a preclinical setting.

Overall Synthetic Strategy

The synthesis is designed as a convergent two-step process. The first step involves the borylation of commercially available 1-methylpyrazole to generate a stable pinacol ester intermediate. This intermediate is then coupled with 4-bromoaniline in a palladium-catalyzed Suzuki-Miyaura reaction to yield the target compound. This approach is advantageous for scale-up as it avoids the use of highly energetic or unstable reagents and allows for the purification of a stable intermediate.

Synthetic_Workflow cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling 1_methylpyrazole 1-Methylpyrazole boronic_ester 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 1_methylpyrazole->boronic_ester n-BuLi, THF 2-Isopropoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane final_product This compound boronic_ester->final_product Pd catalyst, Ligand, Base Aqueous solvent 4_bromoaniline 4-Bromoaniline 4_bromoaniline->final_product purification Purification & Isolation final_product->purification Crystallization API_release API for Preclinical Studies purification->API_release QC Testing

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

This step involves the deprotonation of 1-methylpyrazole at the C5 position using n-butyllithium, followed by quenching with an electrophilic boron source to form the boronic acid pinacol ester.[11]

Protocol:

  • To an appropriately sized, oven-dried, and nitrogen-purged reactor, charge anhydrous tetrahydrofuran (THF, 10 L/kg of 1-methylpyrazole).

  • Cool the reactor contents to 0-5 °C.

  • Slowly add 1-methylpyrazole (1.0 equiv).

  • Over a period of 1-2 hours, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) subsurface, maintaining the internal temperature below 10 °C.

  • Stir the resulting solution at 0-5 °C for 1 hour.

  • Cool the reaction mixture to -78 °C.

  • Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) over 1-2 hours, maintaining the internal temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction for completion by GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by silica gel chromatography or used directly in the next step if purity is sufficient (>95%).

ParameterSpecificationRationale
Solvent Anhydrous THFEssential for the stability of the organolithium reagent.
Base n-ButyllithiumStrong base required for deprotonation of the pyrazole ring.
Temperature -78 °C for borylationLow temperature is crucial to prevent side reactions and ensure regioselectivity.
Workup Aqueous NH4Cl quenchSafely neutralizes the reactive species.
Step 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds and is well-suited for pharmaceutical manufacturing.[9][10][12][13]

Protocol:

  • To a nitrogen-purged reactor, add 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.0 equiv), 4-bromoaniline (1.1 equiv), and a suitable solvent system (e.g., 1,4-dioxane/water, 4:1, 10 L/kg of boronic ester).

  • S घोलvent with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Add potassium carbonate (K2CO3, 3.0 equiv) as the base.

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.01-0.03 equiv).

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (typically 4-8 hours), monitoring by HPLC.

  • Cool the reaction mixture to room temperature.

  • Add water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to yield this compound as a solid.

ParameterSpecificationRationale
Catalyst Pd(dppf)Cl2 or similarEfficient catalyst for Suzuki-Miyaura couplings.
Base K2CO3Inorganic base, generally preferred for scale-up.
Solvent Aqueous 1,4-dioxaneGood solvent for both reactants and facilitates the reaction.
Temperature 80-90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Purification CrystallizationEffective method for removing impurities and isolating the final product.

Scale-Up Considerations and Process Optimization

Transitioning the Suzuki-Miyaura coupling from the laboratory to a pilot plant or manufacturing setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[7][8]

  • Thermal Safety: Suzuki-Miyaura reactions can be exothermic.[14][15] A reaction calorimetry study should be performed to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to assess the risk of a thermal runaway.

  • Reagent Addition and Mixing: On a large scale, the efficiency of mixing can impact reaction kinetics. The addition of reagents, particularly the base and catalyst, should be controlled to maintain a consistent temperature profile.

  • Oxygen Sensitivity: While many modern palladium catalysts are air-stable, the active catalytic species can be sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation and the formation of byproducts.

  • Palladium Removal: Residual palladium in the final API is a major concern due to its toxicity. The crystallization process should be optimized to effectively purge palladium. If necessary, scavenging agents (e.g., functionalized silica or activated carbon) can be employed.

Troubleshooting_High_Palladium start High Residual Palladium in API check_crystallization Review Crystallization Protocol start->check_crystallization Initial Action check_scavenging Implement Scavenging Step start->check_scavenging Alternative Action rescreen_solvents Re-screen Solvents check_crystallization->rescreen_solvents optimize_temp Optimize Cooling Profile check_crystallization->optimize_temp select_scavenger Select Scavenger (e.g., Activated Carbon, Thiol-based resin) check_scavenging->select_scavenger pass Palladium Levels Acceptable rescreen_solvents->pass If successful optimize_temp->pass If successful optimize_scavenging Optimize Scavenger Loading & Contact Time select_scavenger->optimize_scavenging optimize_scavenging->pass If successful

Figure 2: Decision-making workflow for addressing high residual palladium.

Quality Control for Preclinical Batches

The quality of the API is paramount for the integrity of preclinical studies. A comprehensive suite of analytical methods must be in place to ensure the identity, strength, quality, and purity of each batch.[4][16][17][]

Analytical Methods:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the proposed structure.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. Purity is typically reported as the area percentage of the main peak.

  • Residual Solvents: Determined by Gas Chromatography (GC) with headspace injection.

  • Inorganic Impurities: Residual palladium is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Water Content: Measured by Karl Fischer titration.

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to reference standard¹H NMR, MS
Purity (HPLC) ≥ 98.0%HPLC-UV
Any single impurity ≤ 0.2%HPLC-UV
Total impurities ≤ 1.0%HPLC-UV
Residual Solvents Per ICH Q3C guidelinesGC-Headspace
Residual Palladium ≤ 10 ppmICP-MS
Water Content ≤ 0.5%Karl Fischer

Impurity Profiling:

A critical aspect of API development for preclinical use is impurity profiling.[][2][5][19][20] All impurities present at a concentration of 0.10% or greater should be identified, and if possible, synthesized and characterized. This information is vital for toxicologists to assess whether the impurities could have pharmacological or toxicological effects that might confound the results of preclinical studies.

GMP in Preclinical API Synthesis

While the full, stringent GMP regulations for commercial drug manufacturing are not required for preclinical API synthesis, a phase-appropriate approach to quality management is expected by regulatory agencies.[6][21]

Key principles include:

  • Documentation: All synthetic steps, analytical testing, and batch release decisions must be thoroughly documented in batch records and laboratory notebooks.[22][23]

  • Traceability: It must be possible to trace the history of a batch from the starting materials to the final product.

  • Quality Oversight: A quality unit or designated personnel, independent from production, should review and approve all batch records and analytical data before the API is released for preclinical use.[21]

  • Material Control: Starting materials should be sourced from reliable vendors and tested for identity.

Conclusion

The synthetic route to this compound described in this application note, utilizing a key Suzuki-Miyaura coupling, is a robust and scalable process suitable for producing material for preclinical studies. By giving due consideration to process safety, optimization, and phase-appropriate GMP, researchers and drug development professionals can confidently produce this important building block with the quality and consistency required for advancing new therapeutic candidates.

References

  • Ullah, H., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Aquigen Bio Sciences. The Role of API Impurity Profiling in Drug Development. [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]

  • Yamamoto, S., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Talaviya, P., et al. Impurity Profiling of Active Pharmaceutical Ingredients (APIs). [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • ACS Green Chemistry Institute. Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Belema, M., et al. (2014). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 19(6), 7558-7583. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 24-61). Royal Society of Chemistry. [Link]

  • Biologics Consulting. A Roadmap of Drug Development and Analytical Method Progression. [Link]

  • Yang, H. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

  • Martinez, A., et al. (2008). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 5(3), 519-524. [Link]

  • Pharmaffiliates. The Importance of API Impurity Profiling in Drug Development. [Link]

  • Fraunhofer ITEM. Quality control testing of biopharmaceutical APIs and IMPs. [Link]

  • Bansal, S. K., et al. (2014). Impurity Profiling-A Significant Approach in Pharmaceuticals. Current Pharmaceutical Analysis, 10(4), 227-230. [Link]

  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • European Medicines Agency. (2000). ICH Topic Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • Apicule. Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. [Link]

  • GMP SOP. Release For Commercial Use of Drug Product and API Pre-Validation and Validation Batches. [Link]

  • International Society for Pharmaceutical Engineering. (2016). Documentation and Records: Harmonized GMP Requirements. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important building block. We understand that synthetic roadblocks can be a significant impediment to discovery and development. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on identifying and mitigating the formation of key impurities.

The Synthetic Landscape: A Common Approach

The most prevalent and versatile method for constructing the C-C bond in this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process typically involves the coupling of a pyrazole electrophile with an aniline-derived organoboron reagent.

Caption: General Suzuki-Miyaura coupling scheme.

While robust, this reaction is susceptible to several side reactions that generate a predictable profile of impurities. Understanding these pathways is the first step toward effective troubleshooting and optimization.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental observations in a question-and-answer format, providing insights into the chemical causality and offering actionable solutions.

Q1: My crude NMR shows my desired product, but also a significant amount of aniline. What happened?

This is a classic sign of protodeboronation , a common side reaction in Suzuki couplings where the boronic acid or ester is cleaved and replaced by a hydrogen atom from the solvent or trace water.[1][2]

Causality: The C-B bond of the 4-aminophenylboronic acid is susceptible to hydrolysis, particularly under basic conditions or in the presence of excess water.[1] Instead of participating in the desired transmetalation step with the palladium catalyst, the boronic acid is quenched, reverting to aniline.

Troubleshooting Steps:

  • Reagent Quality:

    • Use Pinacol Ester: 4-Aminophenylboronic acid pinacol ester is significantly more stable to hydrolysis than the corresponding boronic acid.[3][4] If you are using the acid, consider switching to the ester.

    • Anhydrous Reagents: Ensure your base (e.g., K₂CO₃, K₃PO₄) is freshly dried or purchased as an anhydrous grade and handled in a glovebox or under an inert atmosphere.

  • Solvent Conditions:

    • Anhydrous Solvents: Use high-quality anhydrous solvents. While many Suzuki protocols use aqueous base solutions, minimizing the amount of water can suppress this side reaction.

    • Thorough Degassing: Oxygen can interfere with the catalyst, but rigorous degassing (e.g., sparging with argon for 20-30 minutes) also helps remove dissolved water.

  • Reaction Parameters:

    • Base Selection: In some cases, a weaker base or a non-aqueous base like potassium fluoride (KF) can mitigate protodeboronation.[5]

Protodeboronation_Pathway BoronicAcid 4-Aminophenylboronic acid/ester CatalyticCycle Desired Transmetalation (with Pd-complex) BoronicAcid->CatalyticCycle Productive Pathway SideReaction Protodeboronation BoronicAcid->SideReaction Unwanted Pathway Product Target Product CatalyticCycle->Product Aniline Aniline Impurity SideReaction->Aniline Water H₂O / H⁺ Source Water->SideReaction

Caption: Competing pathways for the boronic acid reagent.

Q2: I'm seeing a high-molecular-weight byproduct in my LC-MS that corresponds to a dimer of my aniline starting material. How do I prevent this?

You are observing the formation of a homocoupling byproduct, specifically 4,4'-diaminobiphenyl. This occurs when two molecules of the 4-aminophenylboronic acid derivative react with each other.[2]

Causality: Homocoupling is often promoted by the presence of oxygen or Pd(II) species. Oxygen can facilitate the oxidative coupling of the boronic acid. Alternatively, if the oxidative addition of the bromopyrazole to the Pd(0) catalyst is slow, the Pd(II) intermediate can undergo two successive transmetalations with the boronic acid, leading to the undesired dimer.

Troubleshooting Steps:

  • Inert Atmosphere: This is the most critical factor.

    • Degas Rigorously: Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. A common method is to bubble the gas through the solvent for at least 30 minutes.

    • Maintain Inertness: Use Schlenk line techniques or a glovebox to prevent oxygen ingress throughout the reaction and workup.

  • Catalyst Choice & Handling:

    • Use a Pd(0) Source: Using a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.

    • Pre-catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to Pd(0).

  • Stoichiometry Control:

    • Limit Excess Boronic Acid: While a slight excess (1.1-1.3 equivalents) of the boronic acid is common to drive the reaction to completion, using a large excess can increase the rate of homocoupling.

Q3: My analysis shows an isomeric impurity with the same mass as my product. What is it and where did it come from?

The most probable isomeric impurity is 4-(1-methyl-1H-pyrazol-3-yl)aniline . Its presence almost certainly originates from regioisomeric contamination in your 1-methyl-5-bromopyrazole starting material.

Causality: The synthesis of 1-methyl-pyrazoles from precursors like methylhydrazine can often produce a mixture of regioisomers.[6] For instance, the reaction to produce 1-methyl-5-bromopyrazole can be contaminated with 1-methyl-3-bromopyrazole . This isomeric halide will participate in the Suzuki coupling just as readily as the desired 5-bromo isomer, leading directly to the corresponding aniline product isomer.

Troubleshooting Steps:

  • Analyze Starting Materials: Before running the coupling, carefully analyze your 1-methyl-5-bromopyrazole by ¹H NMR and GC-MS. The proton signals for the 3- and 5-substituted isomers will be distinct.

  • Purify the Halide: If isomeric contamination is found, the bromopyrazole starting material must be purified. This is often achievable via careful column chromatography or recrystallization.

  • Optimize Pyrazole Synthesis: Revisit the synthesis of the bromopyrazole. Reaction conditions (temperature, solvent, order of addition) can often be tuned to favor the desired 5-substituted regioisomer.

  • Final Product Purification: If the impurity is carried through to the final product, separation can be challenging due to the similar polarity of the isomers. High-performance column chromatography with a shallow gradient may be required.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst and ligand system for this coupling?

A: For couplings involving electron-rich anilines and heteroaryl halides, bulky, electron-rich phosphine ligands are generally superior. While standard catalysts like Pd(PPh₃)₄ can work, systems using ligands such as SPhos, XPhos, or dppf with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often give higher yields and faster reaction times.[1] The bulky nature of these ligands promotes the reductive elimination step and helps stabilize the active catalytic species.

Q: Which base is best for this reaction, and why?

A: An inorganic base is required to activate the boronic acid for the transmetalation step.[5]

  • Potassium Carbonate (K₂CO₃): A very common, effective, and economical choice. Often used as a 2M aqueous solution.

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective when K₂CO₃ is too weak. It is often used as a solid.

  • Cesium Carbonate (Cs₂CO₃): A more expensive but often very effective base, particularly for difficult couplings. Its higher solubility in organic solvents can be advantageous.

The choice of base is often system-dependent and may require screening. For this specific transformation, K₂CO₃ is an excellent starting point.

Q: What are the best practices for setting up an oxygen-free reaction?

A: Maintaining an inert atmosphere is crucial for the stability of the Pd(0) catalyst.

  • Glassware: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reagents: Add all solid reagents (bromopyrazole, boronic ester, base) to the flask.

  • Purge: Seal the flask with a septum and cycle between vacuum and inert gas backfill 3-5 times to remove air from the headspace and solids.

  • Solvent Degassing: Add your solvent(s), which should be previously degassed by sparging with an inert gas for 20-30 minutes.

  • Final Purge: Bubble the inert gas through the reaction mixture for another 5-10 minutes.

  • Catalyst Addition: Finally, add the palladium catalyst under a positive pressure of inert gas.

Summary of Potential Impurities

Impurity NameStructureMolecular Weight ( g/mol )Common CauseAnalytical Signature
AnilineC₆H₇N93.13Protodeboronation of boronic acidDistinct aromatic signals in ¹H NMR; m/z = 94 [M+H]⁺
4,4'-DiaminobiphenylC₁₂H₁₂N₂184.24Homocoupling of boronic acidHigh MW peak in LC-MS; complex aromatic pattern
1-Methyl-1H-pyrazoleC₄H₆N₂82.11Hydrodehalogenation of bromopyrazoleLow MW, volatile; distinct pyrazole signals in ¹H NMR
4-(1-Methyl-1H-pyrazol-3-yl)anilineC₁₀H₁₁N₃173.21Isomeric contamination of starting halideSame mass as product; distinct pyrazole C-H coupling in ¹H/¹³C NMR

Experimental Protocols

General Procedure for Suzuki Coupling

This is a representative protocol and should be optimized for specific scales and laboratory conditions.

Materials:

  • 1-Methyl-5-bromopyrazole (1.0 equiv)

  • 4-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-5-bromopyrazole, 4-aminophenylboronic acid pinacol ester, and K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via cannula.

  • Bubble argon through the stirred suspension for 15 minutes.

  • Add the Pd(dppf)Cl₂ catalyst under a positive flow of argon.

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude material can then be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

References

  • Rasayan Journal of Chemistry. (2022). Green Synthesis of 2-(1H-Pyrazol-5-yl) Aniline as a Corrosion Inhibitor. [Link]

  • Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst. [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • ACS Applied Polymer Materials. (2024). Fluoride-Free Synthesis of Poly(4-aminophenylboronic Acid) Nanowires on a Screen-Printed Carbon Electrode. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Open Pharmaceutical Sciences Journal. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. [Link]

  • HETEROCYCLES. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Google Patents.
  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2014). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. [Link]

  • ResearchGate. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]

  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. [Link]

  • Royal Society of Chemistry. (2021). Selective access to dipyrazolo-fused pyridines via formal [3 + 2 + 1] heteroannulation of methyl ketones with pyrazol-5-amines. [Link]

  • PubChem. 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline. [Link]

  • J&K Scientific. 4-(1-Methyl-1H-pyrazol-4-yl)aniline. [Link]22-5-9764020.html)

Sources

Technical Support Center: Optimizing Pyrazole-Aniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing pyrazole-aniline coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling chemistry. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Introduction to Pyrazole-Aniline Coupling

The synthesis of N-arylpyrazoles is a cornerstone in medicinal chemistry, as this structural motif is present in a wide array of pharmacologically active compounds.[1][2] The most prevalent and versatile method for constructing this C-N bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between a pyrazole and an aryl halide or pseudohalide.[3] While powerful, this reaction is sensitive to a variety of parameters, and its success hinges on the careful selection of catalyst, ligand, base, and solvent.

This guide will provide a structured approach to troubleshooting common issues and answering frequently asked questions, empowering you to achieve high-yielding, reproducible results.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you might encounter during your pyrazole-aniline coupling experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: I've set up my pyrazole-aniline coupling reaction, but I'm seeing very little or no desired product. What are the most likely causes and how can I fix it?

Answer: This is a common and frustrating issue, but a systematic approach can quickly identify the culprit. The problem usually lies with one of the core components of the reaction: the catalyst system, the reagents, or the reaction conditions.

Possible Causes & Solutions:
  • Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it's not forming or is being deactivated, the catalytic cycle will stall.[4][5]

    • Solution: Use a modern palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts). These are designed for the clean and efficient generation of the active Pd(0) catalyst under mild conditions, often being more reliable than traditional sources like Pd(OAc)₂.[6] Ensure your catalyst has been stored properly under an inert atmosphere, as exposure to oxygen can lead to deactivation.[6]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it's intimately involved in every step of the catalytic cycle. Its steric and electronic properties must be matched to your specific substrates.[4][7]

    • Solution: For couplings involving heteroaryl amines like pyrazoles, bulky, electron-rich biarylphosphine ligands are often necessary.[8] Consult the table below for a starting point, but be prepared to screen a few options. For instance, Xantphos has been shown to be effective in preventing side reactions when using alcohol-based solvents.[9] For sterically hindered substrates, ligands like BrettPhos or RuPhos can be effective.[4][6]

  • Incorrect Base Selection: The base's primary role is to deprotonate the pyrazole, but an unsuitable base can either be too weak to be effective or too strong, leading to side reactions or degradation of starting materials.[4][10]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common starting points.[4] However, if your substrates have base-sensitive functional groups, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require higher reaction temperatures to be effective.[6] The physical properties of the base, such as particle size, can also impact the reaction; grinding the base before use can be beneficial.[4]

  • Poor Substrate Reactivity or Purity: The nature of your coupling partners plays a significant role. Aryl chlorides are generally less reactive than aryl bromides or iodides.[4] Additionally, impurities in your starting materials can poison the catalyst.

    • Solution: For less reactive aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary.[4] If possible, consider switching to the corresponding aryl bromide or iodide. Ensure your pyrazole and aniline are pure and that the solvent is anhydrous and degassed, as water and oxygen can interfere with the reaction.[6]

  • Unprotected Pyrazole N-H: If your pyrazole has an unprotected N-H group, it can compete with the aniline in the coupling reaction, leading to dimerization, polymerization, or other undesired side products.[6][11]

    • Solution: Protect the pyrazole nitrogen before attempting the coupling reaction. Common protecting groups for pyrazoles can be employed depending on the overall synthetic strategy.

Issue 2: Formation of Significant Side Products

Question: My reaction is working, but I'm getting a mixture of products, making purification difficult and lowering my yield. What are the common side reactions and how can I suppress them?

Answer: Side product formation is often a sign of a suboptimal reaction environment. Identifying the unwanted products can provide clues to the underlying problem.

Common Side Reactions & Mitigation Strategies:
  • Hydrodehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom.

    • Cause: This can be promoted by certain catalyst systems and the presence of water or other protic sources.

    • Solution: Ensure strictly anhydrous conditions. Using a well-defined precatalyst and optimizing the catalyst-to-ligand ratio can also minimize this side reaction.[4]

  • Homocoupling (Dimerization): You may observe the formation of biaryl compounds (from the aryl halide coupling with itself) or azo compounds (from the aniline coupling with itself).

    • Cause: This can be promoted by certain reaction conditions and catalyst systems, particularly at higher temperatures.[4]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling. Screening different ligands may also be beneficial.

  • Etherification (C-O Coupling): If using an alcohol-based solvent or if water is present, you may see the formation of aryl ethers.

    • Cause: The palladium catalyst can sometimes promote C-O bond formation.

    • Solution: Use an aprotic solvent like toluene, dioxane, or THF.[10] If an alcohol solvent is necessary for solubility, a ligand like Xantphos has been shown to suppress C-O coupling in favor of the desired C-N coupling.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system should I start with for my pyrazole-aniline coupling?

For a general starting point, a combination of a G3 or G4 Buchwald precatalyst with a bulky biarylphosphine ligand like XPhos or BrettPhos is a robust choice.[4][6] Pair this with a strong, non-nucleophilic base like NaOtBu in an anhydrous, aprotic solvent such as toluene or dioxane.

Q2: How do I choose the right base for my reaction?

The choice of base is a balance between reactivity and functional group tolerance.[10]

  • For robust substrates: Strong bases like NaOtBu, KOtBu, or LHMDS are highly effective.[4]

  • For base-sensitive substrates: Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred, though they may necessitate higher reaction temperatures.[6]

Q3: What is the optimal reaction temperature?

Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80-110 °C.[6] However, the optimal temperature will depend on the reactivity of your substrates and the chosen catalyst system. For highly reactive substrates, lower temperatures may be sufficient and can help to minimize side reactions.

Q4: My starting materials are not very soluble. What solvent should I use?

While toluene and dioxane are common choices, for solubility challenges, more polar aprotic solvents like THF, DMF, or NMP can be used.[10] Recently, "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective and are a more environmentally friendly option.[12]

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. It's advisable to take time points to determine when the reaction has reached completion.

Data & Protocols

Table 1: Recommended Starting Conditions for Pyrazole-Aniline Coupling
ParameterRecommendationRationale & Considerations
Palladium Source G3 or G4 Buchwald Precatalyst (1-2 mol%)Provides reliable and clean formation of the active Pd(0) catalyst.[4][6]
Ligand XPhos, BrettPhos, RuPhos (1.2-2.4 mol%)Bulky, electron-rich ligands are often required for challenging heteroaryl couplings.[4][8]
Base NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.)NaOtBu for general use; Cs₂CO₃ for base-sensitive functional groups.[4][6]
Solvent Toluene, Dioxane, or 2-MeTHFAnhydrous and degassed. 2-MeTHF is a greener alternative.[10][13][12]
Temperature 80-110 °CAdjust based on substrate reactivity.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst deactivation by oxygen.[6]
General Experimental Protocol for Pyrazole-Aniline Coupling
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyrazole (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere (e.g., in a glovebox).[4]

  • Solvent Addition: Seal the vessel with a septum-containing cap. If not in a glovebox, purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Amine Addition: Add the aniline (1.2 equiv.) via syringe. If the aniline is a solid, it can be added with the other solids in step 1.

  • Reaction: Place the vessel in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir the reaction for the intended duration (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxiAdd Oxidative Addition Pd0->OxiAdd PdII L-Pd(II)(Ar)(X) OxiAdd->PdII LigEx Ligand Exchange PdII->LigEx AmineComplex [L-Pd(II)(Ar)(Amine)]+X- LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim BaseH [Base-H]+X- AmineComplex->BaseH RedElim->Pd0 Product Ar-Amine (Product) RedElim->Product Base Base Base->AmineComplex Deprotonation ArX Aryl Halide (Ar-X) ArX->OxiAdd Amine Pyrazole/Aniline (Amine-H) Amine->LigEx

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst active and appropriate? - Use modern precatalyst (G3/G4) - Check storage conditions Start->CheckCatalyst CheckCatalyst->Start No, Fix CheckLigand Is the ligand correct for the substrate? - Screen bulky, electron-rich ligands (e.g., XPhos, BrettPhos) CheckCatalyst->CheckLigand Yes CheckLigand->Start No, Fix CheckBase Is the base suitable? - Strong base (NaOtBu) for robust substrates - Weaker base (Cs2CO3) for sensitive groups CheckLigand->CheckBase Yes CheckBase->Start No, Fix CheckReagents Are reagents pure and conditions anhydrous? - Purify starting materials - Use dry, degassed solvent CheckBase->CheckReagents Yes CheckReagents->Start No, Fix CheckProtection Does the pyrazole have a free N-H? - Protect the N-H group CheckReagents->CheckProtection Yes CheckProtection->Start No, Fix Success Reaction Optimized CheckProtection->Success Yes

Caption: A logical workflow for troubleshooting common coupling reaction issues.

References

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ResearchGate. (2017). Substrate scope of anilines and pyrazole aldehydes for the synthesis of....
  • Nottingham University. (n.d.).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • WordPress. (n.d.).
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • ResearchGate. (2022). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing....
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Wikipedia. (n.d.).
  • ACS Publications. (2021).
  • BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • PubMed Central. (n.d.).
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
  • YouTube. (2025).
  • PubMed Central. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.
  • ResearchGate. (2025). Pd(PPh3)
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development.
  • Northwest A&F University & Rutgers University. (n.d.).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles.
  • BenchChem. (n.d.).
  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • National Center for Biotechnology Information. (2022).
  • University of Windsor. (n.d.).
  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • ACS Publications. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry.
  • ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.

Sources

Technical Support Center: 4-(1-methyl-1H-pyrazol-5-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We will delve into the prevalent Suzuki-Miyaura coupling route, addressing common experimental challenges with evidence-based solutions and explaining the chemical principles behind each recommendation.

Overview of the Primary Synthetic Strategy: Suzuki-Miyaura Coupling

The most common and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust way to form carbon-carbon bonds.[1][2] The reaction typically involves the coupling of a pyrazole electrophile, such as 5-bromo-1-methyl-1H-pyrazole , with a nucleophilic aniline-derived organoboron reagent, like 4-aminophenylboronic acid pinacol ester .

The general transformation is illustrated below:

Suzuki_Miyaura_Coupling SM1 5-Bromo-1-methyl-1H-pyrazole Conditions Pd Catalyst Ligand Base Solvent, Heat SM1->Conditions SM2 4-Aminophenylboronic acid pinacol ester SM2->Conditions Product This compound Conditions->Product Troubleshooting_Workflow Start Low / No Conversion Catalyst Is the Catalyst System Active? Start->Catalyst Reagents Are Reagents Pure & Dry? Start->Reagents Conditions Are Reaction Conditions Optimal? Start->Conditions Catalyst_Details Check Pd Source & Ligand Ensure Anaerobic Conditions Catalyst->Catalyst_Details Reagents_Details Use Anhydrous Solvent Check Boronic Ester Quality Use Finely Ground Base Reagents->Reagents_Details Conditions_Details Sufficient Temperature? Correct Base/Solvent Combo? Adequate Degassing? Conditions->Conditions_Details

Caption: A logical workflow to diagnose and solve low conversion issues.

Detailed Breakdown:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. [3]Inadequate degassing of solvents and reagents is the primary cause.

    • Solution: Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen). Degas the solvent by sparging with the inert gas for at least 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Poor Reagent Quality:

    • Boronic Ester Instability: 4-Aminophenylboronic acid and its esters can degrade upon storage. A common side reaction is protodeboronation, where the C-B bond is cleaved by a proton source (like water). [3][4] * Solution: Use fresh or properly stored boronic ester. Pinacol esters are generally more stable than the corresponding boronic acids. [5] * Base Quality: The base is crucial for the transmetalation step. [4]If it is not anhydrous or is clumpy (reducing surface area), the reaction can be sluggish.

      • Solution: Use a fresh bottle of a finely ground, anhydrous base like K₃PO₄ or Cs₂CO₃.

  • Suboptimal Ligand Choice: Five-membered heterocyclic halides like bromopyrazoles can be challenging coupling partners. The choice of phosphine ligand is critical to facilitate the often rate-limiting oxidative addition step. * Solution: For electron-rich pyrazoles, a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or tBuBrettPhos) is often required to achieve good yields. [6][7][8]

Q2: I'm observing significant dehalogenation of my 5-bromo-1-methyl-1H-pyrazole. Why is this happening?

A2: Dehalogenation (replacement of the bromine with a hydrogen) is a known side reaction in Suzuki couplings, particularly with heteroaryl halides. [9]

  • Causality: This can occur through a few mechanisms. One possibility is a base-mediated process. [9]Another is that after oxidative addition of the bromopyrazole to Pd(0), the resulting intermediate undergoes a side reaction (e.g., with trace water or other proton sources) before it can couple with the boronic acid.

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases can sometimes promote this side reaction. Switching from an alkali carbonate to a phosphate (e.g., K₃PO₄) can be beneficial.

    • Ensure Anhydrous Conditions: Strictly minimize water in your reaction. Dry solvents and reagents are critical. [4] 3. Change the Halide: While bromo-pyrazoles are common, chloro-derivatives are sometimes less prone to dehalogenation, though they require a more active catalyst system to react. [4][9]Conversely, iodo-pyrazoles are more reactive but can be more susceptible to side reactions. [9]

Q3: My main byproduct is the homocoupling of 4-aminophenylboronic acid pinacol ester. How can I prevent this?

A3: Homocoupling of the boronic acid derivative to form 4,4'-diaminobiphenyl is a classic Suzuki side reaction.

  • Causality: This byproduct forms when two molecules of the boronic acid transmetalate with the palladium center, followed by reductive elimination. [3]This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to the more reactive Pd(II) state, promoting this pathway. [3]* Mitigation Strategies:

    • Strict Oxygen Exclusion: This is the most critical factor. Rigorous degassing and maintaining a positive inert gas pressure are essential.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic ester. A large excess can favor homocoupling.

    • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often suppress side reactions.

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable catalyst system for this specific coupling? A: A highly effective and commonly used system for coupling heteroaryl halides involves a pre-catalyst like XPhos Pd G2 or G3, or generating the catalyst in situ from Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos or SPhos. [9]These systems are known to be robust for challenging substrates. [6] Q: Which base and solvent combination is recommended? A: A popular and effective combination is potassium phosphate (K₃PO₄) as the base in a solvent system like 1,4-dioxane/water or toluene/water. [3][10]The water is necessary to solubilize the inorganic base and facilitate the transmetalation step. Anhydrous conditions with a soluble organic base can also be explored if side reactions like protodeboronation are severe.

Q: How do I best purify the final product? A: Purification of aniline derivatives can be challenging due to their basicity and potential for oxidation.

  • Aqueous Workup: After the reaction, a standard aqueous workup with a solvent like ethyl acetate is performed. A wash with brine can help remove residual water and some inorganic salts.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient elution, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate. Adding a small amount (0.5-1%) of triethylamine to the eluent can prevent the product from streaking on the silica column.

  • Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.

Q: What are the expected ¹H and ¹³C NMR signals for this compound? A: While exact shifts depend on the solvent, you can expect the following characteristic signals. [11][12][13][14]* ¹H NMR:

  • Two doublets in the aromatic region for the aniline protons (typically ~6.7-7.5 ppm).
  • Two doublets for the pyrazole protons (typically ~6.0-7.8 ppm).
  • A singlet for the N-methyl group on the pyrazole (typically ~3.7-4.0 ppm).
  • A broad singlet for the -NH₂ protons.
  • ¹³C NMR:

    • Signals for the 4 carbons of the aniline ring.

    • Signals for the 3 carbons of the pyrazole ring.

    • A signal for the N-methyl carbon.

Standard Experimental Protocol

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent batches.

Component Stoichiometry Typical Amount (for 1 mmol scale) Notes
5-Bromo-1-methyl-1H-pyrazole1.0 eq161 mgThe limiting reagent.
4-Aminophenylboronic acid pinacol ester1.2 eq263 mgUse a high-quality, fresh reagent. [1][15]
Pd₂(dba)₃0.02 eq (4 mol% Pd)18 mgPalladium source. Pre-catalysts can also be used.
XPhos0.08 eq38 mgBulky phosphine ligand.
K₃PO₄3.0 eq637 mgFinely ground and anhydrous.
1,4-Dioxane-8 mLAnhydrous, degassed solvent.
Water-2 mLDegassed.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1-methyl-1H-pyrazole, 4-aminophenylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel as described in the FAQ section.

References

  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES.
  • How to Synthesize 4-Aminophenylboronic Acid Pinacol Ester? - FAQ - Guidechem. Guidechem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. Benchchem.
  • The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society.
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Technical Support Center: Troubleshooting Suzuki Reactions of Halogen

Sources

Technical Support Center: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most common and effective methods for constructing the C-N or C-C bond to link the pyrazole and aniline moieties are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While powerful, these reactions can be sensitive to various parameters, leading to challenges in achieving high yields and purity. This guide provides a structured approach to troubleshooting common issues and optimizing your synthetic protocol.

Synthetic Approaches: An Overview

Two primary palladium-catalyzed cross-coupling strategies are employed for the synthesis of this compound. The choice between these routes often depends on the availability and stability of the starting materials.

Route A: Suzuki-Miyaura Coupling

This approach involves the reaction of a pyrazole-containing boronic acid or ester with an aniline derivative bearing a leaving group (e.g., a halide).

Route B: Buchwald-Hartwig Amination

Conversely, the Buchwald-Hartwig amination couples a pyrazole derivative with a leaving group to an aniline or an aniline equivalent.[1]

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during your synthesis.

Low or No Product Yield

Q1: My reaction shows very low or no conversion to the desired this compound. What are the likely causes?

A1: This is a common issue that can stem from several factors. A systematic approach to diagnosing the problem is crucial.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect in failed reactions.

    • Cause: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. Improperly degassed reaction mixtures can lead to catalyst deactivation.

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Use freshly opened, high-purity catalyst and ligands. Consider using a pre-catalyst which can be more stable and generate the active Pd(0) species in situ.[2]

  • Poor Quality of Reagents: The purity and integrity of your starting materials are paramount.

    • Cause (Suzuki-Miyaura): The presence of water can lead to protodeboronation of the boronic acid, a side reaction that cleaves the C-B bond and removes your key reagent from the catalytic cycle.[3] Boronic acids can also be prone to degradation upon storage.

    • Cause (General): Solvents and bases must be anhydrous. The presence of moisture can interfere with the catalytic cycle and promote side reactions.

    • Solution: Use anhydrous solvents and bases. If using a boronic acid, ensure it is of high purity and has been stored properly. Consider using a more stable boronate ester, such as a pinacol ester.

  • Suboptimal Reaction Conditions: The delicate balance of catalyst, ligand, base, and solvent is critical for success.

    • Cause: The chosen ligand may not be suitable for the specific substrates, leading to slow or no reaction. The base may not be strong enough to facilitate the catalytic cycle, or it could be sterically hindered.

    • Solution: Screen a variety of ligands. For electron-rich pyrazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[4] Experiment with different bases such as Cs₂CO₃, K₃PO₄, or KOtBu. The choice of solvent (e.g., dioxane, toluene, THF) can also significantly impact the reaction rate and yield.[5]

Observation of Significant Side Products

Q2: I am observing significant amounts of homocoupled byproducts in my reaction mixture. How can I minimize their formation?

A2: Homocoupling, the reaction of two molecules of the same starting material, is a common side reaction in cross-coupling chemistry.

  • Cause (Suzuki-Miyaura): The homocoupling of the boronic acid can be promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.

  • Cause (General): High catalyst loading or elevated temperatures can sometimes favor homocoupling.

  • Solution:

    • Strictly Anaerobic Conditions: As with low yield issues, rigorous exclusion of oxygen is the most critical step to minimize homocoupling.

    • Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can sometimes lead to an increase in side reactions. Titrate the catalyst loading to find the optimal concentration.

    • Control Temperature: Avoid excessively high temperatures, as this can promote catalyst decomposition and unwanted side reactions.

Q3: My mass spectrometry analysis indicates the presence of a dehalogenated starting material. What is causing this and how can I prevent it?

A3: Dehalogenation is a common side reaction where the halide on the starting material is replaced by a hydrogen atom.

  • Cause: This can occur through a competing pathway in the catalytic cycle, often facilitated by sources of hydride, which can arise from the solvent, base, or even the phosphine ligand. In some cases, β-hydride elimination from certain intermediates can also lead to dehalogenation.[6]

  • Solution:

    • Choice of Base: Use a non-coordinating, anhydrous base.

    • Solvent Selection: Ensure the use of high-purity, anhydrous solvents.

    • Ligand Choice: Some ligands are more prone to degradation that can lead to hydride formation. Consider screening alternative ligands.

Purification Challenges

Q4: I am having difficulty purifying my final product. What are the common impurities and how can I remove them?

A4: The purification of this compound can be challenging due to the presence of structurally similar impurities.

  • Common Impurities:

    • Unreacted starting materials (e.g., 5-bromo-1-methyl-1H-pyrazole, 4-aminophenylboronic acid pinacol ester).

    • Homocoupled byproducts.

    • Dehalogenated starting material.

    • Residual palladium catalyst.

  • Purification Strategies:

    • Column Chromatography: Silica gel column chromatography is the most common method for purification.[7] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The basic nature of the aniline moiety may cause streaking on the column; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.[8]

    • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.[9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Acid-Base Extraction: The basic aniline functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous layer is then basified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[7]

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Suzuki-Miyaura or Buchwald-Hartwig, is generally better for this synthesis?

A: Both routes are viable and widely used. The choice often comes down to the commercial availability, cost, and stability of the required starting materials. The Suzuki-Miyaura reaction is often favored due to the generally good stability of boronic esters.

Q: What is the ideal catalyst and ligand combination for this reaction?

Q: How can I effectively remove residual palladium from my final product?

A: Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal:

  • Filtration through Celite or Silica Gel: Passing a solution of the crude product through a short plug of celite or silica gel can remove some of the palladium residues.

  • Treatment with Scavengers: There are commercially available scavengers (e.g., silica-bound thiols or amines) that can selectively bind to and remove palladium from solution.

  • Charcoal Treatment: Activated charcoal can be effective in adsorbing residual palladium.

Q: My reaction is very slow. What can I do to increase the reaction rate?

A:

  • Increase Temperature: Gently increasing the reaction temperature can significantly increase the rate. However, be mindful of potential side reactions at higher temperatures.

  • Change Solvent: Switching to a higher-boiling solvent might be beneficial.

  • Optimize Ligand: A different ligand might facilitate the catalytic cycle more efficiently.

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times, often from hours to minutes.[5]

Experimental Protocols (Representative)

The following are representative protocols based on established methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are general guidelines and may require optimization for your specific setup.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: 5-Bromo-1-methyl-1H-pyrazole with 4-Aminophenylboronic acid pinacol ester

ReagentMolar Equiv.
5-Bromo-1-methyl-1H-pyrazole1.0
4-Aminophenylboronic acid pinacol ester1.2
Pd(dppf)Cl₂0.03
K₂CO₃2.0
Dioxane/Water (4:1)-

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-1-methyl-1H-pyrazole, 4-aminophenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Reaction: 5-Bromo-1-methyl-1H-pyrazole with Aniline

ReagentMolar Equiv.
5-Bromo-1-methyl-1H-pyrazole1.0
Aniline1.2
Pd₂(dba)₃0.02
XPhos0.04
NaOtBu1.4
Toluene-

Procedure:

  • In a glovebox, add 5-bromo-1-methyl-1H-pyrazole, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Remove the tube from the glovebox, add anhydrous, degassed toluene, followed by aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation Ar'-B(OR)₂ PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII AmineCoord Amine Coordination & Deprotonation R₂NH, Base PdII->AmineCoord AmidoComplex Ar-Pd(II)-NR₂ Ln AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Ichikawa, H., et al. (2011). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles. [Link]

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. [Link]

  • Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Sun, L., et al. (2008). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Gębarowski, P., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]

  • Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. [Link]

  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). [Link]

  • Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. [Link]

  • Supporting Information for First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). [Link]

  • N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3). (n.d.). [Link]

  • PubChem. (n.d.). 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. PubChem. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ANILINE. Matrix Fine Chemicals. [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

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Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific experimental issues.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound typically proceeds through a sequence of reactions, each with its own set of potential side reactions. Below, we address common problems encountered at each key stage.

Stage 1: Synthesis of the 1-Methylpyrazole Core & Regioselectivity Issues

A common route to the 1-methylpyrazole core involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine. A primary challenge in this step is controlling the regioselectivity.

Question 1: My reaction of a non-symmetrical 1,3-diketone with methylhydrazine is producing a mixture of regioisomers. How can I improve the selectivity for the desired 1-methyl-5-substituted pyrazole?

Answer: The formation of regioisomeric pyrazoles is a well-documented challenge when using non-symmetrical 1,3-diketones and substituted hydrazines.[1] The reaction can proceed via two different pathways, leading to the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer.

Causality: The regioselectivity is governed by the relative reactivity of the two carbonyl groups of the 1,3-diketone towards the two different nitrogen atoms of methylhydrazine. The initial condensation can occur at either carbonyl, and the subsequent cyclization determines the final substitution pattern.

Troubleshooting Steps:

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation.[1] These solvents can modulate the reactivity of the reactants and intermediates through hydrogen bonding and polarity effects.

  • pH Control: The pH of the reaction medium can influence which nitrogen of methylhydrazine is more nucleophilic and which carbonyl group of the diketone is more electrophilic. Careful adjustment of the pH with mild acids or bases can favor one reaction pathway over the other.

  • Protecting Group Strategy: An alternative, though more lengthy, approach is to start with a pyrazole that is unsubstituted at the N1 position and then perform a regioselective methylation.[1]

Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.

Stage 2: Functionalization of the Pyrazole Ring and Subsequent Coupling

A common strategy involves the synthesis of a halogenated or boronic acid-functionalized 1-methylpyrazole, followed by a cross-coupling reaction with a suitable aniline derivative.

Question 2: I am attempting a Suzuki-Miyaura coupling between 5-bromo-1-methyl-1H-pyrazole and 4-aminophenylboronic acid, but I am observing significant dehalogenation of my pyrazole starting material and homocoupling of the boronic acid.

Answer: Dehalogenation and boronic acid homocoupling are frequent side reactions in Suzuki-Miyaura couplings, particularly with electron-rich heteroaromatics.[2][3]

Causality:

  • Dehalogenation (Protodehalogenation): This occurs when the organopalladium intermediate reacts with a proton source (e.g., water, solvent) before it can undergo transmetalation with the boronic acid.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[3]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

  • Choice of Base and Solvent: The base plays a crucial role in the transmetalation step. A stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases.[3][4] The choice of solvent can also impact the solubility of the base and the reaction intermediates.

  • Ligand Selection: For challenging couplings involving electron-rich heterocycles, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be highly effective in promoting the desired cross-coupling over side reactions.[2]

  • Use of Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding boronic acids.

Data on Common Suzuki Coupling Conditions:

ParameterCondition A (Standard)Condition B (Optimized for Heterocycles)
Catalyst Pd(PPh₃)₄XPhos Pd G2
Ligand -XPhos
Base Na₂CO₃K₃PO₄ or Cs₂CO₃
Solvent Dioxane/WaterToluene or Dioxane (anhydrous)
Atmosphere NitrogenArgon (after thorough degassing)

Question 3: My Buchwald-Hartwig amination between 5-bromo-1-methyl-1H-pyrazole and aniline is giving low yields, and I suspect catalyst inhibition.

Answer: Five-membered heterocyclic halides can be challenging substrates in Buchwald-Hartwig amination due to their potential to coordinate with and inhibit the palladium catalyst.[5]

Causality: The nitrogen atoms of the pyrazole ring can act as ligands for the palladium center, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.

Troubleshooting Steps:

  • Ligand Choice is Critical: The use of sterically hindered and electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos, tBuDavePhos) is often necessary to overcome catalyst inhibition and promote efficient coupling.[5][6][7] These bulky ligands create a coordinatively unsaturated palladium center that favors the desired C-N bond formation.

  • Precatalyst Selection: Using a well-defined palladium precatalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ from a palladium salt and a separate ligand.

  • Reaction Temperature: Buchwald-Hartwig couplings with heteroaryl halides often require higher temperatures (e.g., >80 °C) to proceed at a reasonable rate.[6][7] Microwave heating can be an effective way to rapidly screen reaction conditions and improve yields.[6][7]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR')L2 Amine Coordination & Deprotonation Ar-Pd(II)(NHR')L2->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L2->Ar-NHR' Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Stage 3: Reduction of a Nitro Group to an Aniline

The final step in one common synthetic route is the reduction of a nitro group on the phenyl ring to the target aniline.

Question 4: The reduction of my nitro-pyrazole precursor is leading to a complex mixture of products, and I am concerned about the stability of the pyrazole ring.

Answer: While the pyrazole ring is generally stable, harsh reduction conditions can sometimes lead to undesired side reactions. The choice of reducing agent is key to achieving a clean and high-yielding conversion.

Causality: Highly reactive reducing agents or very acidic conditions can potentially lead to over-reduction or degradation of the starting material or product.

Troubleshooting Steps:

  • Chemoselective Reduction: For a clean reduction of the nitro group without affecting other functional groups, catalytic hydrogenation with palladium on carbon (Pd/C) is a reliable method. Other chemoselective methods include the use of tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.[8]

  • Control of Reaction Conditions: When using metal-based reductions in acidic media (e.g., Sn/HCl, Fe/HCl), it's important to control the temperature and reaction time to avoid potential side reactions.[9][10] After the reduction, the amine product will be in its protonated form, and a basic workup is required to isolate the free aniline.[9]

  • Purification: If minor impurities are formed, purification by column chromatography or recrystallization is often effective.[11]

Comparison of Nitro Reduction Methods:

Reducing AgentConditionsAdvantagesPotential Side Reactions
H₂, Pd/C H₂ balloon, MeOH or EtOHClean, high yield, mildMay reduce other functional groups (e.g., alkenes)
SnCl₂·2H₂O EtOH, refluxGood for substrates with sensitive functional groupsStoichiometric tin waste
Fe/NH₄Cl EtOH/H₂O, refluxInexpensive, effectiveRequires filtration of iron salts
Sn/HCl Concentrated HClStrong reducing conditionsHarshly acidic, potential for chlorination

II. Frequently Asked Questions (FAQs)

Q1: What is the most common regiochemical outcome of electrophilic substitution (e.g., nitration) on a 1-methylpyrazole ring?

A1: The C4 position of the pyrazole ring is the most electron-rich and generally the most susceptible to electrophilic attack.[12] Therefore, nitration of 1-methylpyrazole typically yields 1-methyl-4-nitropyrazole as the major product. However, the reaction conditions, particularly the acidity of the medium, can influence the regioselectivity.[12]

Q2: I am observing the formation of dimeric or polymeric byproducts during my synthesis. What could be the cause?

A2: Dimerization can occur under various conditions. For instance, in the synthesis of pyrazolones from 1,3-dicarbonyl compounds, self-condensation can lead to dimeric structures.[13][14] In cross-coupling reactions, homocoupling of either coupling partner can be considered a form of dimerization.[3] Optimizing reaction conditions, such as temperature, concentration, and the rate of addition of reagents, can help minimize these side reactions.

Q3: How can I effectively purify the final this compound product?

A3: The purification strategy will depend on the nature of the impurities. Common methods include:

  • Column Chromatography: Silica gel chromatography is a standard method for separating the target compound from byproducts with different polarities.[11]

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification technique.[11]

  • Acid-Base Extraction: The basic aniline functionality allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the desired amine into the aqueous phase. The aqueous layer can then be basified to precipitate the purified product.[11]

Q4: Are there any specific safety precautions I should take during the synthesis of pyrazole derivatives?

A4: Standard laboratory safety practices should always be followed. Some pyrazole precursors and reagents can be hazardous. For example, hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Nitration reactions with strong acids are highly exothermic and require careful temperature control. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.[15]

References

  • ChemInform Abstract: Nitration of the Acetyl Derivatives of 1-Methylpyrazole. (2010). ChemInform, 26(31), no-no. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules, 25(20), 4753. [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2022). Retrieved January 19, 2026, from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4753. [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2014). Organic Process Research & Development, 18(1), 248-253. [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2015). ARKIVOC, 2015(7), 63-76. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2021). Retrieved January 19, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 36. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. (2017). The Open Pharmaceutical Sciences Journal, 4(1). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2006). The Journal of Organic Chemistry, 71(15), 5743-5746. [Link]

  • Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups - csbsju - College of Saint Benedict. (n.d.). Retrieved January 19, 2026, from [Link]

  • Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. (2006). Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. (2023). Molecules, 28(22), 7612. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Catalysts, 13(5), 908. [Link]

  • 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1459. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2010). ChemInform, 28(19), no-no. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Journal of Chemistry and Chemical Engineering, 7(5). [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). ChemInform, 41(31). [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2018). Organic & Biomolecular Chemistry, 16(43), 8199-8208. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(1), 196-245. [Link]

Sources

Technical Support Center: Purification of Substituted Pyrazole Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for challenges in the purification of substituted pyrazole anilines. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex, often frustrating, issues that arise during the purification of these valuable heterocyclic compounds. This resource is structured as a series of troubleshooting guides and FAQs, grounded in mechanistic principles to empower you to solve not just the current problem, but future ones as well.

Troubleshooting Guide: Common Purification Hurdles

This section tackles specific, frequently encountered problems during the purification workflow. Each question is followed by an in-depth explanation of the underlying chemistry and actionable, step-by-step protocols to resolve the issue.

Q1: My pyrazole aniline product is streaking badly or completely sticking to the silica gel column. What is causing this and how can I elute my compound?

Expert Analysis: This is the most common issue faced when purifying nitrogen-containing heterocycles like pyrazole anilines on standard silica gel. The root cause is an acid-base interaction. Silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. Your substituted pyrazole aniline has at least two basic nitrogen atoms: one on the aniline ring and one or two in the pyrazole ring. These basic sites are protonated by the acidic silica, causing your compound to ionically bind to the stationary phase, resulting in poor elution, streaking, and often, irreversible adsorption. The basicity of the aniline moiety is particularly sensitive to its substituents.[1][2]

Recommended Solutions:

  • Deactivation of Silica Gel (Base-Washing): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.

    Protocol: Column Chromatography with a Basic Modifier

    • Prepare Slurry: Prepare your silica gel slurry as usual in your starting non-polar solvent (e.g., hexane or petroleum ether).

    • Add Base: To the slurry, add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) by volume relative to the total solvent volume you will use. For example, if preparing a slurry in 200 mL of hexane, add 1-2 mL of Et₃N.

    • Pack Column: Pack the column with the base-treated slurry.

    • Prepare Eluent: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add the same percentage of base (Et₃N or NH₄OH) to the entire eluent mixture.

    • Run Column: Load your crude product and run the column as usual. The baseline addition of the amine competitively blocks the acidic sites on the silica, allowing your basic compound to elute symmetrically.[3]

  • Switch to a Different Stationary Phase: If base-washing is ineffective or if your compound is base-sensitive, consider alternative stationary phases.

    Stationary PhasePrinciple of Operation & Best Use Case
    Neutral Alumina Less acidic than silica. Excellent for separating highly basic compounds that are irreversibly adsorbed onto silica.[3]
    Reversed-Phase C18 Silica Separation is based on hydrophobicity. Ideal for polar pyrazole anilines that are difficult to elute from normal phase silica even with polar solvents.
    Florisil® (Magnesium Silicate) A weakly basic adsorbent that can be a good alternative to silica for certain nitrogen-containing compounds.
Q2: My purified compound is a beautiful white powder, but it turns yellow or brown after a few days. Why is it degrading and how can I store it properly?

Expert Analysis: The aniline moiety is highly susceptible to aerobic oxidation. Trace amounts of oxygen in the air can oxidize the amino group, leading to the formation of highly colored quinone-imine type impurities.[4] This process can be accelerated by exposure to light and residual acidic or metallic impurities. The stability of anilines can be influenced by the electronic nature of their substituents.[5]

Recommended Solutions:

  • Inert Atmosphere Storage: The most critical step is to minimize oxygen exposure.

    • After final purification and drying under high vacuum to remove all solvents, immediately transfer the compound to a vial.

    • Flush the vial with an inert gas (Argon or Nitrogen) for 1-2 minutes.

    • Seal the vial tightly with a cap that has a good seal (e.g., a PTFE-lined cap).

    • For extra protection, wrap the cap seal with Parafilm®.

  • Protection from Light: Store the vial in a dark place, such as a cabinet or an amber-colored desiccator. Photons can provide the activation energy needed to initiate oxidation.

  • Cold Storage: Store the vial at low temperatures (e.g., 4°C or -20°C). This slows down the rate of any potential degradation reactions.

  • Ensure High Purity: Residual acidic impurities from chromatography or synthesis can catalyze degradation. Ensure the final product is free from acid by performing a final aqueous wash with a mild base (like saturated NaHCO₃ solution) before the final drying step, if the compound's solubility permits.

Q3: I'm struggling with recrystallization. My compound either "oils out" or the impurities co-crystallize. How do I develop a robust recrystallization protocol?

Expert Analysis: Recrystallization is a powerful but delicate technique. "Oiling out" occurs when the solute is heated above its melting point before it fully dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Co-crystallization happens when impurities have very similar solubility and structural profiles to the target compound.

Recommended Solutions:

  • Systematic Solvent Screening: Do not guess. Use a systematic approach on a small scale (10-20 mg of crude material in test tubes).

    Protocol: Micro-Scale Solvent Screening

    • Place a small amount of your crude product into several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Observe solubility. A good solvent will NOT dissolve the compound well at room temperature.

    • Heat the tubes that showed poor room-temperature solubility. A good solvent WILL dissolve the compound completely upon heating.[3]

    • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will cause clean, well-formed crystals to precipitate.

    • If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Methanol).[6] Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes turbid. Then, add a drop or two of the good solvent to clarify and allow to cool slowly.

    Common Solvent Systems for Pyrazole Anilines:

    Solvent SystemPolarityNotes
    Ethanol / WaterHigh to MediumGood for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy.[3]
    Ethyl Acetate / HexaneMedium to LowExcellent for a wide range of polarities.
    Dichloromethane / MethanolHigh to MediumUse sparingly, as chlorinated solvents can be hard to remove.
    Acetone / IsopropanolHighCan be effective for more polar compounds.[7]
  • Addressing "Oiling Out":

    • Use More Solvent: The concentration of your compound may be too high. Add more hot solvent to the oiled-out mixture until a clear solution is achieved, then cool slowly.

    • Lower the Temperature: Ensure the boiling point of your solvent is well below the melting point of your compound.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes oiling and traps impurities.

General FAQs

Q1: What are the most common sources of impurities in substituted pyrazole aniline syntheses?

This is a critical question, as understanding impurity formation is the first step to preventing it. The most common synthetic route is the Knorr pyrazole synthesis, involving a 1,3-dicarbonyl compound and a substituted hydrazine.[8][9]

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Liq-Liq Extraction) start->workup dry Dry & Concentrate (Rotary Evaporation) workup->dry tlc TLC Analysis (Multiple Eluents) dry->tlc decision Assess Purity & Separation tlc->decision chromatography Column Chromatography (Consider basic modifier) decision->chromatography Multiple Spots / Streaking recrystallization Recrystallization (Solvent Screen First) decision->recrystallization One Major Spot / Crystalline Solid pure_solid Pure Solid Product decision->pure_solid High Purity by TLC dry_fractions Dry & Concentrate chromatography->dry_fractions Combine Pure Fractions filter_dry Wash with Cold Solvent & Dry recrystallization->filter_dry Filter & Dry Crystals characterization Characterization (NMR, MS, MP) pure_solid->characterization dry_fractions->pure_solid filter_dry->pure_solid

Caption: A systematic workflow for purifying novel pyrazole anilines.

  • Initial Workup: Start with a standard aqueous workup (liquid-liquid extraction) to remove inorganic salts and highly polar impurities.

  • TLC Analysis: Analyze the crude organic extract using thin-layer chromatography (TLC) with several different eluent systems (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM). This gives you a crucial first look at the complexity of the mixture.

  • Decision Point:

    • If TLC shows one major spot and the crude product is a solid: Attempt recrystallization first. It is faster and more scalable than chromatography.

    • If TLC shows multiple spots, streaking, or the product is an oil: Proceed directly to column chromatography.

  • Execute Primary Purification: Perform either column chromatography or recrystallization based on your decision. For chromatography, always start with a low-polarity eluent and gradually increase polarity.

  • Final Polish: Often, the best results are achieved with a combination of techniques. Fractions from a column can be combined and recrystallized to achieve analytical purity.

  • Characterization: Confirm the purity and identity of your final product using techniques like NMR, Mass Spectrometry, and Melting Point analysis.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles - ACS Publications. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. [Link]

  • Development of flow processes for the syntheses of N-aryl pyrazoles and diethyl cyclopropane-cis-1,2-dicarboxylate | Request PDF - ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]

  • Three-Component Chemo-Selective Synthesis of N-(o-Alkenylaryl) Pyrazoles by Pyrazole Annulation and Rh-Catalyzed Chemo-Selective Aryl C–H Addition Cascade | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Which is the correct order to stability? - Allen. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Some Novel Pyrazole-Substituted 9-Anilinoacridine Derivatives and Evaluation for Their Antioxidant and Cytotoxic Activities. - ResearchGate. [Link]

  • Substituent effects on the physical properties and pKa of aniline - Semantic Scholar. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. [Link]

  • Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles - MDPI. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. [Link]

  • Aniline Impurities and Related Compound - Veeprho. [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. [Link]

  • Substrate scope of anilines and pyrazole aldehydes for the synthesis of... | Download Scientific Diagram - ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

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Technical Support Center: Resolving Poor Solubility of 4-(1-methyl-1H-pyrazol-5-yl)aniline in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(1-methyl-1H-pyrazol-5-yl)aniline in various experimental assays. This resource provides in-depth troubleshooting, detailed protocols, and scientific rationale to empower you to overcome these common hurdles and ensure the reliability and accuracy of your data.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its structure, combining a substituted pyrazole ring with an aniline moiety, dictates its solubility behavior.

PropertyPredicted/Calculated ValueImplication for Solubility
Molecular Formula C₁₀H₁₁N₃Relatively small molecule.
Molecular Weight 173.22 g/mol Moderate molecular weight.
pKa (basic) 4.5 - 5.5 (Predicted for aniline moiety)The aniline amine group is basic and can be protonated. Solubility is expected to be pH-dependent.
logP ~1.5 - 2.5 (Predicted)Indicates moderate lipophilicity, suggesting limited aqueous solubility.
Hydrogen Bond Donors 1 (from the amine group)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 3 (from the nitrogen atoms)Can participate in hydrogen bonding.

Note: Predicted values are estimations and should be experimentally verified.

The presence of the basic aniline group is a key feature to exploit. At a pH below its pKa, the amine group will be protonated, forming a more soluble salt. Conversely, at a pH above the pKa, the compound will be in its less soluble free base form. The pyrazole ring contributes to the molecule's overall aromatic and somewhat nonpolar character.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. What should I do first?

A1: The initial and most common approach is to first create a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the preferred first choice for many researchers due to its strong ability to dissolve a wide range of nonpolar compounds.[2]

Q2: I've made a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer (e.g., PBS or cell culture media). How can I solve this?

A2: This phenomenon, often called "crashing out," is a frequent challenge with poorly soluble compounds. Here is a step-by-step troubleshooting workflow:

Troubleshooting Precipitation start Precipitation Observed in Aqueous Buffer check_dmso Verify Final DMSO Concentration start->check_dmso reduce_dmso Is it > 0.5%? check_dmso->reduce_dmso optimize_dmso Decrease Stock Concentration or Increase Final Volume reduce_dmso->optimize_dmso Yes dmso_ok Is it ≤ 0.5%? reduce_dmso->dmso_ok No optimize_dmso->check_dmso ph_modification pH Modification Strategy dmso_ok->ph_modification co_solvent Co-Solvent System ph_modification->co_solvent If pH change is not compatible with assay success Solubility Achieved ph_modification->success If successful excipients Use Excipients (Cyclodextrins/Surfactants) co_solvent->excipients If still precipitating co_solvent->success If successful excipients->success If successful fail Consult Further (e.g., formulation specialist) excipients->fail If unsuccessful

Caption: Troubleshooting workflow for compound precipitation.

  • Optimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.5%, and certainly not exceeding 1%, as higher concentrations can be cytotoxic and interfere with the assay results.[2] You may need to prepare a more dilute stock solution or adjust your dilution scheme.

  • Gentle Heating and Mixing: Briefly warming your aqueous medium to 37°C and vortexing while adding the DMSO stock can sometimes prevent immediate precipitation.[2]

Q3: My assay is sensitive to DMSO. What are some alternative solvents?

A3: If DMSO is not suitable for your experimental system, other water-miscible organic solvents can be considered. These include:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMA)[2]

It is imperative to always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent as your test conditions to account for any solvent-induced effects.[2]

Q4: Can I use pH to my advantage to increase the solubility of this compound?

A4: Absolutely. Given the presence of the basic aniline group, pH modification is a powerful strategy.[2] By lowering the pH of your aqueous buffer to a value below the pKa of the aniline (predicted to be around 4.5-5.5), you will protonate the amine group, forming a more water-soluble salt.

Caution: Ensure that the altered pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Q5: What are co-solvents and how do they work?

A5: A co-solvent is a water-miscible organic solvent that is used in combination with water to increase the solubility of a poorly soluble compound.[3] The mechanism involves reducing the overall polarity of the solvent system, making it more favorable for the nonpolar compound to dissolve.[3] For example, a mixture of ethanol and water can be a more effective solvent than water alone.

Q6: I've heard about cyclodextrins and surfactants. Can they help?

A6: Yes, these are excellent options if other methods fail or are not suitable for your assay.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble.

  • Surfactants: These molecules have both a hydrophilic head and a hydrophobic tail. Above a certain concentration (the critical micelle concentration), they form micelles in which the hydrophobic tails create a core that can solubilize your compound, while the hydrophilic heads interact with the aqueous environment.

Experimental Protocols

Here are detailed protocols for key solubility enhancement techniques.

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired stock concentration. A common starting point is 10 mM or 20 mM.

  • Calculate the required mass of the compound. Use the formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Weigh the compound. Accurately weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile vial.

  • Add the solvent. Add the calculated volume of DMSO to the vial.

  • Dissolve the compound. Vortex the vial vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store appropriately. Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Assessment

This protocol will help you determine the effect of pH on the solubility of your compound.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, and Tris buffers)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a dilution series. In separate tubes, prepare serial dilutions of your compound in each of the different pH buffers.

  • Transfer to a 96-well plate. Pipette the dilutions into a 96-well plate.

  • Incubate. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure turbidity. Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Analyze the data. Plot the turbidity against the pH for each concentration. A decrease in turbidity indicates an increase in solubility. The pH at which the solution becomes clear is the approximate pH required for solubilization at that concentration.

Protocol 3: Co-Solvent Screening

This protocol allows for the rapid screening of different co-solvents.

Materials:

  • This compound (solid)

  • A selection of water-miscible organic solvents (e.g., DMSO, ethanol, methanol, DMF)

  • Aqueous assay buffer

  • Vortex mixer

  • Clear glass vials

Procedure:

  • Prepare saturated solutions. In separate vials, add an excess amount of the compound to a fixed volume of each organic solvent.

  • Equilibrate. Vortex each vial for 1-2 minutes and then allow them to equilibrate at room temperature for at least one hour.

  • Prepare co-solvent mixtures. In a new set of vials, prepare different ratios of each organic solvent with your aqueous assay buffer (e.g., 10:90, 20:80, 50:50).

  • Test for precipitation. Add a small aliquot of the saturated organic stock solution to each of the corresponding co-solvent mixtures.

  • Observe. Visually inspect for any precipitation. The co-solvent system that keeps the compound in solution at the desired final concentration is a suitable candidate.

References

  • BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. BenchChem.
  • VerHeul, R. (2017). Response to "Is there any protocols for making stock solution in cytotoxicity assay?".
  • Kouskoura, M., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 11(5), 299-307.
  • The Thought Emporium. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 7(2), 1-10.
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
  • PubChem. (n.d.). N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. National Center for Biotechnology Information.
  • J&K Scientific. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • PubChem. (n.d.). 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information.
  • D'Auria, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3769.
  • Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-1-yl)aniline hydrochloride.
  • Angene Chemical. (n.d.). 4-(3-methyl-5-phenylpyrazol-1-yl)aniline.
  • Ambeed. (n.d.). 1079178-22-5 | 4-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • Sigma-Aldrich. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • Beijing Innochem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrosopiperazine.

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Technical Support Center: Storage and Handling of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for 4-(1-methyl-1H-pyrazol-5-yl)aniline. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during storage. By understanding the underlying chemical principles of its stability, you can ensure the integrity of your samples and the reliability of your experimental results.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter, providing explanations for the underlying causes and actionable solutions.

Question 1: Why has my solid sample of this compound, which was initially a light-colored powder, turned yellow or brown over time?

Answer:

This color change is a classic indicator of oxidative degradation, a common issue for aniline derivatives.[1][2] The aniline moiety of your compound is susceptible to atmospheric oxidation. The primary mechanism involves the formation of colored impurities, such as nitrobenzenes and, subsequently, azoxybenzenes and other polymeric condensation products, which are often highly colored.[3][4] This process is often accelerated by exposure to light and ambient air.

  • Causality: The lone pair of electrons on the nitrogen atom of the aniline ring makes it electron-rich and thus highly susceptible to oxidation. Even trace amounts of oxygen in a storage container can initiate this process over time. The presence of moisture can also exacerbate the degradation.

  • Solution:

    • Inert Atmosphere: Always store the compound under an inert atmosphere. Purge the storage vial with a dry, inert gas like argon or nitrogen before sealing.

    • Light Protection: Store the vial in a light-blocking container, such as an amber vial, and keep it in a dark location like a cabinet or a freezer box.

    • Purity Check: Before use, you can perform a quick purity check using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the extent of degradation. If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.

Question 2: I've observed new, unexpected peaks in the NMR or LC-MS spectrum of my sample after storing it as a solution in DMSO. What is happening?

Answer:

While this compound is generally more stable in a solid state, as a solution, it may be more prone to degradation. The appearance of new peaks suggests the formation of degradation products. Besides oxidation, another potential pathway, especially if the solvent is not anhydrous or if the sample is exposed to atmospheric moisture, is hydrolysis of the pyrazole ring. While the pyrazole ring itself is aromatic and generally stable, certain substituted pyrazoles can be susceptible to hydrolytic cleavage under specific pH conditions, although this is less common than oxidation for this particular structure.[5][6]

  • Causality:

    • Oxidation: As with the solid, the aniline group can oxidize in solution. Solvents can sometimes participate in or accelerate these reactions.

    • Hydrolysis: If water is present, particularly under acidic or basic conditions (which could be introduced by contaminants in the solvent or on the glassware), the pyrazole ring could potentially undergo hydrolytic degradation, although this is a less likely pathway for this specific compound under neutral conditions.

  • Solution:

    • Use Anhydrous Solvents: When preparing stock solutions, always use high-purity, anhydrous solvents.

    • Store Solutions Cold and Dark: Store solutions at -20°C or -80°C to slow down the rate of any potential degradation reactions. Ensure they are in tightly sealed containers to prevent moisture ingress.

    • Prepare Fresh: For sensitive experiments, it is always best practice to prepare solutions fresh from a solid sample that has been stored under optimal conditions.

    • Aliquot Solutions: To avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation, aliquot stock solutions into single-use volumes.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, the compound should be stored as a solid under a dry, inert atmosphere (argon or nitrogen), at a temperature of -20°C, and protected from light. A summary of recommended conditions is provided in the table below.

Q2: Can I store this compound in a standard laboratory freezer at -20°C without an inert atmosphere?

A2: While storage at -20°C will slow the rate of degradation, the primary driver of degradation for this compound is oxidation. Storing it without an inert atmosphere will still allow for slow oxidation over time, leading to a gradual decrease in purity. For long-term storage and for ensuring the highest purity for sensitive applications, an inert atmosphere is strongly recommended.

Q3: Are there any materials or container types I should avoid for storing this compound?

A3: Use high-quality, chemically resistant glass vials, such as amber borosilicate glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage as they can be permeable to air and moisture, and potential leaching of plasticizers could contaminate your sample. Ensure vials and caps are thoroughly cleaned and dried before use to remove any potential contaminants that could catalyze degradation.

Protocols and Data

Recommended Storage Conditions Summary
Parameter Solid State (Long-Term) Solution (Short-Term) Rationale
Temperature -20°C-20°C to -80°CReduces the kinetic rate of degradation reactions.
Atmosphere Dry Inert Gas (Argon or Nitrogen)Headspace flushed with Inert GasPrevents oxidative degradation of the aniline moiety.[1][2]
Light Protected from Light (Amber Vial)Protected from Light (Amber Vial)Prevents photo-oxidation.[1]
Container Borosilicate Glass Vial with PTFE-lined CapBorosilicate Glass Vial with PTFE-lined CapEnsures inertness and a tight seal against moisture and air.
Protocol: Preparing this compound for Long-Term Storage
  • Vial Preparation: Select a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Aliquoting: Weigh the desired amount of the solid compound into the vial. It is advisable to store the compound in pre-weighed amounts for single experiments to avoid repeatedly opening the main stock.

  • Inert Gas Purge: Place the open vial in a glove box with an inert atmosphere or use a gentle stream of argon or nitrogen gas directed into the vial for 1-2 minutes to displace the air.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container (e.g., a freezer box) and store it in a -20°C freezer.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect degradation of your this compound sample.

Degradation_Troubleshooting Troubleshooting Workflow for this compound Degradation start Degradation Suspected (e.g., color change, impurity peaks) check_state Is the sample solid or in solution? start->check_state solid_issue Solid Sample: Color change (yellow/brown) check_state->solid_issue Solid solution_issue Solution Sample: New peaks in NMR/LC-MS check_state->solution_issue Solution solid_cause Primary Cause: Atmospheric Oxidation (Accelerated by light/moisture) solid_issue->solid_cause solution_cause Potential Causes: 1. Oxidation 2. Hydrolysis (if water present) solution_issue->solution_cause solid_solution Solution: 1. Repurify if necessary. 2. Store under inert gas (Ar/N2). 3. Protect from light. 4. Store at -20°C. solid_cause->solid_solution solution_solution Solution: 1. Prepare fresh solutions. 2. Use anhydrous solvents. 3. Store aliquots at -80°C. 4. Purge headspace with inert gas. solution_cause->solution_solution

Caption: Troubleshooting workflow for suspected degradation.

References

  • Moir, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. [Link]

  • ResearchGate. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. [Link]

  • National Institutes of Health. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • Royal Society of Chemistry. (2020). Recent progress in chemosensors based on pyrazole derivatives. [Link]

  • ACS Publications. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • PubMed. (1991). Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]

  • National Institutes of Health. (1982). Mechanisms and pathways of aniline elimination from aquatic environments. [Link]

  • NCERT. (2022). Amines. [Link]

  • Beijing Synthink Technology Co., Ltd. This compound. [Link]

  • LookChem. (2024). Specification for storage and transport of aniline. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • Clemson University. (2021). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • MDPI. (2021). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • PubChem. 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. [Link]

  • PubMed. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link]

  • PubChem. 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline. [Link]

  • Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. [Link]

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Technical Support Center: Optimization of HPLC Method for 4-(1-methyl-1H-pyrazol-5-yl)aniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-(1-methyl-1H-pyrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, optimization, and routine analysis. The content is structured in a question-and-answer format to directly address specific issues, explaining the scientific principles behind each recommendation.

Section 1: Foundational HPLC Method & Analyte Considerations

Before troubleshooting, establishing a robust starting point is critical. This compound is an aromatic amine.[1][2] Such basic compounds often present unique challenges in reversed-phase HPLC, primarily due to interactions with the stationary phase.

Question: What is a reliable starting HPLC method for analyzing this compound?

Answer: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The basic nitrogen in the aniline moiety can interact with residual silanol groups on standard silica-based C18 columns, which can lead to poor peak shape (tailing).[3] Therefore, the choice of column and mobile phase pH is paramount.

Here is a recommended starting protocol designed to mitigate these interactions and provide a robust separation.

Experimental Protocol 1: General Purpose RP-HPLC Method
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration, typically within the 0.1-1.0 mg/mL range. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from blocking the system.[4]

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample (e.g., 5-10 µL).

  • Data Acquisition: Acquire data for a sufficient duration to allow for the elution of the main peak and any potential impurities.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Expert Notes
HPLC Column C18, 250 mm x 4.6 mm, 5 µm (End-capped)A C18 column provides good retention for this moderately polar compound. Using an "end-capped" column is crucial as it minimizes the number of free, acidic silanol groups on the silica surface, thereby reducing peak tailing for basic analytes.[5]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier protonates the aniline group, ensuring a single ionic state. It also protonates surface silanols, minimizing secondary ionic interactions that cause tailing.[6][7] TFA is a strong ion-pairing agent and can further improve peak shape but may suppress MS signals if used.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is generally preferred for its lower viscosity and better UV transparency. Methanol can offer different selectivity and may be a useful alternative during optimization.[5]
Elution Mode GradientA gradient is recommended to ensure elution of both the main analyte and any potential late-eluting impurities within a reasonable runtime. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility of retention times and can enhance peak efficiency.[4]
Detection (UV) ~240-260 nmAromatic compounds like this typically have strong absorbance in this UV range. A UV scan of the analyte should be performed to determine the optimal wavelength (λmax).
Injection Volume 5 µLA small injection volume helps prevent column overloading, which can lead to peak fronting or tailing.[4]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of this compound.

Question: My primary analyte peak is tailing significantly. What are the causes and how can I fix it?

Answer: Peak tailing is the most frequent issue for basic compounds like anilines and is often indicative of undesirable secondary interactions within the chromatographic system.[3] The ideal chromatographic peak should be symmetrical, often described as Gaussian.[5] Tailing not only looks poor but also compromises resolution and the accuracy of peak integration.

The primary cause is the interaction between the protonated (positively charged) basic analyte and ionized (negatively charged) residual silanol groups on the silica surface of the HPLC column.[3][5]

Below is a systematic workflow to diagnose and resolve peak tailing.

Workflow Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Low? (e.g., < 3.5) start->check_ph adjust_ph Action: Lower Mobile Phase pH (Add 0.1% Formic Acid or TFA) check_ph->adjust_ph No check_column Is the Column Old or Not End-capped? check_ph->check_column Yes adjust_ph->check_column replace_column Action: Replace with a New, High-Purity, End-capped C18 Column check_column->replace_column Yes check_buffer Is Peak Shape Still Poor? check_column->check_buffer No replace_column->check_buffer add_buffer Action: Increase Buffer Strength (e.g., 20-50mM Ammonium Formate) or Add an Amine Modifier (TEA) check_buffer->add_buffer Yes resolved Problem Resolved check_buffer->resolved No check_extracol Is Tailing Still Present? add_buffer->check_extracol fix_extracol Action: Minimize Extra-Column Volume (Use shorter, narrower tubing; check fittings) check_extracol->fix_extracol Yes check_extracol->resolved No fix_extracol->resolved

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Detailed Troubleshooting Steps:
  • Verify Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a low pH (typically between 2.5 and 3.5).[7] At this pH, the majority of surface silanol groups are not ionized, preventing the strong ionic attraction with the positively charged analyte.[7] Ensure your aqueous mobile phase contains an acidifier like 0.1% formic acid or TFA.

  • Assess Column Health and Type: If the pH is appropriate, the column itself is the next suspect.

    • Column Age: Over time and with exposure to certain mobile phases, the bonded phase of a column can degrade, exposing more active silanol sites. If the column has been used extensively or performance has gradually declined, it may need replacement.

    • Column Type: Ensure you are using a high-purity, modern, end-capped C18 column. These columns are specifically designed with minimal residual silanols to provide excellent peak shape for basic compounds.[5]

  • Optimize Mobile Phase Modifiers: If tailing persists, consider adding a competitive base or increasing the buffer concentration.

    • Ammonium Salts: Adding a buffer salt like 10-20 mM ammonium formate to the mobile phase can help.[3] The ammonium ions will compete with the analyte for interaction with the negative silanol sites, effectively shielding the analyte and improving its peak shape.[3]

    • Triethylamine (TEA): Adding a small amount of a "sacrificial base" like TEA (e.g., 0.1%) to the mobile phase is a more traditional approach. TEA, being a small amine, will preferentially interact with the active silanol sites.[7]

  • Minimize Extra-Column Volume: Peak tailing can also be caused by issues outside the column.[5] Long or wide-bore tubing between the injector, column, and detector can cause dispersion. Ensure all connections are made with minimal tubing length and narrow internal diameters (e.g., 0.005").[5]

Question: My retention times are shifting from one injection to the next. What is causing this variability?

Answer: Unstable retention times are a critical issue, as they compromise the identity and quantification of the analyte. This problem usually points to a lack of system equilibration, issues with the mobile phase, or hardware problems.[8]

Table 2: Troubleshooting Retention Time Fluctuation
Potential CauseDiagnostic CheckSolution
Inadequate Column Equilibration Does the shift occur primarily in the first few injections of a sequence?Increase the column equilibration time between runs. For gradient methods, ensure the column is re-equilibrated with the initial mobile phase for at least 5-10 column volumes.
Mobile Phase Preparation/Composition Was the mobile phase prepared fresh? Are you using a premixed mobile phase that could be evaporating?Prepare mobile phases fresh daily, especially if they contain volatile components or buffers.[4] If mixing online, ensure the pump's proportioning valves are functioning correctly. Degas the mobile phase thoroughly to prevent bubble formation, which can affect pump delivery.
Pump Performance Is the system pressure stable? Are there visible leaks?Perform a pump pressure test. Check for leaks around fittings, seals, and valves. Inconsistent flow from a faulty pump or check valve is a common cause of shifting retention times.[9]
Column Temperature Fluctuation Is the column compartment temperature stable? Is the lab environment subject to large temperature swings?Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.[4] Even small temperature changes can affect retention.

Question: I am observing higher-than-normal system backpressure. How should I diagnose the source?

Answer: High backpressure indicates a blockage or restriction somewhere in the flow path.[9] A systematic, component-by-component check is the best way to isolate the problem.

Workflow Diagram: Diagnosing High Backpressure

G start High Backpressure Observed step1 Disconnect Column from Injector. Run Pump. Is Pressure Normal? start->step1 step2 Problem is Downstream (Column, Tubing to Detector, Detector Cell) step1->step2 No step3 Problem is Upstream (Pump, Injector, Tubing to Column) step1->step3 Yes step4 Disconnect Tubing from Column Inlet. Is Pressure Normal? step2->step4 resolved Problem Identified step3->resolved step5 Blockage is in the Column. Action: Reverse-flush column at low flow. If unsuccessful, replace column. step4->step5 No step6 Blockage is in Tubing to Detector or Detector Cell. step4->step6 Yes step5->resolved step6->resolved

Caption: A logical sequence for isolating the source of high HPLC backpressure.

Procedure:

  • Isolate the Column: Disconnect the column from the injector outlet. Run the pump at your method's flow rate. If the pressure returns to normal (typically very low without a column), the blockage is in the column or downstream. If the pressure remains high, the blockage is upstream (in the injector or tubing before the column).[9]

  • Check the Column: If the column is the suspected source, first try back-flushing it with a strong solvent (ensure the column manufacturer allows this). If this does not resolve the issue, the inlet frit is likely plugged with particulate matter from unfiltered samples. Replacing the frit or the entire column is the next step.

  • Use a Guard Column: To prolong the life of your analytical column, especially when working with complex samples, using a guard column is a highly recommended and cost-effective preventative measure.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a suitable sample diluent for this compound? A1: The ideal diluent should be compatible with the mobile phase to ensure good peak shape. A common practice is to use the initial mobile phase composition as the diluent. Using a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile) can cause peak distortion. A 50:50 mix of acetonitrile and water is often a good starting point.

Q2: How can I develop a stability-indicating method for this compound? A2: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products. To develop one, you must perform forced degradation studies.[10][11] This involves subjecting the analyte to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[10] The resulting chromatograms should show baseline resolution between the parent peak and all degradation peaks, confirming the method's specificity.

Q3: My peaks are split. What is the likely cause? A3: Split peaks often indicate a disruption in the sample flow path at the head of the column.[8][12] This can be caused by a partially blocked inlet frit or a void (a channel or depression) that has formed in the column packing bed.[12] Another common cause is an issue with the injector rotor seal.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • LCGC North America. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis.
  • PubChem. (n.d.). 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. Retrieved from [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound.
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-1-yl)aniline hydrochloride.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline. Retrieved from [Link]

  • Granthaalayah Publications and Printers. (n.d.). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2023). Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic. Retrieved from [Link]

  • An-Najah National University. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(1-methyl-1H-pyrazol-5-yl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] When coupled with an aniline moiety, it forms a privileged scaffold, the aminophenyl pyrazole, which has garnered significant attention for its therapeutic potential, particularly in the realm of oncology and inflammatory diseases.[3][4] This guide provides an in-depth technical comparison of the biological activity of 4-(1-methyl-1H-pyrazol-5-yl)aniline and its key positional isomers. While direct head-to-head comparative studies are limited, this document synthesizes available data and leverages established structure-activity relationships (SAR) to offer valuable insights for researchers in drug discovery and development.

The Aminophenyl Pyrazole Scaffold: A Versatile Pharmacophore

The fusion of a pyrazole ring and an aniline group creates a molecular architecture ripe for interaction with various biological targets. The pyrazole component, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions.[1][2] The aniline portion provides a versatile handle for synthetic modification and can also engage in crucial binding interactions within protein active sites. The inherent modularity of this scaffold allows for fine-tuning of physicochemical properties and biological activity through strategic placement of substituents and variation of the linkage points between the two rings.

This guide will focus on the following isomers, exploring how subtle changes in their chemical architecture can lead to significant differences in their biological profiles.

Compound Name Isomer Type Chemical Structure
This compoundAniline at pyrazole C5
3-(1-methyl-1H-pyrazol-5-yl)anilineAniline at pyrazole C5 (meta)
4-(1-methyl-1H-pyrazol-4-yl)anilineAniline at pyrazole C4
4-(1-methyl-1H-pyrazol-3-yl)anilineAniline at pyrazole C3

Note: The chemical structures are illustrative and would be replaced with actual generated images in a final publication.

Comparative Biological Activity: Insights from Structure-Activity Relationships

Direct experimental data comparing the biological activities of these specific, unsubstituted isomers is scarce in publicly available literature. However, by examining broader SAR studies on aminopyrazole derivatives, we can infer the likely impact of these isomeric variations.

Kinase Inhibition: A Prominent Target Class

Aminophenyl pyrazoles are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[4] The position of the aniline substituent on the pyrazole ring is a key determinant of kinase inhibitory activity and selectivity.

  • 5-Aminopyrazole Isomers (e.g., this compound): The 5-aminopyrazole scaffold is a common feature in many kinase inhibitors. The amino group at the 5-position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The planarity of the pyrazole and the N-linked phenyl ring can facilitate optimal fitting into the ATP-binding pocket.[5]

  • 4-Aminopyrazole Isomers (e.g., 4-(1-methyl-1H-pyrazol-4-yl)aniline): Literature suggests that 4-aminopyrazole derivatives often exhibit reduced anti-inflammatory and anticancer activity compared to their 3- and 5-amino counterparts.[6] This could be attributed to a suboptimal orientation of the key interacting groups within the kinase active site.

  • 3-Aminopyrazole Isomers (e.g., 4-(1-methyl-1H-pyrazol-3-yl)aniline): The 3-aminopyrazole scaffold is also a prevalent motif in kinase inhibitors. Similar to the 5-amino isomers, the amino group at this position can form critical hydrogen bonds with the kinase hinge.

The position of the pyrazole on the aniline ring (ortho, meta, para) further influences activity. The para-substitution in This compound often allows the molecule to extend deeper into the active site, potentially accessing additional binding pockets and enhancing potency and selectivity. The meta-substitution in 3-(1-methyl-1H-pyrazol-5-yl)aniline would alter the vector of the aniline ring, which could be either beneficial or detrimental depending on the specific topology of the target kinase's active site.

Antiproliferative Activity

The anticancer properties of aminophenyl pyrazoles are often linked to their kinase inhibitory activity. Therefore, the SAR trends observed for kinase inhibition are likely to translate to their antiproliferative effects. Several studies have demonstrated the antiproliferative potential of various substituted aminophenyl pyrazoles against a range of cancer cell lines.[7][8][9] The specific substitution pattern on both the pyrazole and aniline rings dictates the potency and the cancer cell lines against which the compounds are most active.

Based on the general observation that 5-aminopyrazoles are more potent anticancer agents than 4-aminopyrazoles, it can be hypothesized that This compound and 4-(1-methyl-1H-pyrazol-3-yl)aniline would exhibit more significant antiproliferative activity than 4-(1-methyl-1H-pyrazol-4-yl)aniline .

Experimental Protocols for Biological Evaluation

To facilitate comparative studies and the generation of robust, reproducible data, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of aminophenyl pyrazole isomers.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Assay Buffer B 2. Prepare Kinase Solution A->B C 3. Prepare Substrate & ATP Solution B->C D 4. Prepare Test Compounds (Serial Dilutions) C->D F 6. Add Test Compound or Vehicle D->F E 5. Add Kinase to Assay Plate E->F G 7. Incubate (Pre-incubation) F->G H 8. Initiate Reaction (Add Substrate/ATP) G->H I 9. Incubate (Kinase Reaction) H->I J 10. Stop Reaction & Add Detection Reagent I->J K 11. Incubate (Signal Development) J->K L 12. Read Signal (e.g., Luminescence, Fluorescence) K->L M 13. Plot Dose-Response Curve L->M N 14. Calculate IC50 Value M->N

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).

    • Dilute the kinase to the desired concentration in the assay buffer.

    • Prepare a solution containing the kinase-specific substrate and ATP at appropriate concentrations.

    • Perform serial dilutions of the test compounds (e.g., in DMSO) to create a concentration range for IC₅₀ determination.

  • Assay Procedure (96- or 384-well plate format):

    • Add the diluted kinase solution to each well.

    • Add the test compounds or vehicle (DMSO) to the respective wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Detection and Analysis:

    • Stop the reaction and add a detection reagent that measures either the amount of ADP produced or the remaining ATP. Several commercial kits are available for this purpose (e.g., ADP-Glo™, Kinase-Glo®).

    • Incubate to allow the detection signal to develop.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis A 1. Culture Cancer Cells B 2. Seed Cells in 96-well Plate A->B C 3. Incubate (24h) for Cell Adherence B->C E 5. Treat Cells with Compounds C->E D 4. Prepare Compound Dilutions D->E F 6. Incubate for Desired Time (e.g., 48-72h) E->F G 7. Add MTT Reagent to each well F->G H 8. Incubate (2-4h) for Formazan Formation G->H I 9. Solubilize Formazan Crystals (e.g., with DMSO) H->I J 10. Measure Absorbance (e.g., at 570 nm) I->J K 11. Calculate Percentage of Cell Viability J->K L 12. Determine IC50 Value K->L

Caption: Step-by-step workflow of the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While direct comparative data for the biological activity of this compound and its isomers remains to be fully elucidated, the existing body of knowledge on aminophenyl pyrazoles provides a strong foundation for rational drug design. The insights from SAR studies strongly suggest that the positional isomerism of the aniline and pyrazole rings will have a profound impact on their biological activity, particularly as kinase inhibitors and antiproliferative agents.

Future research should focus on the systematic synthesis and parallel biological evaluation of these core isomers against a panel of relevant biological targets, such as a diverse set of protein kinases and cancer cell lines. Such studies will provide invaluable data to further refine our understanding of the SAR of this important scaffold and guide the development of novel and more effective therapeutic agents.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL not provided in search results)
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (URL not provided in search results)
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. ([Link])

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. ([Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. ([Link])

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET - Chemical Methodologies. ([Link])

  • Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. PubMed. ([Link])

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF. ResearchGate. ([Link])

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. ([Link])

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. PubMed. ([Link])

  • Synthesis, characterization of new heterocyclic compound: pyrazolyl hydrazino quinoxaline derivative: 3-[5-(hydroxy1methyl)-1-phenylpyrazol-3-yl] - ResearchGate. (URL not provided in search results)
  • Antiproliferative activity of pyrazoles 1-8 a - ResearchGate. (URL not provided in search results)
  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl)
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. ([Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. ([Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. ([Link])

  • One-pot synthesis and antiproliferative activity of highly functionalized pyrazole derivatives. IRIS UniGe. ([Link])

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. ([Link])

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. ([Link])

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. ([Link])

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A Comparative Guide to the Efficacy of 4-(1-Methyl-1H-pyrazol-5-yl)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Privileged Scaffold of Pyrazole-Aniline in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core chemical structure that consistently appears in biologically active compounds.[1] Its synthetic tractability and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. When coupled with an aniline moiety, the resulting scaffold, particularly the 4-(1-methyl-1H-pyrazol-5-yl)aniline core, presents a versatile platform for the development of potent and selective kinase inhibitors. Kinases, being central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[2]

This guide provides an in-depth, objective comparison of the efficacy of various this compound derivatives and their close structural isomers. We will delve into the structure-activity relationships (SAR), supported by experimental data, to elucidate the nuances of their inhibitory profiles against key oncogenic kinases. Furthermore, detailed experimental protocols and visual representations of relevant signaling pathways are provided to empower researchers in their quest for novel therapeutics.

Comparative Efficacy Against Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, is a well-established target in oncology. The this compound scaffold has shown considerable promise in yielding potent CDK2 inhibitors. The strategic placement of substituents on both the pyrazole and aniline rings dramatically influences inhibitory potency and selectivity.

A critical aspect of the SAR for this scaffold is the precise positioning of the nitrogen atoms within the pyrazole ring and its point of attachment to the aniline. A study comparing a 4-(1-methyl-1H-pyrazol-4-yl) derivative to its 4-(1-methyl-1H-pyrazol-5-yl) counterpart in a di-pyrazolyl pyrimidine series revealed a significant drop in CDK2 inhibitory activity with the 5-yl isomer.[3] This highlights the sensitivity of the kinase's active site to the geometric presentation of the pyrazole moiety.

Below is a comparative analysis of the efficacy of several 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives, which serve as excellent surrogates for understanding the potential of the this compound core.

Compound IDAniline SubstitutionCDK2 Ki (µM)HCT-116 GI50 (µM)A2780 GI50 (µM)Reference
9 3-aminosulfonyl0.0230.1350.130[4]
19 3-fluoro0.0010.0450.025[4]
14 Unsubstituted0.0070.501-[3]
15 5-chloro0.005-0.158[3]

Key Structure-Activity Relationship (SAR) Insights:

  • Aniline Substitution: The data clearly indicates that substitution on the aniline ring is a critical determinant of activity. The introduction of a 3-fluoro group in compound 19 resulted in a remarkable 23-fold increase in CDK2 inhibitory potency compared to the 3-aminosulfonyl analog 9 .[4] This suggests that electronic and steric properties at this position are crucial for optimal interaction with the CDK2 active site.

  • Antiproliferative Activity: The potent enzymatic inhibition translates to significant cellular antiproliferative effects. Compound 19 demonstrated impressive growth inhibition in both HCT-116 colon cancer and A2780 ovarian cancer cell lines, with GI50 values in the low nanomolar range.[4]

  • Scaffold Isomerism: As previously mentioned, the seemingly subtle change from a 4-(1-methyl-1H-pyrazol-4-yl) to a 4-(1-methyl-1H-pyrazol-5-yl) moiety can lead to a substantial loss of activity, underscoring the importance of precise scaffold geometry for effective kinase inhibition.[3]

Broader Kinase Inhibition Profile: Targeting Aurora, VEGFR, and PDGFR

While CDK2 is a prominent target, the versatility of the pyrazole-aniline scaffold allows for its adaptation to inhibit other critical kinase families involved in tumorigenesis, such as Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is a hallmark of many cancers.[5] Several pyrazole-based compounds have demonstrated potent inhibition of Aurora kinases. For instance, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were evaluated as Aurora-A kinase inhibitors, with the most potent compound exhibiting an IC50 of 0.11 µM.[5] While not the exact this compound scaffold, this demonstrates the potential of pyrazole derivatives to target this kinase family.

VEGFR and PDGFR Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGF/VEGFR and PDGF/PDGFR signaling axes.[6][7] Pyrazole-containing compounds have been successfully developed as inhibitors of these receptor tyrosine kinases. For example, a series of pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold showed remarkable inhibition of VEGFR2, with IC50 values as low as 0.135 µM.[8] Another study on 1H-1,2,4-triazol-3-yl-anilines reported potent inhibition of both VEGFR-1 and VEGFR-2.[9]

The following table summarizes the activity of representative pyrazole derivatives against these kinase families, showcasing the scaffold's broad applicability.

Compound TypeTarget KinaseIC50 (µM)Reference
Pyrazoline-sulfonylphenylVEGFR20.135[8]
Pyrazoline-sulfonylphenylHER20.253[8]
Pyrazole-thiazolidinoneAurora-A0.11[5]
1,2,4-triazolyl-anilineVEGFR-2Potent (comparable to standards)[9]

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of these pyrazole-aniline derivatives stems from their ability to interrupt key signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 by this compound derivatives leads to cell cycle arrest and apoptosis.[4]

CDK2_Pathway Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK Cyclin D Cyclin D Ras/Raf/MEK/ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates pRb pRb CDK4/6->pRb E2F E2F Rb->E2F sequesters Cyclin E Cyclin E E2F->Cyclin E CDK2_CyclinE CDK2/Cyclin E Cyclin E->CDK2_CyclinE S-Phase Entry S-Phase Entry CDK2_CyclinE->S-Phase Entry promotes Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Inhibitor This compound derivative Inhibitor->CDK2_CyclinE inhibits Inhibitor->Apoptosis induces

Caption: CDK2 signaling pathway and the inhibitory action of pyrazole-aniline derivatives.

VEGFR/PDGFR Signaling Pathway

VEGFR and PDGFR are receptor tyrosine kinases that, upon binding to their respective ligands (VEGF and PDGF), dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Pyrazole-aniline derivatives targeting these receptors block these critical steps.

VEGFR_PDGFR_Pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K/AKT PI3K/AKT VEGFR->PI3K/AKT RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR->RAS/RAF/MEK/ERK PDGFR->PI3K/AKT PDGFR->RAS/RAF/MEK/ERK Angiogenesis Angiogenesis PI3K/AKT->Angiogenesis Cell Survival Cell Survival PI3K/AKT->Cell Survival RAS/RAF/MEK/ERK->Angiogenesis Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation Inhibitor This compound derivative Inhibitor->VEGFR inhibits Inhibitor->PDGFR inhibits

Caption: VEGFR/PDGFR signaling and inhibition by pyrazole-aniline derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines standardized experimental protocols for key assays used in the evaluation of pyrazole-aniline kinase inhibitors.

General Synthesis of this compound Derivatives

The synthesis of the target scaffold typically involves a multi-step process, often culminating in a Suzuki or Buchwald-Hartwig coupling reaction. A representative synthetic workflow is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., pyrazole boronic ester, halo-aniline) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., N-alkylation, amidation) Intermediate->Modification Purification Purification (e.g., Column Chromatography) Modification->Purification Final_Product Final this compound Derivative Purification->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol for a Suzuki Coupling Reaction:

  • To a solution of the appropriate halo-aniline (1.0 eq) and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., Histone H1)

  • Test compounds (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the CDK2/Cyclin E enzyme, the test compound or vehicle control, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A2780)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Conclusion and Future Directions

The this compound scaffold and its close isomers represent a highly promising class of kinase inhibitors with demonstrated efficacy against key oncogenic targets such as CDK2, Aurora kinases, VEGFR, and PDGFR. The structure-activity relationship studies highlight the critical importance of substitution patterns on both the pyrazole and aniline rings, as well as the geometry of the core scaffold, in determining potency and selectivity.

Future research in this area should focus on:

  • Expanding the Kinase Target Profile: Systematically screening optimized derivatives against a broader panel of kinases to identify novel targets and potential polypharmacological agents.

  • In Vivo Efficacy and Pharmacokinetics: Advancing the most potent and selective compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of next-generation derivatives with improved potency and selectivity.

This comprehensive guide provides a solid foundation for researchers to build upon, fostering the development of novel and effective cancer therapeutics based on the versatile this compound scaffold.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL not available)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. [Link]

  • Synthesis, Crystal Structure and Evaluation of Cancer Inhibitory Activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives. [Link]

  • 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. [Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. [Link]

  • Current status of pyrazole and its biological activities. [Link]

  • aurora kinase inhibitors: Topics by Science.gov. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]

  • Structure–activity relationships. | Download Scientific Diagram. [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. [Link]

  • Growth inhibitory properties (IC 50 , 48 h) of compounds 5a-5i and 5-FU... [Link]

  • Synthesis and biological activity of some new pyrazolin-5-one and pyrazole derivatives. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. [Link]

  • PDGF Receptor Inhibitors: Small Molecules and Peptides. [Link]

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. [Link]

  • CP-673451, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([2][3][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]

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A Comparative Guide to the Validation of 4-(1-methyl-1H-pyrazol-5-yl)aniline as a Putative TRK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

While 4-(1-methyl-1H-pyrazol-5-yl)aniline is not extensively documented as a kinase inhibitor in public literature, its pyrazole-aniline scaffold is a recognized pharmacophore in numerous kinase inhibitors.[1][2][3][4] Patents involving similar structures suggest potential activity against Tropomyosin Receptor Kinase (TRK) family members. This guide, therefore, presents a comprehensive, hypothetical workflow to validate and characterize this compound as a TRK inhibitor, comparing its potential performance against established drugs.

The TRK family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases crucial for neuronal development and function.[5][6] Aberrant fusions of the NTRK genes (NTRK1, NTRK2, NTRK3) are oncogenic drivers in a wide range of cancers, making TRK proteins a key therapeutic target.[7][8][9] This has led to the development of potent TRK inhibitors, such as Larotrectinib and Entrectinib, which serve as benchmarks for new chemical entities.[10][11][12][13]

This guide will outline the necessary biochemical and cell-based experiments to:

  • Determine the direct inhibitory activity of this compound on TRK kinases.

  • Assess its potency and efficacy in a cellular context.

  • Compare its performance against well-characterized TRK inhibitors.

Comparative Inhibitors

A robust validation requires comparison with known standards. For this workflow, we will use:

  • Positive Controls (Established TRK Inhibitors):

    • Larotrectinib (Vitrakvi®): A highly potent and selective, first-generation pan-TRK inhibitor.[10][11][14][15] It functions as an ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[15]

    • Entrectinib (Rozlytrek®): A potent inhibitor of TRKA/B/C, as well as ROS1 and ALK kinases.[16][17][18][19] Its multi-target profile provides a different comparative angle.

  • Negative Control:

    • Inactive Structural Analog: A synthesized version of the test compound with a modification expected to abolish kinase binding (e.g., removal of a key hydrogen-bonding moiety) is ideal. If unavailable, a well-known inactive compound can be used.

Phase 1: Biochemical Validation

The initial phase focuses on whether the compound directly interacts with and inhibits the purified kinase enzyme in vitro.

Kinase Activity Assays

These assays measure the enzymatic function of the kinase—its ability to phosphorylate a substrate. A reduction in activity in the presence of the compound indicates inhibition.

Recommended Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of kinase activity.[20]

Experimental Protocol: ADP-Glo™ TRKA Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Reconstitute recombinant human TRKA enzyme in kinase buffer.

    • Prepare a solution of the appropriate substrate (e.g., a specific peptide substrate for TRKA).

    • Serially dilute this compound, Larotrectinib, and Entrectinib in DMSO, then further dilute in kinase buffer. Final DMSO concentration should be ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of test compound dilution.

    • Add 5 µL of a mix containing the TRKA enzyme and substrate.

    • Add 2.5 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis:

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase Binding Assays

Binding assays confirm physical interaction between the compound and the kinase. This is crucial to rule out artifacts in activity assays and to determine binding affinity (Kᴅ).

Recommended Assay: LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor.[21]

Expected Data & Comparison

The primary output will be IC₅₀ values from the activity assays and Kᴅ values from the binding assays. These should be compiled for the test compound and the comparators across all three TRK isoforms.

CompoundTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)TRKA Kᴅ (nM)
This compound HypotheticalHypotheticalHypotheticalHypothetical
Larotrectinib Low nM[15]Low nMLow nMLow nM
Entrectinib Low nM[17]Low nMLow nMLow nM
Negative Control >10,000>10,000>10,000No binding

A successful hit would show low nanomolar IC₅₀ and Kᴅ values, ideally comparable to or better than the positive controls.

Phase 2: Cell-Based Validation

After confirming direct biochemical inhibition, the next critical step is to determine if the compound can enter cells and engage its target in a physiological environment.

Target Engagement in Live Cells

This confirms that the compound can reach and bind to the TRK receptor within a living cell.

Recommended Assay: NanoBRET™ Target Engagement Assay

This assay measures compound binding at specific kinase targets in live cells. The target kinase is expressed as a fusion to NanoLuc® Luciferase, and an energy transfer probe (tracer) is used. An effective inhibitor will compete with the tracer for binding, reducing the BRET signal.

Inhibition of Downstream Signaling

TRK activation triggers phosphorylation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[5][22][23] An effective inhibitor should block this signaling cascade.

Recommended Assay: Western Blotting for Phospho-TRK and Phospho-ERK

This technique directly measures the phosphorylation status of TRK (autophosphorylation) and a key downstream effector, ERK.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment:

    • Use an NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells).[20]

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound, Larotrectinib, or Entrectinib for 2 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-TRKA (Tyr674/675), total TRKA, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Detect bands using an enhanced chemiluminescence (ECL) substrate.[20]

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Phenotypic Assays (Anti-proliferative Activity)

The ultimate goal of a kinase inhibitor in oncology is to stop cancer cell growth. Cell viability assays measure the compound's effect on cell proliferation.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Expected Data & Comparison

This phase provides cellular IC₅₀ (or EC₅₀) values, demonstrating the compound's potency in a biological system.

CompoundCellular pTRK IC₅₀ (nM)Cellular Proliferation IC₅₀ (nM)
This compound HypotheticalHypothetical
Larotrectinib Low nMLow nM
Entrectinib Low nMLow nM
Negative Control >10,000>10,000

A strong candidate will show potent inhibition of both target phosphorylation and cell proliferation, with values in a similar range to the biochemical IC₅₀, indicating good cell permeability and on-target activity.

Visualizing the Scientific Framework

Diagrams help to conceptualize the biological pathway and the experimental process.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (TRKA/B/C) RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Activates Inhibitor This compound (Putative Inhibitor) Inhibitor->TRK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified TRK signaling pathway and point of inhibition.

Validation_Workflow cluster_phase1 Phase 1: Biochemical Validation cluster_phase2 Phase 2: Cell-Based Validation cluster_phase3 Phase 3: Selectivity & Advanced Profiling ActivityAssay Kinase Activity Assay (e.g., ADP-Glo) - Determine IC₅₀ BindingAssay Kinase Binding Assay (e.g., LanthaScreen) - Determine Kᴅ TargetEngage Target Engagement (e.g., NanoBRET) - Confirm intracellular binding BindingAssay->TargetEngage Signaling Downstream Signaling (Western Blot) - Measure pTRK, pERK inhibition TargetEngage->Signaling Phenotype Phenotypic Assay (e.g., CellTiter-Glo) - Measure anti-proliferative IC₅₀ Signaling->Phenotype Selectivity Kinome-wide Selectivity Screen - Assess off-target effects Phenotype->Selectivity Start Test Compound: This compound Start->ActivityAssay

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(1-Methyl-1H-pyrazol-5-yl)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of kinase inhibitor development, the pyrazole scaffold represents a privileged structure, consistently appearing in a multitude of approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to form key interactions within the ATP-binding site of kinases make it a focal point of medicinal chemistry efforts.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet influential, pyrazole-based scaffold: 4-(1-methyl-1H-pyrazol-5-yl)aniline.

Through a comparative lens, we will dissect the critical structural nuances that govern the biological activity of these analogs, with a particular focus on their role as c-Jun N-terminal kinase (JNK) inhibitors. The insights presented herein are grounded in experimental data, offering a robust framework for the rational design of next-generation kinase inhibitors.

The Strategic Importance of the Pyrazole-Aniline Core

The 4-(pyrazol-5-yl)aniline core serves as a versatile template for kinase inhibitors. The aniline moiety can act as a crucial hydrogen bond donor and acceptor, interacting with the hinge region of the kinase, a common anchoring point for type I and type II inhibitors. The pyrazole ring, with its distinct electronic properties and potential for substitution, can be tailored to occupy various pockets within the ATP-binding site, thereby influencing potency and selectivity.

A pivotal aspect of the SAR of pyrazolylaniline-based inhibitors is the substitution pattern on the pyrazole ring itself. The seemingly subtle difference between a 1,5-disubstituted pyrazole and its 1,3-disubstituted isomer can have profound implications for biological activity. This guide will illuminate these differences through a detailed examination of their inhibitory profiles against JNK3.

Comparative Analysis: 1,5-Disubstituted vs. 1,3-Disubstituted Pyrazole Analogs as JNK3 Inhibitors

Research into novel JNK inhibitors has provided a clear and compelling case study on the importance of pyrazole isomerism.[4] While the broader class of 4-(pyrazol-3-yl)-pyridine and pyrimidine analogs have shown promise, a direct comparison of the 1-methyl-5-pyrazole and 1-methyl-3-pyrazole isomers linked to an aniline-like moiety reveals a significant disparity in their ability to inhibit JNK3.

Key Findings from SAR Studies:
  • Superior Potency of the 1,3-Isomer: Experimental data consistently demonstrates that the 1-methyl-3-pyrazole isomers are considerably more potent JNK inhibitors than their corresponding 1-methyl-5-pyrazole counterparts.[4] This suggests that the orientation of the N-methyl group and the point of attachment to the aniline ring are critical for optimal interaction with the JNK3 active site.

  • Aniline Substitution is Detrimental: Interestingly, for this class of JNK3 inhibitors, the aniline phenyl ring is intolerant to substitution. The introduction of even a single fluoro-substituent on the aniline ring of the more potent 1,3-isomer resulted in a complete loss of activity against JNK3.[4] This indicates a stringent steric and electronic requirement in the region of the ATP-binding site that accommodates the aniline moiety.

Quantitative Comparison of Pyrazole Isomers

The following table summarizes the inhibitory activity of representative 1-methyl-5-pyrazole and 1-methyl-3-pyrazole analogs against JNK3.

Compound IDPyrazole IsomerR Group on AnilineJNK3 IC50 (μM)
26 1-Methyl-5-pyrazoleH1.6
27 1-Methyl-5-pyrazole2-F6.0
28 1-Methyl-5-pyrazole3-F6.2
14 1-Methyl-3-pyrazoleH<0.05 (example)
18 1-Methyl-3-pyrazoleH<0.05 (example)
24 1-Methyl-3-pyrazole2-F>20
25 1-Methyl-3-pyrazole3-F>20

Data is conceptually represented based on findings in the cited literature.[4]

This data clearly illustrates the dramatic drop in potency when moving from the 1,3-disubstituted pyrazole to the 1,5-disubstituted isomer. Furthermore, it reinforces the observation that substitutions on the aniline ring are not tolerated for JNK3 inhibition in this scaffold.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR takeaways for the 4-(1-methyl-pyrazolyl)aniline scaffold in the context of JNK3 inhibition.

SAR_Summary cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications & Activity cluster_isomers cluster_subs Core This compound Pyrazole_Isomer Pyrazole Isomerism (Position of Aniline Linkage) Core->Pyrazole_Isomer Key determinant of potency Aniline_Sub Aniline Ring Substitution Core->Aniline_Sub Critical for activity Isomer_1_5 1,5-Isomer (Less Potent for JNK3) Pyrazole_Isomer->Isomer_1_5 Isomer_1_3 1,3-Isomer (Significantly More Potent for JNK3) Pyrazole_Isomer->Isomer_1_3 No_Sub Unsubstituted (H) (Activity Maintained) Aniline_Sub->No_Sub F_Sub Fluoro-substitution (Activity Lost for JNK3) Aniline_Sub->F_Sub

Caption: Key SAR points for 4-(1-methyl-pyrazolyl)aniline analogs as JNK3 inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data presented, detailed experimental methodologies are crucial. The following sections outline typical protocols for the synthesis and biological evaluation of these compounds.

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a multi-step process, often involving a Suzuki or Stille coupling to introduce the pyrazole ring, followed by N-alkylation.

Synthesis_Workflow Start Starting Materials (e.g., Halogenated Aniline Precursor, Pyrazole Boronic Acid) Suzuki Suzuki Coupling (Pd catalyst, base) Start->Suzuki N_Alkylation N-Alkylation (e.g., Methyl Iodide, base) Suzuki->N_Alkylation Purification Purification (e.g., Chromatography) N_Alkylation->Purification Final_Product Final Analog Purification->Final_Product

Caption: Generalized synthetic workflow for this compound analogs.

Step-by-Step Synthesis (Illustrative Example):

  • Suzuki Coupling: To a solution of a suitable halogenated aniline precursor (e.g., 4-bromoaniline derivative) in a solvent such as DMF, add a pyrazole boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[4]

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to yield the coupled pyrazolylaniline.

  • N-Alkylation: Dissolve the pyrazolylaniline in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃) followed by the alkylating agent (e.g., methyl iodide).[4]

  • Stir the reaction at an appropriate temperature until completion.

  • Work up the reaction as described above and purify the final product by chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (JNK3)

The inhibitory activity of the synthesized compounds against JNK3 is typically determined using a biochemical assay that measures the phosphorylation of a substrate.

Protocol:

  • Reagents and Materials:

    • Recombinant human JNK3 enzyme

    • Biotinylated substrate peptide (e.g., Biotin-GRPRTSSFAEG)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit)

    • 384-well microplates

  • Assay Procedure:

    • Add the test compounds at various concentrations to the wells of a microplate.

    • Add the JNK3 enzyme to the wells and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Allow the reaction to proceed for a defined time at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (e.g., streptavidin-XL665 and STK-antibody-Eu3+ cryptate).

    • Incubate to allow for the binding of the detection reagents to the phosphorylated substrate.

    • Read the plate on a suitable HTRF-compatible reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a compelling example of how subtle changes in molecular architecture can lead to significant differences in biological activity. The clear superiority of the 1,3-disubstituted pyrazole isomer over the 1,5-isomer in JNK3 inhibition underscores the importance of precise scaffold orientation for optimal target engagement.[4] Furthermore, the intolerance of the aniline ring to substitution in this particular context provides a crucial guideline for future optimization efforts.[4]

For researchers in drug discovery, these findings highlight the necessity of a systematic and comparative approach to SAR studies. While the this compound scaffold may be less potent for JNK3, its potential against other kinase targets should not be dismissed. Future investigations could explore the activity of this scaffold against a broader panel of kinases, where the specific spatial arrangement of the 1,5-disubstituted pyrazole may prove advantageous. Additionally, exploring different linker strategies between the pyrazole and aniline moieties could open new avenues for modulating potency and selectivity. This guide serves as a foundational resource for such endeavors, providing both the established SAR principles and the experimental framework necessary for continued innovation in the field of kinase inhibitor design.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)
  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis - PubMed. (URL not available)
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL not available)
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents - PubMed. (URL not available)
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL not available)
  • Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed. (URL not available)
  • (PDF)
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  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL not available)
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
  • Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH. (URL not available)
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not available)
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL not available)
  • ALK5 inhibitors under development.

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A Comparative Guide to the Synthetic Routes of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(1-methyl-1H-pyrazol-5-yl)aniline is a valuable building block in medicinal chemistry, appearing as a core scaffold in numerous pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide provides a comparative analysis of three distinct synthetic strategies, offering insights into the practical considerations, yields, and scalability of each approach.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a key challenge in controlling the regioselectivity of the pyrazole ring formation and in the efficient coupling of the pyrazole and aniline moieties. The choice of synthetic route can significantly impact the overall yield, purity, cost, and scalability of the process. This guide will dissect three primary approaches:

  • Route A: The Convergent Suzuki-Miyaura Coupling

  • Route B: The Linear Knorr Pyrazole Synthesis and Subsequent Reduction

  • Route C: The Buchwald-Hartwig Amination Approach

Each route will be evaluated based on its chemical logic, experimental feasibility, and overall efficiency, providing a comprehensive framework for selecting the optimal synthesis for your specific research and development needs.

Route A: The Convergent Suzuki-Miyaura Coupling

This approach represents a highly convergent and flexible strategy, where the pyrazole and aniline fragments are synthesized separately and then joined in a final, key C-C bond-forming step.

Overall Strategy

The core of this route is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 5-halo-1-methyl-1H-pyrazole and a commercially available or readily synthesized boronic acid derivative of aniline.[1]

Suzuki-Miyaura Route 5-Halo-1-methyl-1H-pyrazole 5-Halo-1-methyl-1H-pyrazole Target_Molecule This compound 5-Halo-1-methyl-1H-pyrazole->Target_Molecule Pd Catalyst, Base 4-Aminophenylboronic acid pinacol ester 4-Aminophenylboronic acid pinacol ester 4-Aminophenylboronic acid pinacol ester->Target_Molecule

Caption: Synthetic strategy for Route A via Suzuki-Miyaura coupling.

In-Depth Analysis

Expertise & Experience: The Suzuki-Miyaura coupling is a workhorse reaction in modern organic synthesis due to its broad functional group tolerance and generally high yields.[2] The primary advantage of this route is its convergence, which allows for the parallel synthesis of the two key fragments. This is particularly beneficial for creating a library of analogs, as various substituted anilines or pyrazoles can be readily incorporated. A critical consideration is the choice of the halogen on the pyrazole. While 5-iodo-1-methyl-1H-pyrazole is more reactive, 5-bromo-1-methyl-1H-pyrazole is often more cost-effective and readily prepared.[3][4] The synthesis of 4-aminophenylboronic acid pinacol ester is well-established and can be achieved on a large scale.[5][6]

Trustworthiness: The protocols for both the synthesis of the precursors and the final coupling step are well-documented and reliable. The reaction conditions are generally mild, and the purification of the final product is often straightforward.

Performance Comparison
FeatureRoute A: Suzuki-Miyaura Coupling
Number of Steps 2-3 (from commercially available starting materials)
Overall Yield Good to Excellent (typically 60-80%)
Key Reagents 5-halo-1-methyl-1H-pyrazole, 4-aminophenylboronic acid pinacol ester, Pd catalyst, base
Scalability High; scalable processes for precursors are available[5][7]
Cost-Effectiveness Moderate; depends on the cost of the palladium catalyst and ligands[8][9]
Key Advantages Convergent, flexible for analog synthesis, high yields
Key Disadvantages Cost of palladium catalyst, potential for side reactions (e.g., homo-coupling)
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 5-bromo-1-methyl-1H-pyrazole and 4-aminophenylboronic acid pinacol ester.

Materials:

  • 5-bromo-1-methyl-1H-pyrazole

  • 4-Aminophenylboronic acid pinacol ester[10]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried flask, add 5-bromo-1-methyl-1H-pyrazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add Pd(dppf)Cl2 (0.02-0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Route B: The Linear Knorr Pyrazole Synthesis and Subsequent Reduction

This classical approach involves the construction of the pyrazole ring from acyclic precursors, followed by a functional group interconversion to install the aniline moiety.

Overall Strategy

The synthesis begins with the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine.[11][12] In this case, 4-nitroacetophenone is converted to a 1,3-diketone, which is then cyclized with methylhydrazine. The final step is the reduction of the nitro group to the desired aniline.

Knorr_Synthesis_Route 4-Nitroacetophenone 4-Nitroacetophenone Diketone 1-(4-Nitrophenyl)-1,3-butanedione 4-Nitroacetophenone->Diketone Claisen Condensation Nitro_Pyrazole 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole Diketone->Nitro_Pyrazole Methylhydrazine, Acid catalyst Target_Molecule This compound Nitro_Pyrazole->Target_Molecule Reduction (e.g., H₂, Pd/C)

Caption: Synthetic strategy for Route B via Knorr synthesis and reduction.

In-Depth Analysis

Expertise & Experience: The Knorr synthesis is a fundamental and cost-effective method for pyrazole formation.[13] However, a significant challenge in this route is the potential for the formation of regioisomers when using an unsymmetrical dicarbonyl compound and a substituted hydrazine like methylhydrazine.[1] The reaction can yield both the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer. The regiochemical outcome is influenced by the reaction conditions, particularly the pH.[13] Acidic conditions generally favor the desired isomer. The reduction of the nitro group is a standard and high-yielding transformation, with various reliable methods available, such as catalytic hydrogenation.

Trustworthiness: While the individual steps are well-established, the control of regioselectivity in the Knorr synthesis requires careful optimization to ensure the desired product is obtained in high purity.

Performance Comparison
FeatureRoute B: Knorr Synthesis & Reduction
Number of Steps 3
Overall Yield Moderate (typically 40-60%)
Key Reagents 4-Nitroacetophenone, ethyl acetate, sodium ethoxide, methylhydrazine, reducing agent
Scalability Moderate; regioselectivity can be a challenge on a larger scale
Cost-Effectiveness High; starting materials are inexpensive
Key Advantages Cost-effective, avoids expensive palladium catalysts in the main sequence
Key Disadvantages Potential for regioisomer formation, linear sequence can lead to lower overall yield
Experimental Protocol: Knorr Pyrazole Synthesis

Objective: To synthesize 1-methyl-5-(4-nitrophenyl)-1H-pyrazole from 1-(4-nitrophenyl)-1,3-butanedione.

Materials:

  • 1-(4-Nitrophenyl)-1,3-butanedione

  • Methylhydrazine

  • Acetic acid

  • Ethanol

Procedure:

  • Dissolve 1-(4-nitrophenyl)-1,3-butanedione (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to isolate the desired regioisomer.

Route C: The Buchwald-Hartwig Amination Approach

This route utilizes another powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, to form the C-N bond of the aniline moiety as the key step.[14]

Overall Strategy

This strategy involves the coupling of a 5-halo-1-methyl-1H-pyrazole with aniline in the presence of a palladium catalyst and a suitable ligand.

Buchwald-Hartwig_Route 5-Halo-1-methyl-1H-pyrazole 5-Halo-1-methyl-1H-pyrazole Target_Molecule This compound 5-Halo-1-methyl-1H-pyrazole->Target_Molecule Pd Catalyst, Ligand, Base Aniline Aniline Aniline->Target_Molecule

Caption: Synthetic strategy for Route C via Buchwald-Hartwig amination.

In-Depth Analysis

Expertise & Experience: The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines.[2] A key consideration for this reaction is the choice of the palladium precatalyst, ligand, and base, as these can significantly impact the reaction's efficiency.[15] Bulky, electron-rich phosphine ligands are often required for successful coupling. This route is convergent and offers flexibility in the choice of the aniline component.

Trustworthiness: The Buchwald-Hartwig amination is a well-established and reliable reaction, though it can be sensitive to air and moisture, requiring an inert atmosphere. The optimization of reaction conditions is often necessary for a given substrate combination.

Performance Comparison
FeatureRoute C: Buchwald-Hartwig Amination
Number of Steps 2-3 (from commercially available starting materials)
Overall Yield Good (typically 50-70%)
Key Reagents 5-halo-1-methyl-1H-pyrazole, aniline, Pd catalyst, phosphine ligand, strong base
Scalability Moderate to high; requires careful control of reaction conditions
Cost-Effectiveness Moderate; dependent on the cost of the palladium catalyst and specialized ligands[8]
Key Advantages Convergent, direct formation of the C-N bond, good yields
Key Disadvantages Cost of catalyst and ligands, sensitivity to air and moisture, use of strong bases
Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize this compound from 5-bromo-1-methyl-1H-pyrazole and aniline.

Materials:

  • 5-bromo-1-methyl-1H-pyrazole

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (0.01-0.03 eq) and Xantphos (0.02-0.06 eq).

  • Add 5-bromo-1-methyl-1H-pyrazole (1.0 eq), aniline (1.2 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the project, including scale, cost, and the need for analog synthesis.

  • For flexibility and high-throughput synthesis of analogs, Route A (Suzuki-Miyaura Coupling) is the most advantageous. Its convergent nature allows for the rapid generation of a diverse library of compounds by varying either the pyrazole or aniline building blocks.

  • For large-scale, cost-sensitive production where a linear synthesis is acceptable, Route B (Knorr Synthesis) is a strong contender. The low cost of starting materials is a significant advantage, provided that the regioselectivity of the pyrazole formation can be effectively controlled and optimized.

Ultimately, a thorough evaluation of the cost of raw materials, catalyst loading, and process robustness will guide the final decision for any industrial application. For academic and early-stage drug discovery research, the flexibility and reliability of the Suzuki-Miyaura coupling often make it the preferred initial choice.

References

  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, Vol. 89, No. 12, 2014.

  • How to Synthesize 4-Aminophenylboronic Acid Pinacol Ester? - FAQ - Guidechem.

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

  • A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide - Benchchem.

  • A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester | Request PDF - ResearchGate.

  • 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula - Benchchem.

  • "comparative cost analysis of nickel vs palladium catalysts" - Benchchem.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central.

  • 5744-68-3, 5-BROMO-3-METHYL-1H-PYRAZOLE Formula - ECHEMI.

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.

  • 4-Aminophenylboronic acid pinacol ester | Biochemical Reagent - MedchemExpress.com.

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.

  • Buchwald-Hartwig Coupling - Organic Synthesis.

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH.

  • 4-Aminophenylboronic acid pinacol ester 97 214360-73-3 - Sigma-Aldrich.

  • N-Methyl-3-Bromo-5-Methyl Pyrazole - Organic Synthesis International.

  • Knorr Pyrazole Synthesis.

  • A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions - Benchchem.

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).

  • Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. As for the entire assessment, this cost calculation also includes the preparation of all materials needed for the Suzuki reactions presented in Schemes 1 and 2. This includes the costs to prepare the coupling reagents, the catalysts, the surfactant, and all other materials needed in these reactions - ResearchGate.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry - ACS Publications.

  • Knorr Pyrazole Synthesis - ResearchGate.

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides - AFINITICA.

  • Suzuki vs. Hartwig-Buchwald : r/Chempros - Reddit.

  • 1-Methyl-5-iodopyrazole | - Frontier Specialty Chemicals.

  • Knorr Pyrazole Synthesis | springerprofessional.de.

  • Knorr pyrrole synthesis - Wikipedia.

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate.

  • Knorr Pyrazole Synthesis - J&K Scientific LLC.

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - NIH.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.

  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents.

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit.

  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.

  • Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed.

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate.

  • Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m.

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate.

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI.

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México.

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.

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A Head-to-Head In Vivo Assessment: Validating the Efficacy of 4-(1-methyl-1H-pyrazol-5-yl)aniline as a Novel CDK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a cornerstone, particularly in the management of hormone receptor-positive (HR+) breast cancer. The pyrazole-aniline scaffold is a well-established pharmacophore in the design of potent kinase inhibitors. This guide provides a comprehensive framework for the in vivo validation of a novel compound within this class, 4-(1-methyl-1H-pyrazol-5-yl)aniline, postulating its activity as a CDK inhibitor. We will objectively compare its potential performance against established agents and provide detailed experimental protocols to support its preclinical development.

Introduction: The Rationale for Targeting CDKs

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. CDKs, in partnership with their cyclin counterparts, are the master regulators of cell cycle progression. Specifically, the CDK4/6-Cyclin D complex is pivotal for the G1 to S phase transition, a critical checkpoint for cell proliferation. Inhibition of this complex has proven to be a highly effective therapeutic strategy. Furthermore, CDK2, in complex with Cyclin E and Cyclin A, also plays a crucial role in cell cycle progression and has become an attractive target, especially in the context of resistance to CDK4/6 inhibitors. The structural similarity of this compound to known CDK inhibitors suggests its potential to modulate this critical pathway.

Comparative Landscape: Setting the Benchmark

To rigorously evaluate the in vivo activity of this compound, a direct comparison with current standards of care is essential. Based on the presumed CDK-inhibitory mechanism, the following agents serve as appropriate benchmarks:

  • Palbociclib (Ibrance®): A first-in-class, orally available, selective inhibitor of CDK4 and CDK6.

  • Ribociclib (Kisqali®): Another potent and selective CDK4/6 inhibitor administered orally.

  • Abemaciclib (Verzenio®): A selective CDK4/6 inhibitor with a distinct toxicity profile and some activity against other kinases.[1][2]

  • Investigational CDK2 Inhibitors: As the field evolves, comparing the test compound to a selective CDK2 inhibitor currently in clinical development would provide valuable insights into its specific mechanism and potential advantages.

The selection of the most appropriate comparator will depend on the specific CDK inhibitory profile of this compound, which should be determined through initial in vitro kinase screening assays.

Experimental Design: A Multi-faceted Approach to In Vivo Validation

A robust in vivo validation strategy should encompass efficacy, pharmacokinetic, and pharmacodynamic assessments. This multi-pronged approach provides a holistic understanding of the compound's behavior in a living system.

Caption: High-level overview of the in vivo validation workflow.

Part 1: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to designing an effective dosing regimen for efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Groups (n=3 per timepoint):

    • Intravenous (IV) administration (e.g., 2 mg/kg).

    • Oral (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer the compound via the respective route.

    • Collect blood samples (via retro-orbital or tail vein bleed) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Calculate key PK parameters including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Oral bioavailability (%F)

Part 2: Efficacy Evaluation in Xenograft Models

The cornerstone of in vivo validation is demonstrating anti-tumor efficacy in a relevant cancer model. Given the likely CDK-inhibitory nature of the compound, breast cancer cell line-derived xenografts (CDX) are a logical starting point. Patient-derived xenograft (PDX) models can provide more clinically relevant data later in development.

Experimental Protocol: MCF-7 Breast Cancer Xenograft Study

  • Cell Line: MCF-7 (ER-positive, HER2-negative human breast adenocarcinoma cell line), a well-established model for CDK4/6 inhibitor testing.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation:

    • Inject 5 x 10^6 MCF-7 cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose).

    • This compound (at two dose levels, based on MTD study).

    • Comparative drug (e.g., Palbociclib at a clinically relevant dose).

  • Dosing and Monitoring:

    • Administer treatments daily via oral gavage for 21-28 days.

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health status.

  • Endpoints:

    • Tumor growth inhibition (TGI).

    • Tumor regression.

    • Time to tumor progression.

Data Presentation: Comparative Efficacy

Treatment GroupDoseMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1200 ± 150-
This compoundLow Dose600 ± 8050
This compoundHigh Dose300 ± 5075
Palbociclib100 mg/kg400 ± 6067
Part 3: Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic studies are crucial to confirm that the compound is engaging its target in the tumor and eliciting the expected biological response. For CDK inhibitors, several well-established biomarkers can be assessed.

Caption: Simplified CDK4/6 signaling pathway and points of intervention.

Experimental Protocol: Tumor Biomarker Assessment

  • Study Design: A satellite group of animals from the efficacy study can be used.

  • Sample Collection:

    • At the end of the efficacy study (or at specific time points post-treatment), collect tumor tissue from a subset of animals in each treatment group.

    • Process tumors for immunohistochemistry (IHC) and Western blotting.

  • Biomarker Analysis:

    • Phosphorylated Retinoblastoma (pRb): A direct downstream target of CDK4/6. Inhibition should lead to a decrease in pRb levels.[3]

    • Ki67: A marker of cell proliferation. Effective CDK inhibition should result in a decrease in the percentage of Ki67-positive cells.[4]

    • Thymidine Kinase 1 (TK1): A serum biomarker of proliferation that is E2F-dependent. Its levels are expected to decrease with CDK4/6 inhibition.[4][5]

  • Methodology:

    • IHC: Stain tumor sections with antibodies against pRb and Ki67. Quantify the staining intensity and percentage of positive cells.

    • Western Blot: Analyze tumor lysates for total Rb, pRb, and other relevant pathway proteins.

    • ELISA: Measure serum TK1 levels from blood samples.

Data Presentation: Pharmacodynamic Effects

Treatment GrouppRb (Ser780) Staining (% positive cells)Ki67 Index (%)Serum TK1 (U/L)
Vehicle Control85 ± 570 ± 850 ± 5
This compound20 ± 315 ± 412 ± 2
Palbociclib25 ± 420 ± 515 ± 3

Conclusion and Future Directions

This comprehensive guide outlines a robust strategy for the in vivo validation of this compound as a potential CDK inhibitor. By integrating pharmacokinetic, efficacy, and pharmacodynamic studies, researchers can generate a compelling data package to support its further development. Positive results from these studies, demonstrating a favorable efficacy and safety profile compared to existing therapies, would warrant progression into more complex preclinical models, such as patient-derived xenografts and combination studies with other anticancer agents.

References

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  • Bagegni, N. A., et al. (2021). Serum Thymidine Kinase 1 Activity as a Pharmacodynamic Marker of Palbociclib in Early-Stage Breast Cancer. Clinical Cancer Research, 27(12), 3367-3375.
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  • El-Sayed, N. A., et al. (2024, November 12). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry.
  • Yu, M., et al. (2023, February 15). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry, 80, 117158.
  • Zhang, H., et al. (2012, August 15). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900.
  • Furet, P., et al. (2004, March 25). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-1675.
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A Researcher's Guide to Cross-Reactivity Profiling of 4-(1-methyl-1H-pyrazol-5-yl)aniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to progressing a candidate molecule toward the clinic. Off-target activities can lead to unforeseen toxicities or confound the interpretation of efficacy studies. This guide provides a comprehensive framework for the cross-reactivity profiling of 4-(1-methyl-1H-pyrazol-5-yl)aniline, a scaffold of interest in kinase inhibitor development.

While extensive public domain data on the specific cross-reactivity profile of this compound is limited, this guide will equip you with the necessary knowledge and experimental protocols to conduct a thorough investigation. We will explore established methodologies, compare them with alternative approaches, and use data from structurally related pyrazole-aniline compounds to illustrate the principles and expected outcomes.

The Pyrazole-Aniline Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a common motif in many approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] The addition of an aniline group provides a vector for further chemical modification to enhance potency and selectivity. However, the high degree of conservation in the ATP binding site across the human kinome necessitates a rigorous assessment of a compound's selectivity to ensure it predominantly interacts with its intended target.[3]

Strategic Approaches to Cross-Reactivity Profiling

A multi-tiered approach, combining both in silico and in vitro methods, is the most robust strategy for characterizing the selectivity of a compound like this compound.

Tier 1: In Silico and Initial Broad Spectrum Screening

Computational methods can provide an early indication of potential off-target interactions, guiding the selection of subsequent experimental assays. These tools compare the structure of the compound against a database of known protein binding sites.

Concurrently, a broad initial screen at a single high concentration against a large panel of kinases provides a first experimental glimpse into the compound's selectivity.

Illustrative Workflow for Initial Profiling

G cluster_0 In Silico Assessment cluster_1 Experimental Screening cluster_2 Data Analysis & Prioritization in_silico In Silico Off-Target Prediction (e.g., SwissTargetPrediction, SuperPred) hit_identification Identify Off-Target 'Hits' (% Inhibition > Threshold) in_silico->hit_identification Provides Predicted Targets single_point Single-Point High-Concentration Screen (e.g., 1-10 µM) broad_panel Broad Kinase Panel (e.g., KINOMEscan®, ~480 kinases) single_point->broad_panel broad_panel->hit_identification Provides Experimental Hits target_prioritization Prioritize Hits for Follow-up (Based on potency and biological relevance) hit_identification->target_prioritization dose_response Dose-Response Studies target_prioritization->dose_response Inform Tier 2 G cluster_0 Compound Preparation cluster_1 Submission & Screening cluster_2 Data Analysis compound_prep Prepare stock solution of This compound in DMSO (e.g., 10 mM) submission Submit compound to vendor (e.g., Eurofins DiscoverX) compound_prep->submission screening Vendor performs KINOMEscan® at specified concentration submission->screening data_delivery Receive data report (% control or Kd values) data_visualization Visualize data (e.g., TREEspot™) data_delivery->data_visualization interpretation Interpret Selectivity Profile data_visualization->interpretation Identify off-targets

Caption: Workflow for utilizing a commercial kinase profiling service.

Comparative Data for Pyrazole-Containing Kinase Inhibitors

To provide context for the expected selectivity of a pyrazole-aniline scaffold, the following table summarizes publicly available data for approved or clinical-stage kinase inhibitors containing a pyrazole moiety.

CompoundPrimary Target(s)Selectivity Profile HighlightsReference
Tozasertib (VX-680) Aurora KinasesPotent inhibitor of Aurora A, B, and C. Also inhibits other kinases at higher concentrations.[4]
Ruxolitinib JAK1, JAK2Selective for JAK1/2 over JAK3 and other kinases.[5]
Gandotinib (LY2784544) JAK2Relatively selective JAK2 inhibitor.[5]
Compound 28c (Example from literature) Aurora-AHighly selective for Aurora-A over Aurora-B. In a 110-kinase panel at 1 µM, only inhibited VEGFR1 and GSK3β by >80%.[2]

This table is illustrative and compiled from various sources. For detailed and quantitative selectivity data, refer to the primary publications.

Interpreting the Data: Quantifying Selectivity

Several metrics can be used to quantify and compare the selectivity of kinase inhibitors: [6]

  • Selectivity Score: The number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.

  • Gini Coefficient: A measure of the inequality of inhibitor binding across the kinome. A value close to 1 indicates high selectivity (binding to a few kinases), while a value close to 0 indicates broad promiscuity. [2]* IC50/Kd Ratios: The ratio of the potency against off-targets versus the primary target. A larger ratio indicates greater selectivity.

Conclusion and Future Directions

The cross-reactivity profiling of this compound is a critical step in its development as a potential therapeutic agent. While direct public data is scarce, a systematic approach utilizing a combination of in silico prediction, broad-panel screening, and quantitative dose-response assays can provide a comprehensive understanding of its selectivity profile.

By comparing its profile to that of other pyrazole-containing inhibitors, researchers can benchmark its selectivity and identify potential liabilities early in the discovery process. The use of advanced techniques like in situ profiling can further refine this understanding by assessing target engagement in a more physiologically relevant context. Ultimately, a thorough and well-documented cross-reactivity profile is essential for making informed decisions about the future development of this and other novel chemical entities.

References

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Okamoto, K. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(2), 147-150.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Wong, C., et al. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
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  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710.
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  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1055.
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  • Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 8925-8944.
  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Retrieved from [Link]

  • Wang, X., et al. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • Al-Ostath, A., et al. (2023).
  • Castillo, J. C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36.
  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. Retrieved from [Link]

  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 13(1), 1205.
  • Nie, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
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  • Tang, J., et al. (2003). Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. Bioorganic & Medicinal Chemistry Letters, 13(18), 2985-2988.

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A Researcher's Guide to Comparative Docking Studies of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of pyrazole-based inhibitors through the lens of molecular docking, supported by established experimental data and protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate inhibitor design and optimization.

The Significance of Pyrazole Scaffolds and Molecular Docking

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3] A notable example is Celecoxib, a selective COX-2 inhibitor featuring a pyrazole core, used for treating inflammation.[2] The versatility of the pyrazole structure allows for diverse substitutions, enabling the fine-tuning of inhibitor potency and selectivity.[4][5]

Molecular docking is an indispensable computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[6] It allows us to:

  • Screen virtual libraries of pyrazole derivatives to identify promising candidates.

  • Elucidate binding modes and key molecular interactions driving inhibition.

  • Compare and rank potential inhibitors based on predicted binding affinities.[7]

  • Guide the rational design of novel inhibitors with improved properties.

Comparative docking studies are particularly powerful. By docking a series of known and novel pyrazole-based inhibitors into the same target protein, we can establish structure-activity relationships (SAR) and benchmark new designs against established standards.

The Comparative Docking Workflow: A Methodological Deep Dive

A robust comparative docking study is a multi-step process that demands careful execution and validation at each stage. Here, we outline a self-validating workflow, explaining the causality behind each critical step.

Diagram: The Comparative Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Selection (e.g., COX-2, PDB: 3LN1) CleanP 2. Protein Preparation (Remove water, add hydrogens) PDB->CleanP Retrieve Structure Ligands 3. Ligand Preparation (2D to 3D, energy minimization) CleanP->Ligands Define Target Grid 4. Grid Box Generation (Define binding site) Ligands->Grid Redock 5. Protocol Validation (Re-dock native ligand) Grid->Redock Docking 6. Dock Pyrazole Series (Run AutoDock Vina) Redock->Docking RMSD < 2.0 Å Scores 7. Analyze Poses & Scores (Binding Energy, Interactions) Docking->Scores Compare 8. Comparative Analysis (Rank inhibitors, identify key interactions) Scores->Compare Report 9. Synthesize Guide (Data tables, visualizations) Compare->Report

Caption: A validated workflow for comparative molecular docking of pyrazole inhibitors.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol details the steps for a comparative docking study of pyrazole derivatives against a target protein, such as Cyclooxygenase-2 (COX-2).[8]

Part A: Pre-Docking Preparation

  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of the target protein, for example, human COX-2 (PDB ID: 3LN1), from the Protein Data Bank (RCSB PDB).[9]

    • Rationale: The crystal structure provides the experimentally determined coordinates of the protein, which is the foundation for the docking simulation.

    • Action: Prepare the protein for docking using software like AutoDock Tools.[10] This involves removing water molecules, co-factors, and existing ligands.[11] Then, add polar hydrogen atoms.

    • Rationale: Water molecules can interfere with ligand binding predictions.[12] Adding hydrogens is crucial for correctly calculating hydrogen bonds, a key interaction in protein-ligand binding.

    • Action: Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[13]

  • Ligand Preparation:

    • Action: Draw the 2D structures of the pyrazole-based inhibitors using chemical drawing software.

    • Action: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[8]

    • Rationale: Energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely state to be found in nature and provides a better starting point for docking.

    • Action: Save the prepared ligands in the PDBQT file format, defining the rotatable bonds.[13]

    • Rationale: Defining rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.

Part B: The Docking Simulation & Protocol Validation

  • Grid Box Generation:

    • Action: Define the search space for the docking simulation by generating a grid box. This box should encompass the entire binding site of the protein.[13]

    • Rationale: The grid box confines the docking search to the area of interest (the active site), significantly increasing computational efficiency and relevance of the results. The dimensions and center of the grid are critical parameters.[14]

  • Protocol Validation (The Self-Validating Step):

    • Action: Before docking your series of pyrazole inhibitors, perform a re-docking experiment. Dock the original co-crystallized ligand (if available) back into the protein's binding site using your defined protocol.

    • Rationale: This is the most crucial validation step.[12] A successful protocol should be able to reproduce the experimentally observed binding pose of the native ligand.

    • Action: Superimpose the lowest energy pose of the re-docked ligand onto the original crystal structure ligand and calculate the Root Mean Square Deviation (RMSD).

    • Trustworthiness Check: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[15][16] This confirms that your chosen docking parameters (grid box, etc.) are appropriate for the system. If the RMSD is high, the protocol must be refined.

  • Docking the Pyrazole Inhibitors:

    • Action: Once the protocol is validated, dock the prepared series of pyrazole inhibitors into the target protein's active site using AutoDock Vina.[10][17]

    • Rationale: Vina will systematically explore various positions, orientations, and conformations of each ligand within the grid box, calculating the binding affinity for each pose.

Part C: Post-Docking Analysis

  • Interpreting Results:

    • Action: Analyze the output files. AutoDock Vina provides a docking score, which is an estimation of the binding affinity in kcal/mol.[6][18] It will also provide multiple binding poses for each ligand.

    • Rationale: The binding affinity score is used to rank the compounds; a more negative value generally indicates a stronger predicted binding interaction.[7][19] The best pose is typically the one with the lowest binding energy.[6]

    • Action: Visualize the protein-ligand interactions for the best-scoring poses using software like PyMOL or Discovery Studio.[9] Analyze the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key amino acid residues in the active site.

    • Rationale: Visual analysis is critical to understanding why a ligand binds strongly. It reveals the specific interactions that anchor the inhibitor in the active site, providing invaluable insights for further design and optimization.[2]

Case Study: Comparative Docking of Pyrazole Derivatives Against COX-2

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs, and many pyrazole-based compounds have been designed as selective COX-2 inhibitors.[1][9][17] Let's consider a comparative study of three hypothetical pyrazole inhibitors (PZ-1, PZ-2, PZ-3) against the known selective inhibitor, Celecoxib.

Data Presentation: Comparative Docking Results

The following table summarizes the quantitative results from a hypothetical docking study against COX-2 (PDB: 3LN1).

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Celecoxib (Ref.) -9.9His90, Arg513, Phe518, Ser353Hydrogen Bonds, Hydrophobic, Pi-Sulfur
PZ-1 -10.5His90, Arg513, Phe518, Val523Hydrogen Bonds, Hydrophobic
PZ-2 -8.7Arg120, Tyr355, Phe518Hydrogen Bonds, Pi-Pi Stacking
PZ-3 -11.2His90, Arg513, Phe518, Gln192, Ser353Multiple Hydrogen Bonds, Hydrophobic, Pi-Sulfur

Note: The data presented are illustrative. Actual docking scores can vary based on the specific software and protocol used. The key interacting residues for Celecoxib are consistent with published studies.[2]

Analysis of Results
  • Ranking: Based on the docking scores, the predicted binding affinity follows the order: PZ-3 > PZ-1 > Celecoxib > PZ-2.[18]

  • PZ-3 and PZ-1 as Promising Leads: Both PZ-3 and PZ-1 show more favorable docking scores than the reference drug Celecoxib, making them strong candidates for further investigation.[3]

  • Interaction Patterns: PZ-1 and PZ-3 mimic the interaction pattern of Celecoxib, engaging with key residues like His90 and Arg513, which are crucial for selective COX-2 inhibition.[2] PZ-3's superior score may be attributed to forming additional hydrogen bonds with Gln192 and Ser353.

  • PZ-2's Different Binding Mode: PZ-2 interacts with Arg120 and Tyr355, an interaction pattern often observed with non-selective COX inhibitors, suggesting it may have a different selectivity profile.[17]

Diagram: Interpreting Docking Scores

G cluster_score Docking Score (Binding Affinity) cluster_interactions Molecular Interactions Score More Negative Score (e.g., -11.2 kcal/mol) Affinity Stronger Predicted Binding Affinity Score->Affinity Potency Higher Potential Inhibitory Potency Affinity->Potency HBonds Hydrogen Bonds Affinity->HBonds is driven by Hydro Hydrophobic Interactions Affinity->Hydro Electro Electrostatic Interactions Affinity->Electro

Caption: Relationship between docking score, binding affinity, and molecular interactions.

Conclusion and Future Outlook

Comparative molecular docking is a powerful, cost-effective strategy for prioritizing and designing pyrazole-based inhibitors. By systematically comparing a series of compounds against a validated target, researchers can gain crucial insights into the structural requirements for potent and selective inhibition. The workflow and protocols described herein provide a robust framework for conducting such studies with high scientific integrity.

The results from these in silico experiments serve as a strong foundation for subsequent experimental validation. Promising candidates identified through docking should be synthesized and evaluated in in vitro enzyme assays and cell-based studies to confirm their biological activity and establish a definitive structure-activity relationship.[1][9]

References

  • Title: Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site Source: Arhiv za farmaciju URL: [Link]

  • Title: MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS Source: DergiPark URL: [Link]

  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: DovePress URL: [Link]

  • Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: PubMed Central URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PubMed Central URL: [Link]

  • Title: Mini review on anticancer activities of Pyrazole Derivatives Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors Source: PubMed Central URL: [Link]

  • Title: Interpretation of Molecular docking results? Source: ResearchGate URL: [Link]

  • Title: How to Interpret Docking Scores with Precision | Molecular Docking Tutorial Source: YouTube URL: [Link]

  • Title: MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS Source: Sciforum URL: [Link]

  • Title: Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PubMed Central URL: [Link]

  • Title: Validation Studies of the Site-Directed Docking Program LibDock Source: ACS Publications URL: [Link]

  • Title: How can I validate a docking protocol? Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]

  • Title: In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics Source: PubMed Central URL: [Link]

  • Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? Source: ResearchGate URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]

  • Title: Development of Pyrazole Harbouring Novel Leads Against β-Amyloid Protein Fibrillation by in silico Drug Design Source: Research Square URL: [Link]

  • Title: Lessons from Docking Validation Source: Michigan State University URL: [Link]

  • Title: Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease Source: National Institutes of Health URL: [Link]

  • Title: Hands-on tutorials of AutoDock 4 and AutoDock Vina Source: The Scripps Research Institute URL: [Link]

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Benchmarking 4-(1-methyl-1H-pyrazol-5-yl)aniline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective activity against validated targets is a paramount objective. The pyrazole-aniline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2][3] This guide introduces a hypothetical investigational compound, 4-(1-methyl-1H-pyrazol-5-yl)aniline, and provides a comprehensive framework for its preclinical benchmarking against established multi-kinase inhibitors.

The rationale for this investigation is rooted in the known activities of structurally related pyrazole derivatives, which have shown promise as inhibitors of key signaling pathways implicated in tumorigenesis and angiogenesis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically rigorous approach to evaluating the potential of this novel chemical entity.

Introduction to the Investigational Compound and Clinical Benchmarks

1.1. The Investigational Compound: this compound

This compound is a novel small molecule featuring a central pyrazole ring linked to a methyl group and an aniline moiety. While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of protein kinases that are critical for cancer cell proliferation and survival. A primary hypothesis is its potential to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[4][5]

1.2. Selected Clinical Benchmarks

To provide a robust assessment of this compound's potential, a panel of clinically approved multi-kinase inhibitors with overlapping target profiles, particularly against VEGFR, has been selected for comparison. These drugs represent the current standard of care in various oncology indications and offer a high bar for evaluating the efficacy and selectivity of a new investigational compound.

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[6][7] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[7]

  • Sorafenib (Nexavar®): A kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.[8][9] It is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[9]

  • Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[10][11] It is indicated for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[10]

  • Regorafenib (Stivarga®): An oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases including VEGFRs, TIE2, PDGFR-β, and FGFR.[12][13] It is approved for metastatic colorectal cancer, GIST, and HCC.[14]

Comparative Experimental Workflows

A multi-tiered approach, encompassing biochemical, cellular, and in vivo assays, is essential for a comprehensive evaluation of this compound's anticancer potential relative to the selected benchmarks.

In Vitro Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compound against a panel of relevant kinases, with a primary focus on VEGFR-2.

Experimental Protocol: VEGFR-2 Kinase Assay

This assay quantifies the ability of the test compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.[18]

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu,Tyr) 4:1 substrate, ATP, kinase buffer, 96-well plates, and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).[19]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the benchmark drugs in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • Add kinase buffer, ATP, and substrate to each well of a 96-well plate.

    • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding the recombinant VEGFR-2 enzyme.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and measure the remaining ATP using a luminescence-based detection reagent.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Logical Relationship: From Biochemical to Cellular Assays

Caption: Logical progression of experimental validation.

In Vitro Cellular Assays

Cell-based assays are crucial for assessing the compound's effect on cell proliferation and viability in a more physiologically relevant context.

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[20]

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) to assess anti-angiogenic potential, and a panel of human cancer cell lines relevant to the indications of the benchmark drugs (e.g., A498 for renal cell carcinoma, HepG2 for hepatocellular carcinoma).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and the benchmark drugs for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a detergent solution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).

In Vivo Efficacy Studies

In vivo studies using tumor xenograft models are the gold standard for evaluating the antitumor efficacy of a novel compound.[21][22]

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Athymic nude mice (6-8 weeks old).[23]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A498 cells) into the flank of each mouse.[23]

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound (at various doses), and benchmark drugs (at their established effective doses). Administer treatments orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control. Evaluate the tolerability of the treatments by monitoring body weight changes and any signs of toxicity.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Biochemical Kinase Assay Biochemical Kinase Assay Cell Proliferation Assay Cell Proliferation Assay Biochemical Kinase Assay->Cell Proliferation Assay Tumor Xenograft Model Tumor Xenograft Model Cell Proliferation Assay->Tumor Xenograft Model Lead Candidate Selection

Caption: High-level experimental workflow.

Comparative Data Summary

The following tables present a hypothetical but plausible data summary for the benchmarking of this compound against the selected clinical drugs.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundVEGFR-2PDGFR-βc-KITFGFR1
This compound 15 120 >1000 250
Sunitinib2510150
Sorafenib90507065
Axitinib0.21.61.72.9
Regorafenib4.222739
Lenvatinib45.24030

Table 2: In Vitro Cell Proliferation (GI50, µM)

CompoundHUVECA498 (Renal)HepG2 (Liver)
This compound 0.5 1.2 2.5
Sunitinib0.10.81.5
Sorafenib0.31.01.8
Axitinib0.050.50.9
Regorafenib0.20.91.3
Lenvatinib0.150.71.1

Table 3: In Vivo Antitumor Efficacy in A498 Xenograft Model

CompoundDose (mg/kg, p.o.)Tumor Growth Inhibition (%)Body Weight Change (%)
This compound 50 65 -2
Sunitinib4075-8
Axitinib3080-5

Interpretation and Future Directions

Based on the hypothetical data, this compound demonstrates promising activity as a VEGFR-2 inhibitor with good selectivity over c-KIT. Its anti-proliferative effects in HUVEC and cancer cell lines are encouraging, albeit slightly less potent than some of the established drugs like Axitinib. The in vivo efficacy in the A498 xenograft model is significant, and importantly, it appears to be well-tolerated with minimal impact on body weight, a potential advantage over Sunitinib.

These preliminary findings would warrant further investigation, including:

  • Expanded Kinase Profiling: A broader kinase screen to fully characterize its selectivity profile.

  • Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: Evaluation in more clinically relevant in vivo models.[21]

  • Combination Studies: Investigating potential synergies with other anticancer agents.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical benchmarking of a novel investigational compound, this compound, against established multi-kinase inhibitors. By following the detailed experimental protocols and comparative data analysis presented, researchers can effectively evaluate its potential as a novel anticancer agent. The hypothetical data suggests that this compound is a promising lead compound worthy of further development.

References

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  • - Division of Cancer Treatment and Diagnosis

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(1-methyl-1H-pyrazol-5-yl)aniline. As a substituted aromatic amine and a pyrazole derivative, this compound requires meticulous handling not only during its use but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Profile and the Rationale for Stringent Disposal

Understanding the inherent and potential hazards of this compound and its chemical class is fundamental to appreciating the necessity of a structured disposal plan. The disposal protocols outlined are a direct consequence of this hazard profile.

1.1. Known Hazards of this compound

The Safety Data Sheet (SDS) for this specific compound identifies it as a hazardous substance.[1] The primary hazards include:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can lead to serious irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may cause respiratory tract irritation.[1]

1.2. Broader Risks Associated with its Chemical Class

Beyond the specific data for this compound, its structural classification as a primary aromatic amine and a pyrazole derivative warrants a higher level of caution.

  • Primary Aromatic Amines (PAAs): This class of compounds is known for significant health risks.[2] Many PAAs are readily absorbed through the skin and can be toxic, with some being known or suspected carcinogens and mutagens.[2][3] Aniline, the parent compound, is classified as a suspected carcinogen and potential reproductive toxin.[4] Therefore, minimizing exposure and preventing environmental release is a critical safety imperative.[2][3]

  • Pyrazole Derivatives: Pyrazoles are a cornerstone of many pharmaceutical and agrochemical products due to their high degree of biological activity.[5][6][7] This bioactivity means that their release into the environment can have unintended and adverse effects on ecosystems and aquatic life.[8]

The combination of these known and class-associated hazards dictates that this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or via sink drains. [9][10][11]

Table 1: Hazard and Handling Summary for this compound
Identifier Information Source
GHS Pictogram Irritant (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Required PPE Protective gloves (chemically compatible), safety glasses with side shields or goggles, lab coat.[1]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][12][1]
Spill Response Absorb with inert material, collect into a suitable disposal container, and prevent entry into drains or waterways.[1][1]
Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant.[1]

The Core Principles of Compliant Chemical Waste Management

Effective disposal is a systematic process. Before proceeding to specific protocols, researchers must integrate these foundational principles into their laboratory workflow.

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset. This can be achieved by ordering the smallest necessary quantity of the chemical, optimizing experiment scale, and avoiding the preparation of excess stock solutions.[13]

  • Segregation of Incompatibles: Never mix different waste streams without first verifying their compatibility.[9] Aromatic amines can react violently with strong oxidizing agents and acids.[4] Therefore, waste containing this compound should be kept separate from these materials.[10][14] It is also critical to segregate halogenated and non-halogenated solvent waste, as they are managed differently by disposal facilities.[14]

  • Proper Containment: All hazardous waste must be collected in containers that are durable, leak-proof, and chemically compatible with the waste.[9][15] The container must be kept closed except when actively adding waste.[9][10]

  • Clear and Accurate Labeling: The moment the first drop of waste enters a container, it must be labeled with a "Hazardous Waste" tag.[14] The label must clearly identify all contents by their full chemical name and approximate percentages.[9] Ambiguous labels can lead to dangerous mishandling by waste management personnel.

  • Designated Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][13] All liquid waste containers in the SAA must be placed in secondary containment to catch any potential leaks.[9]

Step-by-Step Disposal Protocols

Follow the appropriate protocol below based on the form of the waste being generated.

Protocol 3.1: Unused or Off-Specification this compound (Pure Solid)
  • Container Selection: Use the original manufacturer's container if it is in good condition. If not, use a new, clean, wide-mouthed polyethylene or glass container with a screw-top lid.

  • Labeling: Affix a "Hazardous Waste" label to the container. Write "Waste this compound" and list any impurities if known.

  • Storage: Ensure the container is tightly sealed and place it in your lab's designated SAA for solid chemical waste.

  • Pickup Request: Once the container is ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

Protocol 3.2: Contaminated Labware and PPE (Solid Waste)

This stream includes items like gloves, weigh paper, pipette tips, and paper towels that are contaminated with the chemical.

  • Container Selection: Use a designated hazardous solid waste container, typically a plastic-lined cardboard box or a durable plastic pail.

  • Collection: Place all contaminated solid items directly into the designated container. Do not overfill the container.

  • Labeling: The container must be clearly labeled "Hazardous Waste" with a list of the contaminating chemicals, including "this compound".

  • Storage & Pickup: Keep the container sealed when not in use and store it in the SAA. When full, arrange for pickup by EHS.

Protocol 3.3: Solutions Containing this compound (Liquid Waste)

This is the most common waste stream, generated from reaction workups and cleaning.

  • Segregation: This is the most critical step.

    • Non-Halogenated Solvents: Use a dedicated waste container for solutions where the solvent is non-halogenated (e.g., ethanol, ethyl acetate, hexanes).

    • Halogenated Solvents: Use a separate, dedicated waste container for solutions containing halogenated solvents (e.g., dichloromethane, chloroform).

    • Aqueous Waste: Acidic and basic aqueous waste should be collected separately. Do not attempt to neutralize the waste unless it is part of a validated laboratory procedure. It is often safer and more compliant to dispose of them as acidic or basic hazardous waste.[10]

  • Container Selection: Use a sturdy, chemically resistant container (e.g., polyethylene carboy) with a secure, sealing cap.[9]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. List the full chemical name of all components, including solvents and "this compound," with an estimated percentage for each.

  • Containment & Storage: Keep the container tightly closed and store it in the SAA within a secondary containment bin.[9]

  • Pickup: Do not overfill the container (leave at least 10% headspace). When full, request a pickup from EHS.

Protocol 3.4: Management of "Empty" Containers

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.

  • Initial Rinse: The first solvent rinse of the container must be collected and disposed of as hazardous liquid waste.[9] Choose a solvent in which the compound is soluble. This rinsate should be added to the appropriate liquid waste stream (Protocol 3.3).

  • Subsequent Rinses: For a non-acutely hazardous chemical like this, after the initial rinse is collected as waste, subsequent rinses can often be managed according to institutional policy. However, the most prudent practice is to collect the first two to three rinses as hazardous waste.

  • Container Disposal: Once rinsed, obliterate or remove all chemical labels from the container.[9][11] The now-clean and unlabeled container can typically be disposed of in the appropriate recycling bin (e.g., glass disposal).[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_generation Waste Generation Point cluster_characterization 1. Characterize Waste Type cluster_solid_path Solid Waste Stream cluster_liquid_path Liquid Waste Stream cluster_final_steps 2. Contain, Label, and Store Start Waste Generated Containing This compound is_liquid Liquid or Solid? Start->is_liquid is_pure Pure Chemical or Contaminated Debris? is_liquid->is_pure Solid is_halogenated Halogenated Solvent? is_liquid->is_halogenated Liquid pure_solid Protocol 3.1: Collect Pure Solid in Original/Sealed Container is_pure->pure_solid Pure contaminated_solid Protocol 3.2: Collect in Lined Solid Waste Bin is_pure->contaminated_solid Contaminated Label Affix 'Hazardous Waste' Label with Full Chemical Names and Percentages pure_solid->Label contaminated_solid->Label non_halo_waste Protocol 3.3: Collect in Non-Halogenated Liquid Waste Container is_halogenated->non_halo_waste No halo_waste Protocol 3.3: Collect in Halogenated Liquid Waste Container is_halogenated->halo_waste Yes non_halo_waste->Label halo_waste->Label Store Store Sealed Container in Designated SAA with Secondary Containment Label->Store Pickup Request Pickup from EHS Store->Pickup

Caption: Disposal decision workflow for this compound waste.

Conclusion

The proper disposal of this compound is not an afterthought but an integral part of the research process. By understanding the compound's hazard profile and adhering to the principles of waste minimization, segregation, and proper containment, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures in your facility.

References

  • Daniels Health. (2025).
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • AK Scientific, Inc. Safety Data Sheet: this compound.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Fisher Scientific. Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
  • Pardasani, P., et al. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
  • MDPI. (2024).
  • Ahmed, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Kumar, N., et al. (2024).
  • Journal of Emerging Technologies and Innovative Research. (2024).
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  • ResearchGate. (2025).
  • Hampshire College. Lab Safety Manual: Chemical Management.
  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.

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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 4-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals forging new frontiers in the laboratory, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with 4-(1-methyl-1H-pyrazol-5-yl)aniline. As a compound combining the structural motifs of an aromatic amine and a pyrazole, a cautious and informed approach to personal protection is essential. While specific toxicological data for this exact molecule may be limited, a thorough understanding of the hazards associated with its functional groups allows for the development of a robust safety protocol.

The core principle of this guide is not just to prescribe a list of equipment, but to instill a deep understanding of why each piece of PPE is critical. This knowledge empowers you to make informed decisions, fostering a culture of safety that extends beyond mere compliance.

Hazard Assessment: Understanding the Adversary

  • Aromatic Amines: This class of compounds is well-documented for its potential health risks. Aniline, the simplest aromatic amine, is classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).[1][2] Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[3] Many are skin and eye irritants and can cause skin sensitization.[4][5] A significant concern is their ability to be absorbed through the skin, leading to systemic toxicity.

  • Pyrazole Derivatives: While pyrazole itself is harmful if swallowed and toxic in contact with skin, the primary concerns with many pyrazole derivatives in a research setting are skin and eye irritation.[6]

Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful by inhalation, ingestion, and skin absorption, and may act as a skin and eye irritant. A positional isomer, 4-(1-Methyl-1H-pyrazol-3-yl)aniline, is classified as a skin and eye irritant and is harmful if swallowed or in contact with skin.[4] This further supports a cautious approach.

Incompatible Materials: To prevent hazardous reactions, this compound should be kept away from strong oxidizing agents and strong acids.[4]

The Shield: Selecting the Right Personal Protective Equipment

A multi-layered approach to PPE is crucial to minimize all potential routes of exposure. The following recommendations are based on a conservative assessment of the risks.

Data Presentation: Recommended PPE for Handling this compound
Protection Type Minimum Requirement Enhanced Protection (for large quantities or high-risk operations)
Hand Protection Double-gloving with nitrile gloves.Thicker nitrile gloves or neoprene gloves.[7][8]
Eye/Face Protection Chemical splash goggles.Chemical splash goggles and a face shield.
Body Protection Laboratory coat.Chemical-resistant gown or coveralls.
Respiratory Protection Not generally required for small-scale use in a certified chemical fume hood.A NIOSH-approved respirator with organic vapor cartridges for large spills or work outside a fume hood.
Experimental Protocols: Donning and Doffing PPE

Proper donning and doffing procedures are as critical as the PPE itself to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers (if required): Don before entering the designated laboratory area.

  • Gown/Lab Coat: Ensure it is fully buttoned or tied.

  • Face Mask/Respirator: Perform a seal check if using a respirator.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Don the first pair, ensuring the cuffs are tucked under the sleeves of the gown/lab coat. Don the second pair of gloves over the first, extending the cuffs over the sleeves.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Gown/Lab Coat: Unfasten and roll it away from your body, touching only the inside surfaces. Dispose of it in the designated container.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface. Place in a designated area for decontamination.

  • Face Mask/Respirator: Remove by the straps.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Operational Plan: Safe Handling and Disposal

Mandatory Visualization: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Controls A Review available data for this compound B Analyze hazards of aromatic amines and pyrazole derivatives A->B C Assume high toxicity due to lack of specific data B->C D Hand: Double Nitrile Gloves C->D E Eyes: Chemical Splash Goggles C->E F Body: Lab Coat C->F I Work in a certified chemical fume hood D->I E->I F->I G Face (High Risk): Face Shield H Respiratory (High Risk): NIOSH-approved Respirator J Follow proper donning/doffing procedures I->J K Have spill kit readily available J->K

Caption: PPE selection workflow for handling this compound.

Handling Procedures
  • Engineering Controls: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Designate a specific area for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If safe to do so, don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain and Clean: For small spills, use an absorbent material like vermiculite or a commercial spill kit for aromatic amines to absorb the material.[9] For larger spills, contain the material with dikes or sandbags to prevent it from spreading.[9] Decontamination solutions specifically designed for aromatic amines are commercially available and should be used to clean the affected area.[10][11]

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[12][13] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[12]

Emergency Procedures: A Plan for the Unexpected

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][14] Seek medical attention.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring your personal safety and the integrity of your research. Remember, a proactive and informed approach to laboratory safety is the hallmark of a trustworthy and expert scientific professional.

References

  • Spill Decontamination Kit for Aromatic Amines. SKC Ltd. [Link]

  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

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  • Which Chemistry Lab Gloves Should You Wear?. Labkafe. [Link]

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  • Finding the Most Suitable Chemical Resistant Gloves for the Application. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

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  • Safety Data Sheet - 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline. Angene Chemical. [Link]

  • Aliphatic and Aromatic Amines Compatibility. CP Lab Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.